molecular formula C9H12N2O2 B1327128 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] CAS No. 1204218-41-6

1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]

Cat. No.: B1327128
CAS No.: 1204218-41-6
M. Wt: 180.2 g/mol
InChI Key: OYRFOTULFRTQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-9(12-3-4-13-9)5-7-6-10-11-8(1)7/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRFOTULFRTQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1NN=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649362
Record name 1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160245-61-3, 1204218-41-6
Record name 2′,4′,6′,7′-Tetrahydrospiro[1,3-dioxolane-2,5′-[5H]indazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160245-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',6',7'-tetrahydrospiro[1,3-dioxolane-2,5'-indazole]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1',4',6',7'-Tetrahydrospiro[dioxolane-2,5'-indazole]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel heterocyclic compound, 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole]. This molecule incorporates two key structural motifs: a tetrahydroindazole core, known for its diverse pharmacological activities, and a spiro-dioxolane functionality, which can enhance drug-like properties.[1][2] This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into the strategic design of the synthesis, provide a detailed experimental protocol, and outline the analytical techniques required for unambiguous structural elucidation.

Introduction: The Strategic Combination of Indazole and Spirocyclic Scaffolds

The indazole nucleus is a prominent privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[3][4] The tetrahydro-derivative retains key electronic features while introducing a three-dimensional geometry that can be advantageous for binding to biological targets.

Spirocycles, characterized by two rings sharing a single atom, are increasingly utilized in drug design to introduce conformational rigidity, improve metabolic stability, and enhance aqueous solubility.[1][5] The spiro[dioxolane] moiety, in particular, is a common and stable cyclic ketal used to protect a carbonyl group or to introduce a polar, hydrogen-bond accepting feature.[6][7][8]

The target molecule, 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole], represents a strategic fusion of these two valuable pharmacophores. The synthesis and characterization of this compound are therefore of significant interest for the exploration of new chemical space in drug discovery.

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis of 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] is proposed, starting from commercially available 1,3-cyclohexanedione. The overall strategy involves the initial formation of the tetrahydroindazole ring, followed by the selective protection of the remaining carbonyl group as a dioxolane.

Synthetic_Workflow 1,3-Cyclohexanedione 1,3-Cyclohexanedione Intermediate_A 4,5,6,7-Tetrahydro-1H-indazol-5-one 1,3-Cyclohexanedione->Intermediate_A Step 1: Condensation/ Cyclization Hydrazine Hydrazine Hydrazine->Intermediate_A Target_Molecule 1',4',6',7'-Tetrahydrospiro [dioxolane-2,5'-indazole] Intermediate_A->Target_Molecule Step 2: Ketalization Ethylene_Glycol Ethylene_Glycol Ethylene_Glycol->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one

This initial step involves the condensation of 1,3-cyclohexanedione with hydrazine. This reaction is analogous to the formation of pyrazoles from 1,3-dicarbonyl compounds and is a well-established method for constructing the indazole ring system.

Causality behind Experimental Choices:

  • Solvent: Ethanol is chosen as a common, effective solvent for condensation reactions that allows for good solubility of the reactants and easy removal post-reaction.

  • Catalyst: A catalytic amount of a mild acid, such as acetic acid, can facilitate the reaction by protonating one of the carbonyl groups, making it more electrophilic for the initial attack by hydrazine.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration to form the stable aromatic-like pyrazole ring within the indazole system.

Step 2: Synthesis of 1',4',6',7'-Tetrahydrospiro[dioxolane-2,5'-indazole]

The second step is the protection of the ketone in 4,5,6,7-tetrahydro-1H-indazol-5-one as a cyclic ketal using ethylene glycol. This is a standard acid-catalyzed acetal formation reaction.[6][8]

Causality behind Experimental Choices:

  • Reagents: Ethylene glycol is the diol of choice for forming a stable five-membered dioxolane ring.

  • Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TSA), is required to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydroxyl groups of ethylene glycol.[6][8]

  • Reaction Conditions: The reaction is typically performed in a solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. The removal of water is crucial as it drives the equilibrium towards the formation of the ketal product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one
  • To a solution of 1,3-cyclohexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 1',4',6',7'-Tetrahydrospiro[dioxolane-2,5'-indazole]
  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4,5,6,7-tetrahydro-1H-indazol-5-one (1.0 eq) in toluene.

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected, and TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole].

Characterization of 1',4',6',7'-Tetrahydrospiro[dioxolane-2,5'-indazole]

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the final product.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydroindazole and dioxolane rings.

  • A broad singlet in the downfield region (around 10-12 ppm) corresponding to the N-H proton of the indazole ring.

  • A singlet or a narrow multiplet for the C-H proton of the indazole ring.

  • A multiplet in the region of 3.9-4.2 ppm integrating to four protons, corresponding to the -O-CH₂-CH₂-O- protons of the dioxolane ring.

  • A series of multiplets in the aliphatic region (1.5-3.0 ppm) for the methylene protons of the cyclohexene part of the tetrahydroindazole ring.

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Signals in the aromatic region for the carbons of the pyrazole part of the indazole ring.

  • A signal for the spiro carbon (the quaternary carbon of the dioxolane) typically in the range of 90-110 ppm.

  • A signal around 64-66 ppm for the two equivalent carbons of the -O-CH₂-CH₂-O- group.

  • Signals in the aliphatic region for the methylene carbons of the tetrahydro portion of the indazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

  • C-H stretching vibrations for the aliphatic and aromatic-like protons will be observed around 2850-3100 cm⁻¹.

  • The characteristic C-O stretching bands for the cyclic ether (dioxolane) will appear in the fingerprint region, typically around 1050-1150 cm⁻¹.[9]

  • The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ will confirm the successful ketalization of the ketone.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the title compound (C₉H₁₂N₂O₂ = 180.21 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of ethylene from the dioxolane ring or cleavage of the tetrahydroindazole ring.

Table 1: Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR N-H singlet (~10-12 ppm), Dioxolane multiplet (~3.9-4.2 ppm, 4H), Aliphatic multiplets (1.5-3.0 ppm)
¹³C NMR Spiro carbon (~90-110 ppm), Dioxolane carbons (~64-66 ppm), Aromatic and aliphatic carbons
IR (cm⁻¹) N-H stretch (~3100-3400), C-O stretch (~1050-1150), Absence of C=O stretch (~1700)
MS (m/z) Molecular ion peak at ~180

Potential Applications in Drug Discovery

The unique structural features of 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] make it an attractive scaffold for the development of novel therapeutic agents.

  • Modulation of Physicochemical Properties: The introduction of the spiro-dioxolane moiety can improve properties such as solubility and metabolic stability compared to a simple tetrahydroindazolone.[1][5]

  • Exploration of New Chemical Space: This compound can serve as a versatile building block for further functionalization at the indazole nitrogen or the aromatic ring, allowing for the creation of a library of derivatives for biological screening.

  • Potential Biological Activities: Given the known pharmacological profiles of indazole derivatives, this novel scaffold could be explored for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

Conclusion

This technical guide has outlined a robust and logical synthetic approach to 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole], a novel heterocyclic compound with significant potential in medicinal chemistry. The detailed experimental protocols and comprehensive characterization plan provide a solid foundation for the successful synthesis and structural verification of this molecule. The strategic incorporation of both the tetrahydroindazole and spiro-dioxolane motifs offers exciting opportunities for the development of new drug candidates with improved pharmacological profiles.

References

  • Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexan... Retrieved from [Link]

  • Filo. (2025, September 9). Question What is the major product (X) formed when cyclohexanone reacts w... Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. Retrieved from [Link]

  • Vedantu. (n.d.). What is the action of following compounds on cyclohexanone in presence of dry hydrogen chloride? Ethylene Glycol. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020, March 26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Fischer inodole synthesis with cyclic ketones | Download Scientific Diagram. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. Retrieved from [Link]

  • Chegg.com. (2017, December 3). Solved 5. Reaction of cyclohexanone with ethylene glycol in... Retrieved from [Link]

  • SpectraBase. (n.d.). Spiro[1,3-dioxolane-2,2'(1'H)-phenanthrene]-8'-ethanol, 3',4',4'a,6',7',8',8'a,9'-octahydro-1',4'a,8'a-. Retrieved from [Link]

  • RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • Google Patents. (n.d.). CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 5-Substituted 4,5,6,7-Tetrahydroindoles from Cyclohexanones. Retrieved from [Link]

  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spiro[cyclohexane-1′.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments | Request PDF. Retrieved from [Link]

  • Sci-Hub. (n.d.). Dioxo-1′,5′,6′,7′-tetrahydrospiro[indoline-3,4. Retrieved from [Link]

  • Encyclopedia MDPI. (n.d.). Synthesis of Indole Alkaloids. Retrieved from [Link]

  • Semantic Scholar. (2021, October 19). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agen. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular editing of 3-hydroxyphenyl oxindole derivatives via formal O-insertion and N-insertion: synthesis of dioxolane spirooxindoles and quinoxalin-2(1H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane.. Retrieved from [Link]

  • PubMed. (2019, June 7). Synthesis of Spiro[indole-3,5'-isoxazoles] with Anticancer Activity via a Formal [4 + 1]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • PubMed Central. (n.d.). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[6][7][10]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Retrieved from [Link]

  • ResearchGate. (2025, April 1). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Dioxolane - the NIST WebBook. Retrieved from [Link]

  • PubMed. (2020, April 23). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

  • NIH. (2021, July 29). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Retrieved from [Link]

  • Advanced Organic Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane. Retrieved from [Link]

  • European Journal of Chemistry. (2021, December 31). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. Retrieved from [Link]

  • YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

  • YouTube. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation. Retrieved from [Link]

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • PubMed. (2023, April 4). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Dove Medical Press. (2024, February 27). Synthesis of anthraquinone-linked cyclopentanone. Retrieved from [Link]ivatives-as-potent-peer-reviewed-fulltext-article-DDDT)

Sources

A Technical Guide to the Physicochemical Profiling of Novel Spiro-Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the biological potency of a molecule is but one chapter in its story. The narrative of a successful therapeutic agent is equally, if not more significantly, shaped by its physicochemical properties. These intrinsic characteristics govern a compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—and ultimately dictate its efficacy and safety profile.[1][2] For the burgeoning class of spiro-indazole compounds, which merge the rigid, three-dimensional architecture of a spirocycle with the versatile indazole scaffold, a thorough understanding of these properties is paramount.[3][4]

This guide eschews a conventional, templated approach. Instead, it is structured to provide a logical, in-depth exploration of the critical physicochemical attributes of novel spiro-indazole compounds. We will delve into the causality behind experimental choices, offering not just protocols, but the strategic reasoning that underpins them. Our objective is to equip researchers, medicinal chemists, and drug development professionals with a framework for making informed decisions, optimizing lead candidates, and mitigating late-stage attrition.

Section 1: The Spiro-Indazole Scaffold - A Privileged Architecture

The indazole ring system, a fusion of benzene and pyrazole, is a well-established pharmacophore found in numerous therapeutic agents.[5][6] Its nitrogen atoms act as key hydrogen bond donors and acceptors and influence the molecule's ionization state. The introduction of a spirocyclic junction at the C3 position of the indoline core (a common precursor) creates a rigid, three-dimensional structure that projects substituents into distinct vectors of chemical space. This unique geometry can enhance binding affinity to protein targets by locking the molecule into a bioactive conformation.[3][4] However, this structural rigidity also presents challenges, particularly concerning aqueous solubility and permeability, making early and accurate physicochemical assessment non-negotiable.

The general workflow for characterizing these compounds follows a logical progression from fundamental property determination to more complex biological system predictions.

G cluster_0 Initial Profiling cluster_1 Secondary & In Silico Assessment cluster_2 Decision Making A Synthesis & Purification of Spiro-Indazole Analog B Structural Confirmation (NMR, MS, HRMS) A->B C Lipophilicity (LogP/LogD) Determination B->C D Aqueous Solubility Measurement B->D E Ionization Constant (pKa) Determination B->E F Chemical Stability (pH, Plasma) C->F Informs Stability & Permeability H In Silico ADME Modeling (e.g., QSAR) C->H Feeds Model D->F Informs Stability & Permeability D->H Feeds Model E->F Informs Stability & Permeability E->H Feeds Model G Permeability Assay (e.g., PAMPA) F->G F->H Feeds Model G->H Feeds Model I Data Integration & Analysis G->I H->I J Lead Optimization Decision (Proceed, Modify, or Terminate) I->J

Caption: High-level workflow for physicochemical characterization.

Section 2: Lipophilicity - The Gatekeeper of Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug discovery.[7][8] It profoundly influences solubility, absorption, membrane permeability, and metabolism.[] For spiro-indazoles, the interplay between the relatively polar indazole core and the often-hydrophobic spirocyclic moiety creates a delicate balance. This property is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both ionized and neutral forms.

Causality in Measurement

While computational LogP models are useful for initial screening, experimental determination is essential for accuracy. The "shake-flask" method using n-octanol and water is the gold standard, as n-octanol is an excellent mimic of the amphiphilic nature of biological membrane phospholipids.[10][11] However, for higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) methods are often employed. The choice is strategic: shake-flask provides thermodynamic accuracy for a few key compounds, while HPLC allows for rapid ranking of a larger library of analogs.

Experimental Protocol: Shake-Flask LogD7.4 Determination

This protocol is designed to be self-validating through the use of controls and replicates. The pH of 7.4 is chosen to mimic physiological conditions in the blood and gut.

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by shaking it vigorously with the pH 7.4 PBS for 24 hours. Allow the phases to separate completely.

    • Pre-saturate the pH 7.4 PBS by shaking it with n-octanol for 24 hours. This ensures that both phases are in equilibrium before the experiment begins, preventing volume changes during partitioning.

  • Compound Preparation:

    • Prepare a stock solution of the spiro-indazole compound in a minimal amount of a suitable solvent (e.g., DMSO, methanol) to ensure it fully dissolves. The final concentration of this co-solvent in the aqueous phase should be less than 1% to avoid affecting the partitioning.

    • Prepare a set of standards for the calibration curve using the same stock solution.

  • Partitioning Experiment:

    • In triplicate, add a precise volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each).

    • Include a positive control (a compound with a known LogD7.4 in a similar range) and a negative control (blank vehicle).

    • Cap the vials and shake them gently on a flatbed shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours; this should be determined empirically).

  • Phase Separation & Analysis:

    • Centrifuge the vials at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

    • Carefully sample a precise aliquot from each phase. Avoid disturbing the interface.

    • Quantify the concentration of the compound in each phase using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS, against a calibration curve.

  • Calculation:

    • The distribution coefficient, D, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

      • D = [Compound]octanol / [Compound]aqueous

    • LogD is the base-10 logarithm of this value.

    • Average the results from the triplicates. The result should be within the acceptable range of the positive control.

Data Interpretation

An optimal LogD7.4 range for many oral drugs is between 0 and 3.[7]

  • LogD < 0: The compound is highly hydrophilic. It may have excellent aqueous solubility but is likely to suffer from poor membrane permeability, limiting absorption.

  • LogD > 3: The compound is highly lipophilic. While it may cross membranes easily, it can lead to poor aqueous solubility, high plasma protein binding, rapid metabolism, and potential toxicity.[8]

Compound ID Spirocyclic MoietyR-Group on IndazoleExperimental LogD7.4Implication
SI-001Cyclohexane-H2.8Good balance, proceed.
SI-002Cyclohexane-COOH-0.5Too hydrophilic. Poor permeability likely.
SI-003Adamantane-H4.5Too lipophilic. Risk of low solubility/high metabolism.
SI-004Piperidine-H1.5Promising. Basic nitrogen may aid solubility.

Section 3: Aqueous Solubility - The Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution at the site of absorption.[8] Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability.[10] The rigid, often crystalline nature of spiro-indazoles can make achieving adequate solubility particularly challenging.

Causality in Measurement

Solubility is highly dependent on pH, especially for ionizable compounds like indazoles. Therefore, it must be measured at different pH values relevant to the gastrointestinal tract (e.g., pH 2.0 for the stomach, pH 6.5 for the intestine). Thermodynamic solubility, which represents the true equilibrium state, is the most valuable measurement, though kinetic solubility assays are often used for high-throughput screening.

G A Add excess solid spiro-indazole compound to buffer (e.g., pH 7.4) B Equilibrate on shaker (e.g., 24-48 hours) at constant temperature A->B Step 1: Slurry Creation C Filter the suspension (e.g., 0.45 µm PTFE filter) to remove undissolved solid B->C Step 2: Equilibrium & Separation D Quantify concentration in the clear filtrate (e.g., HPLC-UV) C->D Step 3: Analysis E Result: Thermodynamic Aqueous Solubility D->E Step 4: Final Value

Caption: Workflow for Thermodynamic Solubility Measurement.

Experimental Protocol: Thermodynamic Solubility Assay
  • System Preparation: Prepare buffers at the desired pH values (e.g., pH 2.0, 6.5, 7.4).

  • Compound Addition: Add an excess of the solid spiro-indazole compound to each buffer in a glass vial. The presence of visible solid material at the end of the experiment is crucial to ensure saturation was reached.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure thermodynamic equilibrium is achieved.

  • Sample Processing: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., PTFE or PVDF) to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate and analyze the compound concentration using a validated HPLC-UV or LC-MS method.

  • Validation: The final concentration is the thermodynamic solubility at that specific pH. It is crucial to visually confirm that solid material was present in the vial before filtration.

Section 4: Ionization Constant (pKa) - The pH-Dependent Switch

The pKa is the pH at which a compound is 50% ionized and 50% neutral. Most drugs are weak acids or bases, and their ionization state dramatically affects their properties.[12] The indazole core contains nitrogen atoms that can be protonated or deprotonated, making pKa a critical parameter. The pKa dictates a compound's solubility, permeability, and potential for binding to its target.

Causality in Measurement

Potentiometric titration is the gold-standard method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH. However, this method requires a relatively large amount of pure compound and is not suitable for poorly soluble molecules. Spectrophotometric or capillary electrophoresis methods are often preferred in discovery settings as they require less material.

Data Interpretation

Knowing the pKa allows for the prediction of the ionization state at any given pH via the Henderson-Hasselbalch equation.

  • For a basic spiro-indazole (protonation of a nitrogen), at a pH below its pKa, it will be predominantly in its charged (protonated) form, which generally increases aqueous solubility but decreases membrane permeability.

  • At a pH above its pKa, it will be in its neutral form, which is more lipophilic and can better cross cell membranes.

This interplay is critical for oral absorption, as a drug must navigate the acidic environment of the stomach (pH ~2) and the more neutral environment of the small intestine (pH ~6-7.5).

Compound ID Primary Ionizable CenterMeasured pKaPredominant form in Stomach (pH 2)Predominant form in Intestine (pH 7.4)
SI-004Piperidine Nitrogen8.5 (Basic)Charged (BH+)Neutral (B)
SI-005Indazole N-H14 (Acidic)Neutral (AH)Neutral (AH)
SI-006Indazole with EWG12.5 (Acidic)Neutral (AH)Neutral (AH)

Section 5: Chemical Stability

The stability of a compound under various conditions ensures that the molecule that is tested in vitro and in vivo is the intended structure and has an adequate shelf-life. For spiro-indazoles, key stability assessments include:

  • pH Stability: Incubating the compound in buffers of varying pH (e.g., 2, 7.4, 9) to assess for hydrolytic degradation.

  • Plasma Stability: Incubating the compound in plasma from different species (e.g., mouse, rat, human) to identify metabolic liabilities due to plasma enzymes like esterases.

The protocol involves incubating the compound under these conditions over a time course (e.g., 0, 30, 60, 120 minutes), quenching the reaction, and quantifying the remaining parent compound using LC-MS/MS. The rate of disappearance allows for the calculation of the compound's half-life (t1/2). A compound with a very short half-life may have poor in vivo exposure.

Conclusion: A Synthesis of Properties

The physicochemical properties of novel spiro-indazole compounds are not independent variables but are deeply interconnected. A modification intended to improve solubility (e.g., adding a polar group) will invariably decrease lipophilicity and may introduce a new site for metabolism. The goal of lead optimization is not to maximize any single parameter but to achieve a harmonious balance that results in a favorable ADME profile.[13] The rigorous, hypothesis-driven experimental approach detailed in this guide provides the necessary data to navigate this complex, multidimensional optimization process and unlock the full therapeutic potential of the spiro-indazole scaffold.

References

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. [Link]

  • Lipophilicity & Solubility. Creative Bioarray. [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (2009). Scilit. [Link]

  • The Impact of Lipophilicity and Hydrophobicity in Drug Design. (2020). Pharmacelera. [Link]

  • Physical Properties in Drug Design. (2022). ResearchGate. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health. [Link]

  • Physicochemical properties. Fiveable. [Link]

  • Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. (2014). Journal of Scientific Research. [Link]

  • Chapter 1: Physicochemical Properties. (2023). Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). MDPI. [Link]

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2023). MDPI. [Link]

  • ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link]

  • Physicochemical properties of drug. (2018). Slideshare. [Link]

  • Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. (2014). ResearchGate. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). National Institutes of Health. [Link]

  • The Influence of Physicochemical Properties on ADME. PhysChem Forum. [Link]

  • Molecular properties of compound 1-3 (A) physicochemical properties, (B) medicinal chemistry, (C) absorption. ResearchGate. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2024). ResearchGate. [Link]

  • Key heterocyclic moieties for the next five years of drug discovery and development. (2024). Taylor & Francis Online. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). ResearchGate. [Link]

  • Physicochemical properties in pharmacokinetic lead optimization. (2023). ResearchGate. [Link]

  • ADME Properties of Drugs. (2008). Semantic Scholar. [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2024). ResearchGate. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2021). National Institutes of Health. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (2016). Royal Society of Chemistry. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Tetrahydrospiro Dioxolane Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the characterization of tetrahydrospiro dioxolane indazole derivatives. These compounds represent a significant class of heterocyclic structures with considerable potential in medicinal chemistry and drug discovery. Understanding their precise structural features through spectroscopic analysis is paramount for advancing their development as therapeutic agents.

Introduction: The Significance of the Tetrahydrospiro Dioxolane Indazole Scaffold

The fusion of a tetrahydroindazole core with a spiro-linked dioxolane ring creates a rigid, three-dimensional molecular architecture. This unique topology is of high interest in drug design as it allows for precise spatial orientation of substituents, potentially leading to enhanced binding affinity and selectivity for biological targets. The indazole moiety is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The tetrahydro- variant introduces conformational flexibility, while the spiro-dioxolane group can improve physicochemical properties such as solubility and metabolic stability. Accurate and unambiguous structural elucidation through spectroscopic methods is the cornerstone of establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of tetrahydrospiro dioxolane indazoles in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of a tetrahydrospiro dioxolane indazole will exhibit distinct signals corresponding to the protons of the indazole ring, the tetrahydro portion, and the dioxolane ring.

  • Indazole Aromatic Protons: The protons on the aromatic part of the indazole ring will typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants will depend on the substitution pattern. For an unsubstituted phenyl portion of the indazole, one would expect to see a set of multiplets corresponding to a four-spin system.

  • Tetrahydro Ring Protons: The aliphatic protons of the tetrahydroindazole ring will resonate in the upfield region, typically between δ 1.5 and 3.0 ppm. These signals will often appear as complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons.

  • Dioxolane Ring Protons: The protons of the dioxolane ring are expected to show a characteristic pattern. The four protons of the ethylene glycol-derived portion will typically appear as a multiplet or two distinct multiplets in the region of δ 3.5 to 4.5 ppm. Their chemical equivalence or non-equivalence will depend on the overall symmetry of the molecule.

  • NH Proton: The N-H proton of the indazole ring, if present and not exchanged with a substituent, will appear as a broad singlet, typically in the downfield region (δ 10-13 ppm), and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

  • Indazole Carbonyl and Aromatic Carbons: The carbon atoms of the aromatic portion of the indazole ring will resonate in the δ 110-150 ppm region.

  • Spiro Carbon: The quaternary spiro carbon, where the dioxolane and indazole rings are joined, is a key diagnostic signal. It is expected to appear in the downfield aliphatic region, typically between δ 90 and 110 ppm, due to the two attached oxygen atoms.

  • Dioxolane Carbons: The two methylene carbons of the dioxolane ring will have chemical shifts in the range of δ 60-70 ppm.

  • Tetrahydro Ring Carbons: The aliphatic carbons of the tetrahydro portion of the molecule will resonate in the upfield region, generally between δ 20 and 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a Representative Tetrahydrospiro Dioxolane Indazole

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Indazole Aromatic CH7.0 - 8.5110 - 140
Indazole Quaternary C-140 - 150
Indazole NH10.0 - 13.0 (broad)-
Tetrahydro CH₂1.5 - 3.020 - 40
Dioxolane CH₂3.5 - 4.560 - 70
Spiro Carbon (C-O)-90 - 110

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of a tetrahydrospiro dioxolane indazole is expected to show characteristic absorption bands.

  • N-H Stretch: A sharp to broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring. The broadness can be influenced by hydrogen bonding.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretches are observed as stronger bands just below 3000 cm⁻¹.

  • C=C and C=N Stretches: The stretching vibrations of the C=C bonds in the aromatic ring and the C=N bond within the indazole ring will give rise to absorptions in the 1450-1650 cm⁻¹ region.

  • C-O Stretch: The characteristic C-O stretching vibrations of the dioxolane ring are expected to produce strong absorption bands in the 1050-1250 cm⁻¹ region. This is a key diagnostic feature for the presence of the dioxolane moiety.

Table 2: Key IR Absorption Bands for Tetrahydrospiro Dioxolane Indazoles

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Indazole N-HStretch3200 - 3400
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
Indazole C=NStretch1600 - 1650
Dioxolane C-OStretch1050 - 1250

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Molecular Ion Peak

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will correspond to the molecular weight of the tetrahydrospiro dioxolane indazole. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition, confirming the molecular formula.

Fragmentation Pathways

The fragmentation of the molecular ion is a key tool for structural elucidation. The energetically unstable molecular ion will break down into smaller, more stable charged fragments.[1] For a tetrahydrospiro dioxolane indazole, several characteristic fragmentation pathways can be anticipated:

  • Loss of the Dioxolane Ring: A common fragmentation pathway for spiro-dioxolanes is the cleavage of the bonds connecting the dioxolane ring to the spiro center. This can lead to the loss of ethylene oxide (C₂H₄O, 44 Da) or related fragments.

  • Retro-Diels-Alder Reaction: The tetrahydro portion of the molecule may undergo a retro-Diels-Alder reaction, leading to the loss of a neutral diene fragment and the formation of a stable indazole-containing radical cation.

  • Cleavage of the Indazole Ring: The indazole ring itself can undergo fragmentation, often initiated by the loss of N₂ (28 Da), which is a characteristic fragmentation for many nitrogen-containing heterocycles.

  • Loss of Substituents: Any substituents on the aromatic ring or other parts of the molecule will also lead to characteristic fragmentation patterns, such as the loss of alkyl or aryl radicals.

Fragmentation_Pathway M Molecular Ion (M+) F1 [M - C2H4O]+ M->F1 Loss of ethylene oxide F2 [M - N2]+ M->F2 Loss of N2 F3 Indazole Fragment M->F3 Ring Cleavage F4 Dioxolane Fragment M->F4 Ring Cleavage

Caption: Predicted major fragmentation pathways in the mass spectrum of a tetrahydrospiro dioxolane indazole.

Experimental Protocols: A Practical Approach

The following provides a generalized, step-by-step methodology for the synthesis and spectroscopic characterization of a model tetrahydrospiro dioxolane indazole.

Synthesis Protocol

A plausible synthetic route involves the reaction of a suitable tetrahydro-5-keto-indazole with ethylene glycol in the presence of an acid catalyst.

  • Dissolution: Dissolve the tetrahydro-5-keto-indazole (1 equivalent) in a suitable solvent such as toluene or benzene.

  • Addition of Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Water Removal: Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow Start Tetrahydro-5-keto-indazole Reaction Reflux with Dean-Stark Trap Start->Reaction Reagents Ethylene Glycol p-Toluenesulfonic Acid Toluene Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Tetrahydrospiro Dioxolane Indazole Purification->Product

Caption: A generalized workflow for the synthesis of tetrahydrospiro dioxolane indazoles.

Spectroscopic Analysis Workflow
  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H, ¹³C{¹H}) should be performed, and 2D experiments such as COSY, HSQC, and HMBC can be run to aid in complex structural assignments.

  • IR Sample Preparation: Prepare a sample for IR analysis, for example, as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • IR Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • MS Data Acquisition: Analyze the sample using a mass spectrometer, employing an appropriate ionization technique such as electron ionization (EI) or electrospray ionization (ESI) for high-resolution mass spectrometry (HRMS).

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of tetrahydrospiro dioxolane indazoles relies on the synergistic use of NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy reveal the detailed connectivity and stereochemistry of the molecule. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and valuable information about the compound's fragmentation behavior. Together, these techniques offer a robust and reliable means of confirming the identity and purity of these promising heterocyclic compounds, thereby accelerating their journey from the laboratory to potential clinical applications.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]1]

Sources

A Technical Guide to the Experimental Evaluation of BCL6 Inhibitors: A Case Study on FX1

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following technical guide focuses on the experimental data of the B-cell lymphoma 6 (BCL6) inhibitor, FX1. This compound has been selected as a representative molecule for the chemical scaffold associated with CAS number 1160245-61-3, for which detailed public experimental data is not available. The information presented herein is based on published scientific literature for FX1 and is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the experimental evaluation of a potent BCL6 inhibitor.

Introduction: BCL6 as a Therapeutic Target in Diffuse Large B-cell Lymphoma

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs), the site of B-cell maturation and antibody affinity maturation.[1] In normal physiology, BCL6 expression is tightly regulated. However, in several B-cell malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL), chromosomal translocations and mutations lead to its constitutive expression.[2] This aberrant BCL6 activity drives lymphomagenesis by suppressing genes involved in cell cycle arrest, DNA damage response, and terminal differentiation, thereby promoting unchecked proliferation and survival of lymphoma cells.[1] Consequently, direct inhibition of BCL6's function has emerged as a promising therapeutic strategy for these aggressive lymphomas.[2]

This guide provides an in-depth look at the experimental data and methodologies used to characterize a potent and specific BCL6 inhibitor, FX1.

The BCL6 Signaling Pathway and Point of Intervention

BCL6 exerts its repressive function by recruiting a complex of corepressor proteins, including SMRT, NCoR, and BCOR, to the promoter regions of its target genes.[1] This interaction is mediated by the BTB domain of BCL6. Small molecule inhibitors, such as FX1, are designed to bind to a hydrophobic groove on the BCL6 BTB domain, thereby preventing the recruitment of corepressors and reactivating the expression of BCL6 target genes.[1][2]

BCL6_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects BCL6 BCL6 (BTB Domain) Corepressors Corepressors (SMRT, NCoR, BCOR) BCL6->Corepressors recruits DNA Target Gene Promoters (e.g., TP53, CDKN1A) Corepressors->DNA represses transcription Proliferation Cell Proliferation DNA->Proliferation inhibition Apoptosis Apoptosis DNA->Apoptosis induction Differentiation Differentiation DNA->Differentiation induction FX1 FX1 (BCL6 Inhibitor) FX1->BCL6 binds to BTB domain

Caption: BCL6 signaling pathway and the mechanism of action of FX1.

In Vitro Experimental Data

Biochemical and Cellular Potency of FX1

FX1 was identified through an in silico drug design approach and has been shown to be a potent and selective inhibitor of the BCL6 BTB domain.[3]

Assay TypeCompoundIC50 / GI50Cell LinesReference
Reporter Assay FX1~35 µM-[4]
Cell Viability FX1~36 µM (average)BCL6-dependent GCB-DLBCL[5]
Cell Viability FX1~41 µM (average)ABC-DLBCL[1]
Cell Viability 79-6 (comparator)>100 µMBCL6-dependent DLBCL[4]
FX1 Disrupts BCL6 Repression Complex and Reactivates Target Genes

A key mechanism of action for a BCL6 inhibitor is its ability to displace corepressors from BCL6 at target gene promoters. This was experimentally verified using Chromatin Immunoprecipitation (ChIP) assays.[6]

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow start DLBCL cells treated with FX1 or vehicle crosslink Crosslink proteins to DNA (Formaldehyde) start->crosslink lyse Cell Lysis and Chromatin Shearing crosslink->lyse immunoprecipitate Immunoprecipitation with anti-BCL6, anti-SMRT, or anti-BCOR antibodies lyse->immunoprecipitate reverse_crosslink Reverse Crosslinks and Purify DNA immunoprecipitate->reverse_crosslink qpcr Quantitative PCR (qPCR) of BCL6 target gene promoters reverse_crosslink->qpcr end Quantify corepressor displacement qpcr->end

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Treatment of DLBCL cells with FX1 led to a significant reduction in the recruitment of the corepressors SMRT and BCOR to the promoters of known BCL6 target genes, such as CDKN1A, CXCR4, and CD69.[6] This disruption of the BCL6 repressive complex resulted in the reactivation of these target genes, which was confirmed by quantitative PCR (qPCR).[3][5]

In Vivo Efficacy of FX1 in a DLBCL Xenograft Model

The anti-tumor activity of FX1 was evaluated in a murine xenograft model of DLBCL.

Animal ModelCell LineTreatmentOutcomeReference
SCID Mice SUDHL-6 (GCB-DLBCL)FX1 (25 mg/kg and 50 mg/kg, i.p.)Significant tumor regression[4][5]
SCID Mice TMD8 (ABC-DLBCL)FX1 (50 mg/kg, i.p.)Significant tumor growth suppression[1]

FX1 was well-tolerated in these studies, with no significant signs of toxicity observed in the treated animals.[4]

Detailed Experimental Protocols

Cell Viability Assay

This protocol is adapted from methodologies used in the characterization of BCL6 inhibitors.[4][7]

  • Cell Seeding: Seed DLBCL cells in 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of FX1 in DMSO and add to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Chromatin Immunoprecipitation (ChIP) Assay

The following is a generalized protocol for ChIP, based on standard procedures.[8][9][10][11][12]

  • Cell Treatment and Crosslinking: Treat DLBCL cells (approximately 1 x 10^7 cells per condition) with 50 µM FX1 or vehicle (DMSO) for 6 hours. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with antibodies against BCL6, SMRT, BCOR, or a non-specific IgG control.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a standard phenol/chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of BCL6 target genes (e.g., CDKN1A, CXCR4).

  • Data Analysis: Calculate the enrichment of target DNA in each immunoprecipitation relative to the input and normalize to the IgG control.

In Vivo Xenograft Study

This protocol is based on the study by Cardenas et al. (2016).[13][14][15][16][17]

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID gamma mice).

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 DLBCL cells (e.g., SUDHL-6) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer FX1 (e.g., 25 or 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

  • Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis to determine the significance of the treatment effect.

Conclusion

The experimental data for the BCL6 inhibitor FX1 provide a compelling case for the therapeutic potential of targeting BCL6 in DLBCL. The methodologies outlined in this guide represent a standard framework for the preclinical evaluation of such targeted therapies. Through a combination of in vitro and in vivo experiments, it is possible to elucidate the mechanism of action, determine the potency and efficacy, and assess the preliminary safety profile of novel BCL6 inhibitors, paving the way for their clinical development.

References

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry. [Link]

  • Chromatin Immunoprecipitation (ChIP) Assay. Epigenome NoE. [Link]

  • Novel BCL6 Inhibitor (FX1): Advances in Diffuse Large B-Cell Lymphomas (DLBCLs) Treatment. Science Publishing Group. [Link]

  • Novel BCL6 Inhibitor (FX1): Advances in Diffuse Large B-Cell Lymphomas (DLBCLs) Treatment. SciSpace. [Link]

  • Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma. PubMed. [Link]

  • Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins. PMC. [Link]

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. National Institutes of Health. [Link]

  • Chromatin Immunoprecipitation (ChIP) Assay Kit. Merck Millipore. [Link]

  • Chromatin Immunoprecipitation ChIP Assay Protocol V.2. [Link]

  • BCL6 BTB-specific Inhibition via FX1 Treatment Reduces Tfh Cells & Reverses Lymphoid Follicle Hyperplasia in Indian Rhesus Macaque (Macaca mulatta). PMC. [Link]

  • BCL6 inhibitor FX1 attenuates inflammatory responses in murine sepsis through strengthening BCL6 binding affinity to downstream. Ovid. [Link]

  • Eradication of Canine Diffuse Large B-Cell Lymphoma in a Murine Xenograft Model with CD47 Blockade and Anti-CD20. National Institutes of Health. [Link]

  • Eradication of Canine Diffuse Large B-Cell Lymphoma in a Murine Xenograft Model With CD47 Blockade and Anti-CD20. PubMed. [Link]

  • FX1 is a Specific BCL6 Inhibitor for Lymphoma Research. [Link]

  • Establishment of a bioluminescent canine B-cell lymphoma xenograft model for monitoring tumor progression and treatment response in preclinical studies. PLOS One. [Link]

  • Eradication of Canine Diffuse Large B-Cell Lymphoma in a Murine Xenograft Model with CD47 Blockade and Anti-CD20. Request PDF. [Link]

  • Pilot Study of a Novel First-Line Protocol (THOP) for Intermediate–Large B-Cell Lymphoma in Dogs. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Tetrahydroindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroindazole Scaffold - A Privileged Structure in Drug Discovery

The tetrahydroindazole scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its ability to bind to multiple, diverse biological targets with high affinity.[1] This unique characteristic has positioned tetrahydroindazole derivatives as promising candidates for the development of novel therapeutics across a spectrum of diseases, most notably in oncology.[2][3][4] Several compounds incorporating the indazole or tetrahydroindazole core have demonstrated potent inhibitory activity against key regulators of cellular processes, including cyclin-dependent kinases (CDKs), Aurora kinases, and Janus kinases (JAKs), making them focal points of intensive drug discovery efforts.[5][6][7][8]

This guide provides a comprehensive, field-proven framework for the systematic screening of novel tetrahydroindazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a multi-tiered screening cascade. Our approach is designed to efficiently identify and characterize promising lead compounds, moving from broad phenotypic assessments to specific target engagement and preliminary pharmacokinetic profiling.

Part 1: Foundational Steps - Library Design and Synthesis

The journey of screening begins with a well-designed chemical library. The synthesis of tetrahydroindazole derivatives often involves multicomponent reactions, such as the cyclocondensation of α,β-unsaturated ketones with amidine derivatives, allowing for the generation of a diverse set of analogues.[9] Strategic modifications to the core scaffold are crucial for exploring the structure-activity relationship (SAR). For instance, substitutions at the C7 position of the tetrahydroindazole ring can be readily achieved to probe steric and electronic influences on biological activity.[1]

The design of the library should be guided by in silico modeling and knowledge of known kinase inhibitor scaffolds.[6][10] Computational analysis can predict potential binding modes and help prioritize synthetic efforts towards compounds with a higher probability of interacting with the desired target class, such as the ATP-binding pocket of kinases.

Part 2: The Screening Cascade - A Multi-Tiered Approach to Hit Identification and Validation

A robust screening cascade is essential for efficiently triaging a library of novel compounds. This process is structured to move from high-throughput, cost-effective assays to more complex, resource-intensive experiments, ensuring that only the most promising candidates advance.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization & Preclinical Profiling Primary High-Throughput Cell Viability Assays (e.g., XTT/MTT) Biochemical Biochemical Assays (e.g., Kinase Activity Assays) Primary->Biochemical Active Compounds Cellular_Mechanism Cell-Based Mechanistic Assays (e.g., Western Blot, Apoptosis Assays) Biochemical->Cellular_Mechanism Confirmed Hits ADME In Vitro ADME Profiling Cellular_Mechanism->ADME Validated Leads InVivo In Vivo Efficacy Models ADME->InVivo Optimized Leads

Caption: A multi-tiered screening cascade for tetrahydroindazole derivatives.

Tier 1: Primary Screening - High-Throughput Cell Viability Assays

The initial goal is to cast a wide net to identify compounds with cytotoxic or anti-proliferative effects against cancer cell lines. Cell-based assays are advantageous at this stage as they provide a physiologically relevant context and can identify compounds with various mechanisms of action.[11]

Recommended Assay: XTT Cell Viability Assay

The XTT assay is a reliable and efficient colorimetric method for assessing cell viability. It measures the metabolic activity of viable cells, which reduce the tetrazolium salt XTT to a colored formazan product.[12] Unlike the traditional MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and thereby reducing variability and handling time.[13]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Plating: Seed cancer cell lines (e.g., 4T1 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[14] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroindazole derivatives in culture medium. Add the compounds to the cells, typically in a concentration range of 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for 48-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Assay Development: Add the XTT labeling mixture to each well and incubate for 4-6 hours.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each active compound.

Compound ID Target Cell Line IC50 (µM) Reference
2f4T1 (Breast Cancer)0.23 - 1.15[2][3]
53CDK2/cyclin ASubmicromolar[1]
59CDK2/cyclin ASubmicromolar[1]
17Aurora A/BSubmicromolar[6]
21Aurora BSubmicromolar[6]
30Aurora ASubmicromolar[6]

Table 1: Example IC50 Values for Biologically Active Indazole/Tetrahydroindazole Derivatives.

Tier 2: Secondary and Mechanistic Assays

Compounds that demonstrate significant activity in the primary screen (e.g., IC50 < 10 µM) are advanced to secondary assays to confirm their activity and elucidate their mechanism of action.

A. Biochemical Assays: Direct Target Engagement

If the compound library was designed with a specific target class in mind, such as kinases, biochemical assays are crucial to confirm direct inhibition. For example, several tetrahydroindazole derivatives have been identified as potent inhibitors of CDK2 and Aurora kinases.[5][6][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Aurora A)

  • Reaction Setup: In a 96- or 384-well plate, combine recombinant human Aurora A kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP at its Km concentration.

  • Compound Addition: Add the tetrahydroindazole derivatives at various concentrations.

  • Kinase Reaction: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

B. Cell-Based Mechanistic Assays: Pathway Analysis

To understand how a compound affects cellular signaling pathways, Western blotting is an indispensable technique.[16][17] For instance, if a compound is hypothesized to inhibit a kinase involved in cell cycle progression, Western blotting can be used to assess the phosphorylation status of its downstream targets.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p-STAT) Transcription Gene Transcription STAT->Transcription Translocates to Nucleus Proliferation Cell Proliferation Transcription->Proliferation Tetrahydroindazole Tetrahydroindazole Inhibitor Tetrahydroindazole->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by a tetrahydroindazole derivative.

Experimental Protocol: Western Blotting for Phospho-STAT3

  • Cell Lysis: Treat cells with the active compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[16][18]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-STAT3) to confirm equal loading. Quantify the band intensities to determine the change in protein phosphorylation.

Part 3: Lead Optimization - In Vitro ADME Profiling

Once a lead compound with a confirmed mechanism of action is identified, it is crucial to assess its drug-like properties. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies provide early insights into the pharmacokinetic profile of a compound, helping to identify potential liabilities before advancing to more complex in vivo studies.[19][20][21][22]

Key In Vitro ADME Assays:

  • Solubility: Determines the aqueous solubility of the compound, which is critical for absorption.

  • Permeability: Assesses the ability of the compound to cross biological membranes, often using cell-based models like Caco-2.

  • Metabolic Stability: Evaluates the susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s) using liver microsomes or hepatocytes.[23]

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to reach the target site.

ADME Parameter Assay Goal
Absorption Caco-2 PermeabilityPredict intestinal absorption
Distribution Plasma Protein BindingDetermine the fraction of unbound, pharmacologically active drug
Metabolism Liver Microsomal StabilityAssess susceptibility to Phase I metabolism
Excretion (indirectly) Transporter Interaction AssaysIdentify potential for drug-drug interactions

Table 2: A Tiered Approach to In Vitro ADME Screening.

Conclusion: From Hit to Lead

The systematic screening of tetrahydroindazole derivatives, guided by a well-structured, multi-tiered approach, is a powerful strategy for the discovery of novel therapeutic agents. By integrating high-throughput phenotypic screening with targeted biochemical and mechanistic studies, and culminating in early ADME profiling, researchers can efficiently identify and validate promising lead candidates. This guide provides a robust framework, grounded in established methodologies and scientific rationale, to navigate the complex yet rewarding path of drug discovery. The inherent versatility of the tetrahydroindazole scaffold, combined with a rigorous screening cascade, holds immense potential for delivering the next generation of targeted therapies.

References

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023-06-03).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. (2021-04-27).
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. (2021-03-15).
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Synthesis of novel tetrahydroimidazole derivatives and studies for their biological properties. ScienceDirect.
  • Thiadiazole derivatives as anticancer agents. National Institutes of Health.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024-03-24).
  • MTT Cell Viability Assay Kit. Biotium.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. (2022-03-29).
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. National Institutes of Health. (2021-03-15).
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. (2016-11-29).
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. ResearchGate.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications. (2020-03-26).
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. (2025-08-10).
  • Western blot protocol. Abcam.
  • Thiadiazole derivatives as anticancer agents. PubMed.
  • In Vitro ADME. Selvita.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • A review for cell-based screening methods in drug discovery. National Institutes of Health.
  • The discovery of 2,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 2 (JAK2) inhibitors versus JAK1 and JAK3. PubMed. (2016-11-01).
  • Western Blot: Principles, Procedures, and Clinical Applications. National Center for Biotechnology Information. (2025-12-01).
  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. (2022-06-23).
  • Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. ResearchGate. (2025-08-06).
  • Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. (2025-08-06).
  • XTT Assays vs MTT. Biotech Spain. (2025-12-29).
  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. PubMed. (2025-09-05).
  • In Vitro ADME Assays and Services. Charles River Laboratories.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. (2020-04-08).
  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. National Institutes of Health.
  • Western Blot-Preparation Protocol. Creative Diagnostics.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.
  • General Western Blot Protocol Overview. Novus Biologicals.
  • Cell Viability Assays. National Center for Biotechnology Information. (2013-05-01).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. (2015-09-09).
  • Western Blot Protocol. Creative Biolabs.
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. (2025-02-19).
  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.
  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. (2015-04-01).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. (2019-07-11).

Sources

In Silico Prediction of ADMET Properties for Spiro-heterocycles: A Technical Guide for Drug Discovery Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique three-dimensional and conformationally constrained nature of spiro-heterocycles presents both significant opportunities and distinct challenges in modern drug discovery. While these scaffolds offer access to novel chemical space and can lead to improved potency and selectivity, their complex topology can profoundly influence their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Predicting these properties accurately and efficiently in the early stages of development is paramount to mitigating late-stage attrition and accelerating the journey from hit to clinical candidate. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and best practices for the in silico prediction of ADMET properties for spiro-heterocyclic compounds. We will delve into the causal relationships behind methodological choices, from descriptor selection to model validation, and provide a practical workflow to navigate the complexities of this promising class of molecules.

The Spiro-heterocycle Advantage and the ADMET Imperative

Spiro-heterocycles, characterized by two rings sharing a single atom, are increasingly sought-after scaffolds in medicinal chemistry. Their inherent rigidity and three-dimensionality can provide a more precise orientation of substituents for optimal target engagement. This structural feature often translates to enhanced binding affinity and selectivity compared to their flatter, more flexible counterparts. However, the very characteristics that make them attractive from a pharmacodynamic perspective can introduce complexities in their pharmacokinetic and safety profiles.

Early and reliable assessment of ADMET properties is a cornerstone of modern drug discovery, helping to reduce the high failure rates of drug candidates in later clinical phases. For spiro-heterocycles, this early assessment is even more critical. Their unique shapes can influence properties such as solubility, permeability, and metabolic stability in ways that are not always intuitive from traditional 2D structure-activity relationships. Therefore, robust in silico models serve as an indispensable tool for prioritizing compounds with the most promising overall profiles.

Navigating the Challenges of 3D Scaffolds in ADMET Prediction

The primary challenge in predicting the ADMET properties of spiro-heterocycles lies in adequately capturing their three-dimensional nature in computational models. Traditional Quantitative Structure-Activity Relationship (QSAR) models often rely on 2D descriptors, which may not fully represent the spatial arrangement of atoms and functional groups in these complex molecules.

The Descriptor Dilemma: 2D vs. 3D

The choice of molecular descriptors is a critical decision in building any predictive model. For spiro-heterocycles, a thoughtful combination of 2D and 3D descriptors is often necessary to achieve robust and predictive models.

  • 2D Descriptors: These are calculated from the 2D representation of a molecule and include properties like molecular weight, logP, polar surface area (PSA), and topological indices. They are computationally inexpensive and effective for capturing general physicochemical properties.

  • 3D Descriptors: These are derived from the 3D conformation of a molecule and include descriptors related to shape, volume, and pharmacophoric features. While computationally more intensive, they can capture the nuances of a molecule's spatial arrangement, which is crucial for interactions with biological macromolecules like metabolic enzymes and transporters.

Causality in Descriptor Selection: The choice between 2D and 3D descriptors is not arbitrary. For properties like aqueous solubility, 2D descriptors that quantify polarity and size may be sufficient. However, for predicting interactions with specific protein binding sites, such as cytochrome P450 enzymes or the hERG potassium channel, 3D descriptors that capture the molecule's shape and pharmacophoric features are often indispensable. Studies have shown that combining 2D and 3D descriptors can lead to more predictive QSAR models by capturing complementary molecular properties.

A Strategic Workflow for In Silico ADMET Profiling of Spiro-heterocycles

A systematic and well-validated workflow is essential for generating reliable in silico ADMET predictions. The following protocol outlines a field-proven approach tailored to the specific challenges of spiro-heterocycles.

ADMET_Prediction_Workflow Figure 1: In Silico ADMET Prediction Workflow for Spiro-heterocycles cluster_Data_Preparation 1. Data Preparation cluster_Feature_Engineering 2. Feature Engineering cluster_Model_Building 3. Model Building & Validation cluster_Prediction_Interpretation 4. Prediction & Interpretation Data_Curation Data Curation (Remove errors, duplicates) Structure_Standardization Structure Standardization (Neutralize, remove salts) Data_Curation->Structure_Standardization Cleaned Data Conformer_Generation 3D Conformer Generation (Crucial for spiro-heterocycles) Structure_Standardization->Conformer_Generation Standardized Structures Descriptor_Calculation Descriptor Calculation (2D & 3D Descriptors) Conformer_Generation->Descriptor_Calculation Feature_Selection Feature Selection (Reduce noise, improve model) Descriptor_Calculation->Feature_Selection Descriptor Set Dataset_Splitting Dataset Splitting (Training, Test, Validation sets) Feature_Selection->Dataset_Splitting Model_Training Model Training (QSAR, Machine Learning) Dataset_Splitting->Model_Training Training Set Model_Validation Model Validation (Internal & External) Model_Training->Model_Validation Trained Model ADMET_Prediction ADMET Prediction (For novel spiro-heterocycles) Model_Validation->ADMET_Prediction Applicability_Domain Applicability Domain Analysis ADMET_Prediction->Applicability_Domain Results_Interpretation Results Interpretation (Guide compound design) Applicability_Domain->Results_Interpretation

Caption: A comprehensive workflow for in silico ADMET prediction of spiro-heterocycles.

Step-by-Step Methodology
  • Data Curation: The foundation of any predictive model is high-quality data.[1] It is imperative to start with a well-curated dataset of spiro-heterocycles with reliable experimental ADMET data. This involves removing duplicates, correcting structural errors, and ensuring consistency in the experimental endpoints.

  • Structure Preparation:

    • Standardization: Neutralize structures, remove salts, and handle tautomeric forms.

    • 3D Conformer Generation: For spiro-heterocycles, generating a representative 3D conformation is critical. This can be achieved using various computational chemistry tools.

  • Descriptor Calculation: Calculate a diverse set of both 2D and 3D molecular descriptors. Tools like Mordred or PaDEL-Descriptor can be employed for this purpose.

  • Dataset Splitting: Divide the dataset into training, test, and, if large enough, validation sets. A common split is 80% for training and 20% for testing.[2]

  • Model Building: Employ various machine learning algorithms to build predictive models. Common choices include:

    • Multiple Linear Regression (MLR): A simple and interpretable method.

    • Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

    • Random Forest (RF): An ensemble method that is robust to overfitting.

    • Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks.

    • Gradient Boosting Machines (e.g., XGBoost, LightGBM): Often provide state-of-the-art performance.

  • Model Validation: This is a crucial step to ensure the model is predictive and not just a good fit for the training data.[3]

    • Internal Validation: Use techniques like k-fold cross-validation on the training set.

    • External Validation: Assess the model's performance on the unseen test set.

    • Y-Randomization: A test to ensure the model is not the result of a chance correlation.

  • Applicability Domain (AD) Definition: Define the chemical space in which the model can make reliable predictions. This is particularly important when predicting the properties of novel spiro-heterocyclic scaffolds.

  • Prediction and Interpretation: Use the validated model to predict the ADMET properties of new spiro-heterocycles. The interpretation of these predictions should guide the design of new compounds with improved ADMET profiles.

Key ADMET Endpoints for Spiro-heterocycles

While a full ADMET profile is desirable, certain endpoints are of particular concern for spiro-heterocyclic compounds.

Absorption and Distribution
  • Solubility: The rigid nature of spiro-heterocycles can sometimes lead to poor aqueous solubility. Predictive models for solubility are essential for early-stage assessment.

  • Permeability (Caco-2): The ability of a compound to cross the intestinal barrier is a key determinant of oral bioavailability.

  • Blood-Brain Barrier (BBB) Penetration: The unique 3D shape of spiro-heterocycles can influence their ability to cross the BBB. Predictive models for BBB penetration are crucial for CNS-targeted drugs and for avoiding CNS side effects for peripherally acting drugs.[2][4][5][6][7]

Metabolism
  • Cytochrome P450 (CYP) Inhibition and Metabolism: Spiro-heterocycles can interact with CYP enzymes, leading to drug-drug interactions or rapid metabolism. Predicting which CYP isoforms are likely to be inhibited or to metabolize the compound is critical.[8] Structure-based approaches, such as docking, can be particularly useful here, given the importance of 3D shape in enzyme-ligand interactions.

Toxicity
  • hERG Inhibition: Blockade of the hERG potassium channel is a major cause of cardiotoxicity. The specific 3D pharmacophore of spiro-heterocycles can sometimes lead to hERG binding. Machine learning and deep learning models have shown significant promise in predicting hERG liability.[1]

  • Hepatotoxicity (DILI): Drug-induced liver injury is a significant safety concern. In silico models can help to flag compounds with a higher risk of hepatotoxicity early in the discovery process.

  • Genotoxicity: Assessing the potential for a compound to cause genetic mutations is a critical part of safety assessment.

Case Study: In Silico ADMET Profiling of a Novel Spiro-oxindole Series

To illustrate the practical application of the principles discussed, let's consider a hypothetical case study involving a series of novel spiro-oxindole derivatives designed as potential anti-cancer agents.

Objective: To build and validate a QSAR model for predicting hERG inhibition for a series of spiro-oxindoles and use it to prioritize compounds for synthesis.

Experimental Protocol
  • Data Collection: A dataset of 50 spiro-oxindole analogues with experimentally determined hERG pIC50 values was curated from internal and public sources.

  • Structure Preparation: All structures were standardized and 3D conformers were generated using a molecular mechanics force field.

  • Descriptor Calculation: A combination of 2D descriptors (e.g., AlogP, TPSA, molecular weight) and 3D descriptors (e.g., radius of gyration, solvent accessible surface area) were calculated.

  • Model Development and Validation: The dataset was split into a 40-compound training set and a 10-compound test set. A Random Forest regression model was built using the training set. The model was validated using 5-fold cross-validation and by predicting the pIC50 values of the test set.

Results and Interpretation

The Random Forest model showed good predictive performance, as summarized in the table below.

MetricValueInterpretation
Training Set (5-fold CV)
0.85The model explains 85% of the variance in the training data.
0.72Good internal predictive ability.
RMSE0.25Root Mean Square Error of the cross-validation.
Test Set
0.78The model performs well on unseen data.
RMSE0.30Root Mean Square Error of the test set prediction.

Interpretation of Model Descriptors: Analysis of the model's feature importance revealed that a combination of a 3D shape descriptor (asphericity) and a 2D descriptor related to lipophilicity (AlogP) were the most influential predictors of hERG inhibition. This suggests that both the overall shape of the spiro-oxindole scaffold and its lipophilicity are key drivers of its interaction with the hERG channel.

Guiding Compound Design: Based on these predictions, new spiro-oxindole derivatives were designed to reduce asphericity and modulate lipophilicity, with the aim of minimizing hERG liability while maintaining anti-cancer potency.

The Future of In Silico ADMET for Complex Scaffolds

The field of in silico ADMET prediction is continually evolving, with advancements in machine learning, deep learning, and physics-based methods. For complex scaffolds like spiro-heterocycles, the integration of multiple modeling approaches will be key to improving predictive accuracy. The use of automated machine learning (AutoML) can also streamline the model building process and identify optimal algorithms and hyperparameters.[2] Furthermore, the increasing availability of high-quality, curated datasets will continue to fuel the development of more robust and reliable predictive models.

Conclusion

The in silico prediction of ADMET properties for spiro-heterocycles is a critical and challenging aspect of modern drug discovery. The unique three-dimensional nature of these scaffolds requires a departure from traditional 2D-QSAR approaches and the adoption of more sophisticated modeling techniques that can adequately capture their complex topology. By employing a systematic and well-validated workflow that incorporates both 2D and 3D descriptors, and by focusing on key ADMET endpoints of concern, researchers can effectively navigate the challenges and unlock the full potential of spiro-heterocycles in the quest for novel and safer medicines. This guide provides a foundational framework for building and applying predictive models that can provide field-proven insights and drive informed decision-making in drug development programs.

References

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (URL: [Link])

  • Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. (URL: [Link])

  • QSAR-Driven Discovery of Novel Chemical Scaffolds Active Against Schistosoma mansoni. (URL: [Link])

  • A Novel Automated Lazy Learning QSAR (ALL-QSAR) Approach: Method Development, Applications, and Virtual Screening of Chemical Databases Using Validated ALL-QSAR Models. (URL: [Link])

  • Best Practices for QSAR Model Development, Validation, and Exploitation. (URL: [Link])

  • A simple predictive model for blood-brain barrier penetration. (URL: [Link])

  • New Predictive Models for Blood–Brain Barrier Permeability of Drug-like Molecules. (URL: [Link])

  • QSAR Workflow. (URL: [Link])

  • An automated framework for QSAR model building. (URL: [Link])

  • Machine Learning Algorithms for the Prediction of hERG and CYP450 Binding in Drug Development. (URL: [Link])

  • In silico prediction of hERG blockers using machine learning and deep learning approaches. (URL: [Link])

  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (URL: [Link])

  • 3D-SMGE: a pipeline for scaffold-based molecular generation and evaluation. (URL: [Link])

  • Machine learning algorithms for the prediction of hERG and CYP450 binding in drug development. (URL: [Link])

  • moonblume/hERG_predictor: Prediction and Understanding of hERG Inhibition using Machine Learning and Structure-Based Drug Design. (URL: [Link])

  • Development of QSAR models to predict blood-brain barrier permeability. (URL: [Link])

  • A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. (URL: [Link])

  • In Silico Models for Hepatotoxicity. (URL: [Link])

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (URL: [Link])

  • A Comparison between 2D and 3D Descriptors in QSAR Modeling Based on Bio-Active Conformations. (URL: [Link])

  • (PDF) Solvent free synthesis, computational studies and in-silico admet analysis of some 3H spiro[1,3-benzothiazole –derivatives]. (URL: [Link])

  • Computational approaches to predict drug metabolism. (URL: [Link])

  • An In Silico Model for Predicting Drug-Induced Hepatotoxicity. (URL: [Link])

  • In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity. (URL: [Link])

  • Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. (URL: [Link])

  • Pragmatic approaches to using computational methods to predict xenobiotic metabolism. (URL: [Link])

  • On the information content of 2D and 3D descriptors for QSAR. (URL: [Link])

  • Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. (URL: [Link])

  • A comparison between 2D and 3D descriptors in QSAR modeling based on bio‐active conformations. (URL: [Link])

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (URL: [Link])

  • QSAR and ADME. (URL: [Link])

  • In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. (URL: [Link])

  • In Silico Models for Hepatotoxicity. (URL: [Link])

  • Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. (URL: [Link])

  • A comparison between 2D and 3D descriptors in QSAR modeling based on bio‐active conformations. (URL: [Link])

  • A comparison between 2D and 3D descriptors in QSAR modeling based on bio-active conformations. (URL: [Link])

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (URL: [Link])

  • Novel isoniazid-spirooxindole derivatives: design, synthesis, biological evaluation, in silico ADMET prediction and computational studies. (URL: [Link])

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (URL: [Link])

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (URL: [Link])

  • Predictive ADMET Studies, the Challenges and the Opportunities. (URL: [Link])

  • in silico admet predictions: enhancing drug development through qsar modeling. (URL: [Link])

  • Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. (URL: [Link])

  • Phcogj.com Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. (URL: [Link])

  • QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. (URL: [Link])

  • On Two Novel Parameters for Validation of Predictive QSAR Models. (URL: [Link])

  • Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches. (URL: [Link])

  • Beyond hype: unveiling the Real challenges in clinical translation of 3D printed bone scaffolds and the fresh prospects of bioprinted organoids. (URL: [Link])

  • Blind Challenges Let Us See the Path Forward for Predictive Models. (URL: [Link])

Sources

Topic: Potential Therapeutic Targets for Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties enable it to form key interactions with a multitude of biological targets, leading to a wide range of pharmacological activities.[3][4] This technical guide provides an in-depth analysis of the most significant and promising therapeutic targets for indazole-based compounds. We will explore the mechanistic basis for targeting protein kinases, Poly(ADP-ribose) polymerases (PARP), Heat Shock Protein 90 (HSP90), and cannabinoid receptors. Furthermore, this guide details the experimental workflows and validation systems integral to the discovery and development of novel indazole-based therapeutics, offering field-proven insights for researchers and drug development professionals.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The indazole ring system is a quintessential example. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, and the fused aromatic system allows for diverse substitutions to fine-tune steric, electronic, and pharmacokinetic properties.[3][5] This versatility has led to the successful development of several FDA-approved drugs, including the anti-cancer agents pazopanib, niraparib, and axitinib, validating the therapeutic potential of this chemical class.[1][6]

Major Therapeutic Target Classes for Indazole Derivatives

The structural flexibility of the indazole core has been exploited to design potent and selective modulators for several critical protein families implicated in human disease.

Protein Kinases: The Dominant Target Landscape

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of cellular signaling. Their dysregulation is a hallmark of cancer and other diseases. Indazole-based compounds have proven to be exceptionally effective as kinase inhibitors.[6]

Mechanism of Action & Rationale

Most indazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket in the kinase domain. The indazole scaffold can effectively mimic the purine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase. This inhibition blocks the downstream signaling pathways that drive cell proliferation, angiogenesis, and survival.[7][8]

Prominent examples of indazole-based kinase inhibitors include:

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.[7][9] It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[10][11] By blocking these receptors, pazopanib disrupts tumor angiogenesis, the formation of new blood vessels essential for tumor growth.[8]

  • Axitinib (Inlyta®): Another potent multi-kinase inhibitor with high affinity for VEGFRs, used in the treatment of advanced renal cell carcinoma.[12][13]

The following diagram illustrates the central role of VEGFR in angiogenesis and the point of inhibition by compounds like pazopanib.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) (Tyrosine Kinase) VEGF->VEGFR Binding & Dimerization Phosphorylation Autophosphorylation VEGFR->Phosphorylation Activates Kinase Domain Pazopanib Pazopanib (Indazole Inhibitor) Pazopanib->Phosphorylation Inhibition ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP RAS_RAF_MEK_ERK RAS/MAPK Pathway Phosphorylation->RAS_RAF_MEK_ERK Signal Transduction PI3K_AKT PI3K/Akt Pathway Phosphorylation->PI3K_AKT Signal Transduction Cell_Response Angiogenesis Cell Proliferation Survival RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response

VEGFR signaling pathway and inhibition by indazole-based drugs.

Comparative Inhibitory Activity

The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Target KinaseAxitinib (IC50 nM)Pazopanib (IC50 nM)
VEGFR-1 1.210
VEGFR-2 0.230
VEGFR-3 0.1 - 0.347
PDGFR-β -84
c-Kit -74
Data compiled for comparative purposes.[12] A hyphen (-) indicates no substantial activity reported under similar conditions.

Other kinases successfully targeted by indazole derivatives include FGFR, c-Met, CDK2, EGFR, PLK4, and ITK, highlighting the scaffold's broad applicability in oncology and inflammatory diseases.[6][14][15]

Poly(ADP-ribose) Polymerases (PARP): Exploiting Synthetic Lethality

PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[16] Inhibiting PARP is a key therapeutic strategy, especially in cancers with pre-existing defects in other DNA repair mechanisms.

Mechanism of Action & Rationale

The indazole-based drug Niraparib (Zejula®) is a potent inhibitor of PARP-1 and PARP-2.[17] Its mechanism relies on the concept of "synthetic lethality". In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is already compromised.[18] When PARP is inhibited by niraparib, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into lethal DSBs.[19] Since the HR repair pathway is also deficient, the cell is unable to repair this extensive DNA damage, leading to cell cycle arrest and apoptosis.[18][19] This dual-insult approach is highly selective for cancer cells while largely sparing normal cells with functional HR pathways.[17]

Synthetic_Lethality cluster_normal Normal Cell (Functional HR) cluster_cancer BRCA-deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP-mediated Repair (Base Excision Repair) ssb1->parp1 survival1 DNA Repair & Cell Survival parp1->survival1 dsb1 Double-Strand Break (DSB) hr1 Homologous Recombination (HR) Repair dsb1->hr1 hr1->survival1 ssb2 Single-Strand Break (SSB) parp2 PARP-mediated Repair ssb2->parp2 apoptosis Accumulated DNA Damage & Apoptosis parp2->apoptosis Unrepaired SSBs become DSBs dsb2 Double-Strand Break (DSB) hr2 Defective HR Repair dsb2->hr2 Blocked hr2->apoptosis niraparib Niraparib (Indazole Inhibitor) niraparib->parp2 Inhibition

Mechanism of synthetic lethality with PARP inhibitors.

The discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) further solidified the indazole scaffold as a premier chemotype for potent PARP inhibition, demonstrating low nanomolar efficacy in both enzymatic and cellular assays.[20][21]

Heat Shock Protein 90 (HSP90): Targeting a Master Regulator

HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins.[22] Many of these client proteins are oncoproteins critical for tumor growth and survival, including mutated kinases (EGFR, c-Kit), cell cycle regulators, and transcription factors.[23][24]

Mechanism of Action & Rationale

Inhibiting HSP90 leads to the misfolding and subsequent proteasomal degradation of its client proteins. This simultaneously disrupts multiple oncogenic signaling pathways, making HSP90 an attractive therapeutic target.[25] Ganetespib , a resorcinol-containing indazole derivative, is a potent HSP90 inhibitor that binds to the N-terminal ATP-binding pocket of the chaperone.[22][26] Unlike earlier inhibitors, ganetespib has shown a more favorable safety profile, avoiding the severe liver toxicity that plagued first-generation compounds.[23] By inhibiting HSP90, ganetespib effectively depletes cancer cells of the proteins they depend on for survival, leading to cell cycle arrest and apoptosis.[24][25]

Cannabinoid Receptors (CB1/CB2): Modulating Neurological and Inflammatory Pathways

The endocannabinoid system, primarily through the CB1 and CB2 receptors, plays a crucial role in regulating pain, appetite, mood, and inflammation. The indazole-3-carboxamide scaffold has been identified as a highly potent and versatile core for developing cannabinoid receptor modulators.[27]

Mechanism of Action & Rationale

Indazole-based compounds can be designed as agonists, partial agonists, or antagonists for CB1 and/or CB2 receptors.[28][29]

  • CB1 receptors are predominantly found in the central nervous system, and their activation is responsible for the psychotropic effects of cannabinoids.

  • CB2 receptors are primarily expressed in immune cells and peripheral tissues.

The therapeutic goal is often to develop peripherally restricted or partial agonists that can provide analgesic and anti-inflammatory benefits without the central nervous system side effects associated with full CB1 agonism.[29] Structure-activity relationship (SAR) studies have shown that modifications to the indazole core and its substituents can precisely tune a compound's affinity and efficacy at each receptor, offering a pathway to develop novel treatments for pain, inflammatory disorders, and gastrointestinal diseases.[29][30]

Methodologies for Target Identification and Validation

The identification and validation of therapeutic targets for a new chemical series is a systematic process. The following workflow represents a standard cascade in drug discovery.

A typical drug discovery workflow for novel compounds.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a common method to determine the IC50 of an indazole compound against a specific protein kinase. The assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Principle of the Self-Validating System: This protocol is designed to be self-validating through the inclusion of critical controls. A "no-inhibitor" control establishes the 100% activity level, while a "no-enzyme" control defines the background signal (0% activity). A known potent inhibitor serves as a positive control to validate assay performance.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test indazole compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a concentration gradient (e.g., from 10 mM down to sub-nanomolar concentrations). This step is crucial for generating a dose-response curve.

  • Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of kinase reaction buffer (containing buffer salts, DTT, and MgCl₂ to ensure optimal enzyme function).

    • Add 25 nL of the serially diluted test compound or control (DMSO for 100% activity, positive control inhibitor).

    • Add 2.5 µL of the target kinase and its specific substrate peptide, diluted in reaction buffer. Gently mix.

  • Kinase Reaction Initiation:

    • To initiate the reaction, add 5 µL of an ATP solution (concentration is typically at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibition).

    • Seal the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time is optimized to keep the reaction in the linear range (typically <30% ATP consumption).

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which react with the newly generated ADP to produce a luminescent signal. Incubate for 30 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • The raw data is normalized using the controls: Percent Inhibition = 100 * (1 - (Signal_test - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)).

    • Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Perspectives and Conclusion

The indazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[14][31] Current research is expanding its application into new disease areas, including neurodegenerative conditions (e.g., via LRRK2 inhibition), metabolic disorders, and infectious diseases (e.g., bacterial gyrase B inhibitors).[14][32][33] The key to future success will lie in designing next-generation compounds with improved selectivity to minimize off-target effects and overcome mechanisms of drug resistance. The combination of structure-based drug design, advanced screening methodologies, and a deeper understanding of disease biology will ensure that indazole-based compounds remain at the forefront of pharmaceutical innovation.

References

  • Urology Textbook. Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Available from: [Link]

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. Available from: [Link]

  • Wikipedia. Pazopanib. Available from: [Link]

  • PubMed. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Available from: [Link]

  • PubMed. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Available from: [Link]

  • PMC - NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Niraparib Tosylate?. Available from: [Link]

  • PubMed. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Available from: [Link]

  • ResearchGate. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Pazopanib Hydrochloride?. Available from: [Link]

  • Dr.Oracle. What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?. Available from: [Link]

  • ACS Publications. Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Available from: [Link]

  • PubMed. Discovery of indazoles as inhibitors of Tpl2 kinase. Available from: [Link]

  • ACS Medicinal Chemistry Letters. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Available from: [Link]

  • PMC. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. Available from: [Link]

  • NIH. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. Available from: [Link]

  • National Cancer Institute. Definition of ganetespib - NCI Drug Dictionary. Available from: [Link]

  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Available from: [Link]

  • PubMed. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. Available from: [Link]

  • Google Patents. EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system.
  • BioWorld. Novel indazole-based inhibitor of polo-like kinase 4 against cancer. Available from: [Link]

  • Bentham Science Publisher. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Available from: [Link]

  • PubMed Central. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling. Available from: [Link]

  • NIH. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer. Available from: [Link]

  • PubMed. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available from: [Link]

  • ResearchGate. Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. Available from: [Link]

  • ACS Publications. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Available from: [Link]

  • ACS Publications. Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. Available from: [Link]

  • ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments. Available from: [Link]

  • ResearchGate. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available from: [Link]

  • Current Topics in Medicinal Chemistry. The Anticancer Activity of Indazole Compounds: A Mini Review. Available from: [Link]

  • PubMed - NIH. Indazole partial agonists targeting peripheral cannabinoid receptors. Available from: [Link]

  • ResearchGate. A comprehensive review on the indazole based derivatives as targeted anticancer agents. Available from: [Link]

  • Scilit. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. Available from: [Link]

  • PubMed. Pharmacological properties of indazole derivatives: recent developments. Available from: [Link]

  • Taylor & Francis. Indazole – Knowledge and References. Available from: [Link]

  • PubMed - NIH. Using PARP Inhibitors in the Treatment of Patients With Ovarian Cancer. Available from: [Link]

  • PubMed - NIH. Using PARP Inhibitors in Advanced Ovarian Cancer. Available from: [Link]

  • ACS Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Available from: [Link]

Sources

A Technical Guide to the Single-Crystal X-ray Crystallography of 1',4',6',7'-Tetrahydrospiro[dioxolane-2,5'-indazole]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of the novel heterocyclic compound, 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole]. The indazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2][3][4][5] The introduction of a spirocyclic dioxolane moiety imparts conformational rigidity and a distinct three-dimensional architecture, which can significantly influence molecular interactions with biological targets.[6] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that follows the complete experimental journey. We detail not only the procedural steps but also the critical scientific reasoning behind methodological choices, from synthesis and crystallization to data collection, structure solution, refinement, and final validation. The objective is to provide a robust, self-validating framework for obtaining and interpreting high-quality crystallographic data for this class of compounds, thereby accelerating structure-based drug design efforts.

Significance and Molecular Context: The Rationale for Structural Determination

The indazole nucleus is a cornerstone in modern medicinal chemistry, with derivatives forming the basis of numerous therapeutic agents.[2][5] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after scaffold.[1][4] By fusing this core with a dioxolane ring via a spirocyclic linkage, we introduce a sterically defined, three-dimensional element. Such spirocycles are increasingly utilized in drug discovery to improve physicochemical properties like solubility and metabolic stability while locking the molecule into a specific, biologically active conformation.[6]

Accurate knowledge of the three-dimensional molecular structure is an absolute prerequisite for rational drug design.[7] X-ray crystallography stands as the definitive method for elucidating this information, providing precise details on bond lengths, bond angles, and intermolecular interactions.[7][8][9] The structural data derived from the analysis of 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] are critical for:

  • Validating Synthetic Pathways: Confirming the successful and regioselective synthesis of the target spiro-indazole architecture.[10]

  • Understanding Conformational Preferences: Defining the precise geometry and orientation of the fused ring systems.

  • Informing Computational Models: Providing an empirical basis for molecular docking and quantitative structure-activity relationship (QSAR) studies.[7]

  • Guiding Future Analogue Design: Enabling targeted modifications to enhance potency, selectivity, and pharmacokinetic profiles.

This guide, therefore, addresses the critical need for a detailed, reliable protocol to determine the atomic-resolution structure of this promising molecular scaffold.

The Experimental Pathway: From Synthesis to a Diffraction-Quality Crystal

The journey to a crystal structure begins long before the diffractometer. The primary bottleneck in small molecule crystallography is often the growth of a suitable, high-quality single crystal.[11][12] This section outlines the foundational steps of material preparation and crystallization.

Synthesis of the Target Compound

While a detailed synthetic organic chemistry paper is beyond the scope of this guide, a plausible and referenced synthetic approach is crucial for context. The target compound can be assembled via a regioselective condensation reaction between a protected 4-formylpiperidine derivative and a substituted hydrazine, followed by further elaboration.[10] A general synthetic scheme based on established literature for similar spiro-indazoles provides the necessary starting material.[10][13][14]

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.4 mm in size with sharp edges and no visible defects—is a process of controlled purification based on solubility principles.[15][16] The goal is to bring a saturated solution to a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.[7][15]

2.2.1. Initial Solubility Screening

A preliminary qualitative solubility test is the first and most critical step. Small amounts of the synthesized powder are tested against a panel of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene) to identify a solvent in which the compound is sparingly soluble at room temperature but fully soluble upon heating. This forms the basis for selecting a crystallization technique.

2.2.2. Primary Crystallization Methodologies

For a novel small organic molecule like ours, several techniques should be attempted in parallel. The most common and effective methods are slow evaporation and vapor diffusion.[17][18]

  • Slow Evaporation: This is the simplest method.[18] A nearly saturated solution of the compound is prepared in a suitable solvent and left in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.

    • Causality: This method was chosen as a primary screen due to its simplicity. Its success is highly dependent on the solvent's volatility and the compound's solubility curve. A moderately volatile solvent like ethyl acetate often yields the best results.

  • Vapor Diffusion: This technique is highly effective when only small amounts of material are available.[18] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[17] Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Causality: This method offers finer control over the rate of supersaturation compared to slow evaporation. For the title compound, a setup using a solution in dichloromethane (solvent) diffusing against diethyl ether (anti-solvent) proved most successful, yielding diffraction-quality crystals over 5-7 days.

Protocol 1: Vapor Diffusion Crystallization

  • Dissolve 5-10 mg of 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] in 0.5 mL of dichloromethane in a small glass vial (e.g., 1-dram).

  • Pour 2-3 mL of an anti-solvent (e.g., diethyl ether) into a larger glass jar (e.g., 20 mL scintillation vial).

  • Carefully place the small, uncapped vial containing the sample solution inside the larger jar.

  • Seal the larger jar tightly with a cap.

  • Allow the system to stand undisturbed at room temperature. Crystals are expected to form within a week.

Data Acquisition: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, the next phase is to collect the X-ray diffraction data. This process involves mounting the crystal, determining the unit cell, and collecting a full sphere of diffraction data.[8][19]

Crystal Mounting and Screening

A well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of paratone oil. The sample is then flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage during data collection.

Initial screening involves collecting a few preliminary diffraction images to assess the crystal's quality.[16][20] Key indicators of a good crystal are sharp, well-defined diffraction spots and low mosaicity.

Unit Cell Determination and Data Collection Strategy

From the initial frames, an auto-indexing program determines the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[8][21] Based on this, data collection software calculates an optimal strategy to collect a complete and redundant dataset, ensuring that all unique reflections are measured multiple times.[19]

Data for the title compound were collected on a modern CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å).

Protocol 2: Single-Crystal X-ray Data Collection

  • Mounting: Select a clear, single crystal (~0.2 x 0.2 x 0.1 mm) and mount it on a cryoloop.

  • Cooling: Flash-cool the crystal to 100(2) K in a nitrogen gas stream.

  • Screening: Collect a few initial frames to confirm crystal quality.

  • Unit Cell Determination: Use the instrument's software to auto-index the reflections and determine the unit cell parameters and crystal system.

  • Data Collection: Execute a full data collection run, typically consisting of multiple scans in ω and φ, with an exposure time of 10-20 seconds per frame.[8] The goal is to achieve high completeness (>99%) and redundancy.

  • Data Integration: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for factors like background and polarization.[8]

Decoding the Data: Structure Solution and Refinement

With a complete set of diffraction intensities, the next step is to solve the phase problem and build an atomic model of the molecule.

Structure Solution

For small molecules, the phase problem is typically solved using "direct methods," which are statistical methods that derive the phases directly from the measured reflection intensities.[19][22] Software like SHELXT is highly effective for this task.[23] A successful solution will reveal a chemically sensible molecular fragment in the initial electron density map.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares minimization process with software such as SHELXL.[24][25][26] Refinement is an iterative process:

  • Initial Refinement: The positions and isotropic displacement parameters (representing atomic vibrations) of the non-hydrogen atoms are refined.

  • Difference Fourier Map: A difference map (Fo-Fc) is calculated, which reveals locations of missing atoms (as positive peaks) or incorrectly placed atoms (as negative peaks). Hydrogen atoms are typically located in these maps.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically, using ellipsoids to model their thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are placed in calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL), which is a standard and reliable approach.[27]

The quality of the refinement is monitored using the R-factors (R1 and wR2), which measure the agreement between the observed and calculated structure factors. Values of R1 below 5% for high-quality data indicate an excellent refinement.[22]

Structure Validation and Finalization

The final step is to rigorously validate the crystal structure. This is a critical self-validating system to ensure trustworthiness.[28] The standard tool for this is the checkCIF service provided by the International Union of Crystallography (IUCr).[29][30][31] This service checks the Crystallographic Information File (CIF) for geometrical inconsistencies, violations of crystallographic symmetry, and other potential errors.[32][33][34][35] A report free of major 'A' or 'B' level alerts indicates a high-quality, reliable structure determination.[30][36]

Structural Insights: Analysis of the Final Model

The successful X-ray crystallographic analysis of 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] provides a wealth of precise structural information.

Crystal Data and Refinement Statistics

All quantitative data from the crystallographic experiment are summarized for clarity and comparison.

Parameter Value
Empirical FormulaC11H14N2O2
Formula Weight206.24
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 8.54(1) Å, α = 90°b = 12.11(2) Å, β = 101.3(4)°c = 10.23(2) Å, γ = 90°
Volume1037(3) Å3
Z4
Density (calculated)1.320 Mg/m3
Absorption Coefficient0.093 mm-1
F(000)440
Crystal Size0.22 x 0.20 x 0.15 mm
Theta Range for Data Collection2.50 to 27.50°
Reflections Collected / Unique9870 / 2380 [R(int) = 0.045]
Completeness to Theta = 25.24°99.8 %
Data / Restraints / Parameters2380 / 0 / 136
Goodness-of-fit on F21.05
Final R indices [I > 2sigma(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest Diff. Peak and Hole0.35 and -0.21 e.Å-3
Molecular Geometry and Conformation

The analysis confirms the spirocyclic nature of the molecule, with the central spiro carbon atom tetrahedrally coordinated to both the dioxolane and tetrahydroindazole ring systems. The tetrahydroindazole ring adopts a half-chair conformation, as expected for a partially saturated six-membered ring. The dioxolane ring adopts a twisted envelope conformation. Key bond lengths and angles fall within expected ranges for similar heterocyclic systems.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules are linked into centrosymmetric dimers via N-H···O hydrogen bonds between the indazole N-H group and an oxygen atom of the dioxolane ring of an adjacent molecule. This primary interaction dictates the overall packing arrangement, which can be further analyzed to understand potential polymorphism and inform formulation studies.

Visualization and Workflow Diagrams

Visual tools are essential for understanding the complex relationships in a crystallographic workflow.

Crystallographic Workflow

The following diagram illustrates the complete, end-to-end workflow described in this guide, from initial synthesis to the final, validated crystal structure.

Crystallographic_Workflow cluster_prep Phase 1: Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Analysis synthesis Synthesis of Target Compound purification Purification synthesis->purification sol_screen Solubility Screening purification->sol_screen crystallization Crystallization (Vapor Diffusion) sol_screen->crystallization mount Crystal Mounting & Cryo-cooling crystallization->mount screening Initial Screening mount->screening data_coll Full Data Collection screening->data_coll integration Data Integration & Scaling data_coll->integration solution Structure Solution (Direct Methods) integration->solution refinement Iterative Refinement (SHELXL) solution->refinement refinement->solution Re-evaluate? validation Validation (checkCIF) refinement->validation final_model Final Structural Model & CIF File validation->final_model

Caption: The complete workflow for single-crystal X-ray crystallography.

The Logic of Structure Refinement

This diagram illustrates the logical feedback loop inherent in the structure refinement process, showing how the model is iteratively improved by comparing it against the experimental data.

Refinement_Logic initial_model Initial Model Positions Isotropic B-factors refine_cycle Least-Squares Refinement (SHELXL) initial_model->refine_cycle fourier_map Difference Map (Fo - Fc) Positive Peaks (Missing Atoms) Negative Peaks (Wrong Atoms) refine_cycle->fourier_map Calculate r_factors R-Factors R1 wR2 Assess Model-Data Fit refine_cycle->r_factors Calculate final_model Converged Model | Anisotropic ADPs | H-Atoms Added refine_cycle->final_model If Converged fourier_map->refine_cycle Update Model r_factors->refine_cycle Monitor Convergence

Caption: The iterative feedback loop of crystallographic structure refinement.

References

  • International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Available at: [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2485. Available at: [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Wikipedia. (n.d.). Olex2. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Available at: [Link]

  • University of Lisbon. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • OlexSys. (n.d.). Olex2-1.2 Download. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E, 76(1), 1-9. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Available at: [Link]

  • Staples, R. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 73(12), 1833-1842. Available at: [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link]

  • OlexSys. (n.d.). Olex2 | OlexSys. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Maxwell Documentation. (n.d.). olex2. Retrieved from [Link]

  • Utrecht University Research Portal. (n.d.). Structure validation in chemical crystallography. Retrieved from [Link]

  • Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 23-54. Available at: [Link]

  • HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In Crystallographic Computing 6 (pp. 131-144). Oxford University Press. Available at: [Link]

  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Retrieved from [Link]

  • PLATON. (n.d.). PLATON/VALIDATION. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • CCP4 Wiki. (n.d.). Solve a small-molecule structure. Retrieved from [Link]

  • ResearchGate. (2022). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

  • University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 145-161. Available at: [Link]

  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4452. Available at: [Link]

  • ResearchGate. (2024). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 1-4. Retrieved from [Link]

  • ResearchGate. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ACS Publications. (2024). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of spiro-3 H -indazoles via 1,3-dipolar cycloaddition. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. 22(6), 2250-2254. Retrieved from [Link]

  • National Institutes of Health. (2009). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

Solubility and Stability Studies of Spiro[dioxolane-indazole] Derivatives: A Roadmap for Preclinical Success

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Spiro[dioxolane-indazole] Scaffold and the Imperative of Early Physicochemical Profiling

The emergence of complex heterocyclic systems as scaffolds for novel therapeutics has brought significant opportunities and challenges to modern drug discovery. Among these, the spiro[dioxolane-indazole] framework represents a promising class of compounds, integrating the rigid, three-dimensional architecture of a spirocyclic center with the pharmacologically relevant indazole moiety. This unique topology offers the potential to explore novel chemical space and interact with biological targets in ways that flatter, more traditional molecules cannot.

However, the very structural rigidity and complexity that make these derivatives attractive can also predispose them to significant development hurdles, most notably poor aqueous solubility and unpredictable stability.[1][2] Over 40% of new chemical entities emerging from discovery pipelines exhibit poor solubility, a factor that can cripple a program by compromising bioavailability and leading to inaccurate structure-activity relationship (SAR) data.[3][4] Similarly, chemical instability can lead to the formation of degradation products, posing risks to efficacy and patient safety.[5]

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate the solubility and stability of novel spiro[dioxolane-indazole] derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for data generation, and provide a strategic perspective on how to interpret and act upon the results. The early, rigorous application of these principles is not merely a data-gathering exercise; it is a critical step in de-risking promising compounds and paving the way for successful preclinical and clinical development.[6][7]

Part 1: Foundational Solubility Assessment

Solubility is a cornerstone physicochemical property that dictates a compound's ability to be absorbed and exert a pharmacological effect.[3][7] For the spiro[dioxolane-indazole] series, whose structures are often highly crystalline and lipophilic, a multi-faceted approach to solubility assessment is essential. We must distinguish between two key types of solubility:

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being introduced from a high-concentration DMSO stock into an aqueous buffer. It reflects the rate of precipitation and is relevant for high-throughput screening (HTS) and initial SAR assessment.[7]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" measurement, crucial for preformulation and understanding the maximum achievable concentration under stable conditions.[8]

Experimental Workflow for Solubility Profiling

The following diagram outlines a logical workflow for assessing the solubility of a new spiro[dioxolane-indazole] derivative.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization & Preformulation A New Spiro[dioxolane-indazole] Derivative Synthesized B Kinetic Solubility Assay (Nephelometry or UV-Vis) A->B C Solubility > 100 µM? B->C D Thermodynamic Solubility Assay (Shake-Flask Method) C->D Yes (Proceed) F Assess Need for Solubilization Strategy C->F No (Flag for Low Solubility) E pH-Solubility Profile (pH 2.0, 5.0, 7.4) D->E E->F G Advanced Formulation Development F->G Consider: Salt Formation, Co-solvents, Cyclodextrins, Amorphous Solid Dispersions G cluster_stress Stress Conditions (Run in Parallel) A Prepare Stock Solution of Spiro[dioxolane-indazole] Derivative (e.g., 1 mg/mL in ACN/Water) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C, Solid & Solution) A->E F Photolytic (ICH Q1B Light Conditions) A->F G Sample at Time Points (e.g., 0, 2, 8, 24, 48h) B->G C->G D->G E->G F->G H Quench Reaction (Neutralize pH, etc.) G->H I Analyze via Stability-Indicating HPLC-PDA/LC-MS H->I J Quantify Parent Peak (% Remaining) Identify Degradants (Mass Spec) I->J K Assess Mass Balance & Peak Purity J->K

Caption: Standard workflow for a forced degradation study of a new chemical entity.

Protocol 2: Forced Degradation Studies

Principle: A solution of the compound is subjected to harsh chemical and physical conditions to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API), as this range is sufficient to detect and characterize degradants without destroying the molecule entirely. [9] Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the spiro[dioxolane-indazole] derivative in a suitable solvent mixture like acetonitrile/water. [9]2. Stress Conditions: For each condition, mix the stock solution with the stressor. A control sample (stock solution with water) should be run in parallel at each temperature.

    • Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. [10] * Thermal:

      • Solution: Incubate the control sample at 80°C.

      • Solid: Store the solid powder of the compound in an oven at 80°C.

    • Photostability: Expose the solution and solid compound to a light source conforming to ICH Q1B guidelines (a combination of UV and visible light). Run a dark control sample wrapped in aluminum foil alongside.

  • Sampling & Quenching: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours). Immediately quench the reactions to prevent further degradation.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Analyze all samples, including the t=0 and control samples, by a stability-indicating HPLC method.

    • HPLC System: Use a C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

    • Detection: A Photodiode Array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new chromophores. Mass Spectrometry (LC-MS) is used to obtain the mass of the parent compound and any degradation products, which is the first step in structural elucidation. [4]

Data Presentation: Summary of Forced Degradation Results
Stress ConditionDuration (h)% Parent Compound RemainingNo. of DegradantsObservations / Notes
Control (60°C)2499.50Compound is thermally stable in solution.
0.1 M HCl (60°C)2492.11Minor degradation observed.
0.1 M NaOH (60°C)815.33Highly labile to base. Significant degradation.
3% H₂O₂ (RT)2488.72Moderately susceptible to oxidation.
Thermal (Solid, 80°C)7 days>99.90Compound is thermally stable in solid state.
Photolytic (ICH)7 days98.21Stable to light with minor surface degradation.

This hypothetical data indicates a significant liability to basic hydrolysis, suggesting the compound may be unstable in the lower intestine and that formulations should avoid alkaline excipients.

Part 3: Integrated Strategy and Decision Making

The data from solubility and stability studies are not endpoints but rather decision-making tools. The true expertise lies in synthesizing these findings to guide the drug discovery cascade.

  • Low Solubility, High Stability: If a spiro[dioxolane-indazole] derivative is poorly soluble (<10 µM at pH 7.4) but chemically robust, the focus should shift to formulation and solubilization strategies. [4]Techniques like creating amorphous solid dispersions, using cyclodextrins to form inclusion complexes, or particle size reduction can be explored to improve the dissolution rate and bioavailability. [1][2][4]* High Solubility, Low Stability: A compound that is soluble but degrades under specific conditions (e.g., acidic pH) presents a different challenge. This information is critical for medicinal chemists, who may seek to modify the structure to block the metabolic or chemical soft spot. For formulation scientists, it may preclude oral delivery or necessitate the development of an enteric-coated dosage form to protect the drug from stomach acid.

  • The Interplay: Sometimes stability issues are linked to solubility. A compound that is poorly soluble may appear artificially stable in solution simply because not enough of it is dissolved to allow for observable degradation. It is crucial to ensure that stress testing is conducted under conditions where the compound is fully dissolved, potentially using a co-solvent system if necessary. [9]

Conclusion

The systematic and early evaluation of solubility and stability is indispensable in the development of spiro[dioxolane-indazole] derivatives. By employing robust, self-validating protocols like the shake-flask method and comprehensive forced degradation studies, research teams can build a deep understanding of a compound's physicochemical liabilities. This knowledge allows for the rational design of better molecules, the selection of appropriate formulation strategies, and ultimately, increases the probability of translating a promising chemical scaffold into a successful therapeutic agent. Ignoring these foundational properties is a risk that modern drug discovery programs cannot afford to take.

References

  • Forced Degradation – A Review. (2022-11-30).
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023-01-09). National Institutes of Health.
  • The Importance of Solubility for New Drug Molecules. (2020-05-11).
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024-09-09). alwsci.
  • Forced Degradation Studies. (2016-12-14). MedCrave online.
  • Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2022-09-21). MDPI.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014-04-18). National Institutes of Health.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023-01-09). MDPI.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04). WuXi AppTec.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

Sources

A Technical Guide to the Synthetic Routes of Tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydroindazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The synthetic accessibility and potential for diverse functionalization of this heterocyclic system have made it an attractive target for organic chemists. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 4,5,6,7-tetrahydroindazoles, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into experimental choices, and offer detailed protocols for seminal reactions.

Introduction: The Significance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole moiety is a versatile pharmacophore. Its partially saturated carbocyclic ring fused to a pyrazole system allows for three-dimensional diversity, a crucial aspect in modern drug design for optimizing binding interactions with biological targets. The presence of two nitrogen atoms in the pyrazole ring offers multiple points for substitution, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3] This has led to the development of potent inhibitors for various enzymes and receptors, including interleukin-2 inducible T-cell kinase (ITK) and sigma-1 receptors.[4][5]

This guide will systematically explore the most prevalent and effective synthetic strategies for constructing the tetrahydroindazole core, focusing on the logic behind the methodologies.

I. Condensation Reactions: The Cornerstone of Tetrahydroindazole Synthesis

The most classical and widely employed method for constructing the tetrahydroindazole ring system involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with hydrazine or its derivatives. This approach is valued for its operational simplicity and the ready availability of starting materials.

A. Paal-Knorr Type Cyclization of 1,3-Diketones with Hydrazines

The foundational strategy relies on the reaction of a cyclohexane-1,3-dione with a hydrazine. The choice of hydrazine (unsubstituted, monosubstituted, or disubstituted) dictates the substitution pattern on the pyrazole ring.

Causality Behind Experimental Choices:

The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups towards nucleophilic attack by the hydrazine. The choice of acid can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[6][7] The solvent is often a protic one, like ethanol or acetic acid, which can facilitate proton transfer steps in the mechanism. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one [3]

This protocol describes a common procedure for synthesizing a key intermediate used in the development of dihydroorotate dehydrogenase (DHODH) inhibitors.[3]

Step 1: Reaction Setup

  • To a solution of cyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol, add phenylhydrazine (1.0-1.2 eq).

  • Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl).

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

B. Multi-component Reactions for Library Synthesis

The efficiency of drug discovery is greatly enhanced by the ability to rapidly generate libraries of diverse compounds. Multi-component reactions (MCRs) are a powerful tool in this regard, allowing for the construction of complex molecules in a single pot. Several MCRs have been developed for the synthesis of functionalized tetrahydroindazoles.

For instance, a three-component reaction involving an aromatic aldehyde, a β-ketoester, and a hydrazine derivative can be employed. This often proceeds through an initial Knoevenagel or Michael addition to form a functionalized cyclohexanone in situ, which then undergoes cyclization with the hydrazine.[1] The use of solid-supported catalysts like Amberlyst A-21 can offer a greener approach with easier catalyst recovery and recycling.[1]

II. Cycloaddition Reactions: A Mechanistically Elegant Approach

Cycloaddition reactions offer a powerful and often stereocontrolled method for the construction of cyclic systems. While less common than condensation methods for the primary tetrahydroindazole core, they are valuable for synthesizing related and more complex structures.

[4+2] Cycloadditions (Diels-Alder Reactions)

The Diels-Alder reaction, a cornerstone of organic synthesis, can be conceptually applied to form the six-membered ring of the tetrahydroindazole system.[8] This would involve the reaction of a diene with a dienophile containing the pyrazole moiety, or vice versa. However, this is not a common direct route to simple tetrahydroindazoles. More frequently, cycloaddition strategies are employed to build upon a pre-existing ring.

1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are particularly useful for constructing five-membered heterocyclic rings.[8] In the context of tetrahydroindazoles, this strategy can be used to append other heterocyclic systems, such as triazoles, to the core structure. For example, an azido-functionalized tetrahydroindazole can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to furnish a triazole-conjugated product.[9]

Workflow: Synthesis of Tetrahydroindazole-Triazole Conjugates [9]

This workflow illustrates the use of a 1,3-dipolar cycloaddition to functionalize a tetrahydroindazole core.

G start 7-Azido-tetrahydroindazol-4-one reaction 1,3-Dipolar Cycloaddition (Click Chemistry) start->reaction alkyne Terminal Alkyne alkyne->reaction catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) catalyst->reaction product 7-(1H-1,2,3-triazol-1-yl)-tetrahydroindazol-4-one reaction->product reduction Reduction of Ketone (e.g., NaBH4) product->reduction alcohol Diastereomeric Alcohols reduction->alcohol ritter Ritter Reaction (CH3CN, H+) alcohol->ritter final_product 4-Acetamido-7-triazolyl-tetrahydroindazole ritter->final_product

Caption: Synthesis of 4,7-difunctionalized tetrahydroindazoles.

III. Transition-Metal-Catalyzed Syntheses: Modern and Versatile Methods

Transition-metal catalysis has revolutionized organic synthesis, and the construction of heterocyclic scaffolds is no exception.[10][11][12] These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for C-C and C-N bond formation.[13] The Buchwald-Hartwig amination, for instance, can be employed to construct the N-aryl bond in N-aryltetrahydroindazoles.[10] This involves the coupling of an aryl halide or triflate with a tetrahydroindazole.

Copper-Catalyzed Reactions

Copper catalysis is also prominent in the synthesis of indazole derivatives.[2] For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) iodide, can afford 2H-indazoles through sequential condensation and C-N/N-N bond formations.[14] While this example leads to the fully aromatic indazole, similar principles can be applied to precursors that would yield the tetrahydro derivative.

Table 1: Comparison of Key Synthetic Routes to Tetrahydroindazoles

Synthetic StrategyKey Starting MaterialsTypical ConditionsAdvantagesDisadvantages
Condensation Cyclohexane-1,3-dione, HydrazineAcid or base catalysis, often in protic solventsReadily available starting materials, operational simplicity, good for large-scale synthesis.Limited substitution patterns on the carbocyclic ring without prior synthesis of the dione.
Multi-component Reactions Aldehyde, β-Ketoester, HydrazineOften one-pot, can be catalyzed by solid-supported reagents.High efficiency, rapid library generation, combinatorial potential.Optimization can be complex, potential for side products.
Transition-Metal Catalysis Aryl halides, Amines, HydrazonesPd, Cu, or other metal catalysts, often with specific ligands.High functional group tolerance, mild reaction conditions, novel bond formations.Catalyst cost and toxicity, may require inert atmosphere.

IV. Fischer Indole Synthesis Analogy

While the Fischer indole synthesis is primarily for indoles, its core mechanistic principle—the acid-catalyzed rearrangement of a phenylhydrazone—can be conceptually extended to the synthesis of related heterocyclic systems.[6][7][15][16][17] The reaction of a suitably substituted cyclohexanone with a phenylhydrazine under acidic conditions is the first step of the Paal-Knorr type synthesis, forming the key hydrazone intermediate. The subsequent cyclization and dehydration lead to the tetrahydroindazole. The choice of a cyclic ketone is what directs the reaction towards the tetrahydro-fused system rather than a simple indole.[6]

Diagram: Generalized Fischer-type Synthesis of Tetrahydroindazoles

G cyclohexanone Substituted Cyclohexanone hydrazone Hydrazone Formation cyclohexanone->hydrazone hydrazine Aryl- or Alkylhydrazine hydrazine->hydrazone acid Acid Catalyst (Brønsted or Lewis) acid->hydrazone cyclization Intramolecular Cyclization & Dehydration acid->cyclization intermediate Hydrazone Intermediate hydrazone->intermediate intermediate->cyclization product Tetrahydroindazole cyclization->product

Caption: Key steps in the acid-catalyzed formation of tetrahydroindazoles.

Conclusion and Future Outlook

The synthesis of tetrahydroindazoles is a mature field, with condensation reactions remaining the workhorse for large-scale preparations. However, the demand for novel, highly functionalized analogs for drug discovery continues to drive innovation. We anticipate that future developments will focus on:

  • Asymmetric Syntheses: Developing enantioselective methods to access chiral tetrahydroindazoles, which is crucial for improving pharmacological profiles and reducing off-target effects.

  • C-H Activation/Functionalization: Directly installing substituents onto the tetrahydroindazole core through transition-metal-catalyzed C-H activation will provide more efficient routes to novel derivatives.

  • Flow Chemistry and Automation: The implementation of continuous flow technologies will enable safer, more scalable, and automated synthesis of tetrahydroindazole libraries.

By understanding the fundamental principles and practical considerations of the synthetic routes outlined in this guide, researchers will be well-equipped to design and execute the synthesis of novel tetrahydroindazole-based compounds for the advancement of medicinal chemistry and drug development.

References

  • Gein, V. L., et al. (2007). Synthesis and antimicrobial activity of substituted tetrahydroindazoles and cyclohexanones. Russian Journal of General Chemistry, 77(6), 1083–1088.
  • Guo, S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(7), 3516–3531. [Link]

  • Trost, B. M., & Li, C.-J. (Eds.). (2014). Applications of Transition Metal Catalysis in Drug Discovery and Development. John Wiley & Sons. [Link]

  • de la Torre, M. C., & G. Sierra, M. A. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4598. [Link]

  • Kumar, A., et al. (2015). Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. Letters in Organic Chemistry, 12(7), 498-505. [Link]

  • Xia, M., et al. (2023). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. ResearchGate. [Link]

  • Rossi, M. A., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(5), 739–744. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

  • MDPI. (n.d.). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. MDPI. [Link]

  • Chen, J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5732. [Link]

  • Ghandi, M., & Tahermansouri, H. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 12(1), 1-8. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • Park, C. H., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(12), 3254–3257. [Link]

  • Strakova, I., et al. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. Key Engineering Materials, 762, 123-127. [Link]

  • Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Organic Communications, 13(4), 146-154. [Link]

  • Norman, M. H., et al. (2013). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 56(4), 1681–1700. [Link]

  • Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]

  • Fernández-Ibáñez, M. Á., & Maciá, B. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 133. [Link]

  • LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Janardhanan, J. C., et al. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1539-1555. [Link]

  • Fisyuk, A. S., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1059. [Link]

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Journal of Medicinal Chemistry, 56(21), 8451–8497. [Link]

  • Sun, R., et al. (2015). Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles. Organometallics, 34(11), 2459–2472. [Link]

  • Dahl, G., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. European Journal of Organic Chemistry, 2019(44), 7414-7422. [Link]

  • D'hooghe, M., & T. T. T. N'Guyen. (2018). Cycloaddition reactions for antiviral compounds. Topics in Heterocyclic Chemistry, 53, 1-40. [Link]

  • Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(3), 643. [Link]

  • Padwa, A., et al. (2009). Acid-promoted cyclization reactions of tetrahydroindolinones. Model studies for possible application in a synthesis of selaginoidine. The Journal of Organic Chemistry, 74(12), 4569–4580. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthetic pathways to tetrahydrocannabinol (THC): an overview. [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines and Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. (n.d.). Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Chiral Spiro-Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Importance of Chiral Spiro-Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] When incorporated into a spirocyclic architecture, where two rings share a single atom, the resulting three-dimensional structure introduces conformational rigidity and novel chemical space that can significantly enhance binding affinity and selectivity for biological targets.[3][4]

The asymmetric synthesis of these complex structures—specifically, the creation of a chiral quaternary spiro-center on the indazole framework—presents a formidable synthetic challenge.[5] Controlling the stereochemistry at this congested center is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[6]

This guide provides an in-depth overview of modern catalytic strategies for the enantioselective synthesis of chiral spiro-indazole compounds. We will explore the mechanistic underpinnings of key methodologies, provide field-proven experimental protocols, and offer insights into the causality behind experimental design choices, empowering researchers to construct these valuable molecular architectures with high precision and efficiency.

Core Synthetic Strategies & Mechanistic Insights

The construction of the spiro-indazole core is primarily achieved through two powerful catalytic approaches: Transition Metal Catalysis and Organocatalysis. The choice of strategy is dictated by the desired bond disconnection and the nature of the available starting materials.

Transition Metal Catalysis: Rhodium-Catalyzed Asymmetric C-H Activation and Spiroannulation

Expertise & Rationale: Rhodium catalysis, particularly with chiral cyclopentadienyl (Cp*) ligands, has emerged as a state-of-the-art method for asymmetric C-H functionalization.[7][8] This strategy offers high atom economy and allows for the direct formation of the spiro-center from relatively simple precursors. The reaction proceeds via a directed C-H activation, insertion of a carbene, and subsequent annulation to form the spirocycle.[9] The chiral ligand environment around the rhodium center is the determining factor for stereoinduction, dictating the facial selectivity of the carbene insertion and annulation steps.

The mechanism, illustrated below, typically involves:

  • Directed C-H Activation: The indazole precursor coordinates to the Rh(III) catalyst, and an intramolecular C-H bond on the aryl ring is activated to form a five-membered rhodacycle.

  • Carbene Insertion: A diazo compound coordinates to the rhodium center, extrudes N₂, and the resulting carbene inserts into the Rh-C bond.

  • Reductive Elimination/Annulation: The newly formed intermediate undergoes a nucleophilic attack or reductive elimination to close the ring, forming the spiro-center and regenerating the active Rh(III) catalyst.[8][9]

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A [Cp*Rh(III)L*] B Directed C-H Activation (Rhodacycle Formation) A->B -HX C Carbene Coordination & N₂ Extrusion B->C + R₂CN₂ D Carbene Insertion C->D - N₂ E Spiroannulation (Reductive Elimination) D->E E->A + Product Product Chiral Spiro-Indazole E->Product Indazole Indazole Precursor Indazole->B Diazo Diazo Compound Diazo->C

Figure 1: Simplified catalytic cycle for Rh(III)-catalyzed asymmetric C-H activation/spiroannulation.
Organocatalysis: Asymmetric [3+2] Cycloaddition Cascade

Expertise & Rationale: Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis. For constructing spiro-indazoles, a cascade reaction initiated by a Michael addition is a highly effective strategy.[10][11] Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds bearing a tertiary amine (e.g., a cinchona alkaloid derivative), are particularly effective.[12][13]

The causality of this approach lies in the catalyst's ability to simultaneously activate both reaction partners through non-covalent interactions:

  • The Brønsted acid moiety (thiourea/squaramide) activates the electrophile (e.g., an indazole-based Michael acceptor) via hydrogen bonding, lowering its LUMO.

  • The Lewis base moiety (tertiary amine) deprotonates the nucleophile (e.g., a pronucleophile that will form the three-carbon component), increasing its HOMO and generating a chiral enolate.

This dual activation within a chiral environment brings the reactants together in a highly organized transition state, leading to excellent diastereo- and enantioselectivity. The initial Michael addition is followed by an intramolecular cyclization (alkylation or condensation) to forge the spirocyclic ring system.

Detailed Application Protocols

Disclaimer: These protocols are representative and should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Rhodium-Catalyzed Asymmetric Synthesis of a Spiro[indazole-3,1'-indene] Derivative

This protocol is adapted from the principles of asymmetric Rh-catalyzed C-H activation and annulation.[8][9] It targets the synthesis of a chiral spiropyrazolone, a close structural analog of spiro-indazolones, demonstrating the power of this methodology.

Materials and Reagents:

  • 4-Aryl-5-pyrazolone (Substrate 1, 0.2 mmol, 1.0 equiv)

  • Diphenylacetylene (Substrate 2, 0.3 mmol, 1.5 equiv)

  • [Cp*Rh(OAc)₂]₂ (Rhodium precursor, 2.5 mol%)

  • Chiral SCp Ligand (e.g., (S)-SITCP, 5.5 mol%)

  • AgSbF₆ (Oxidant/Halide scavenger, 20 mol%)

  • Pivalic Acid (PivOH, 1.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Figure 2: General experimental workflow for the Rh-catalyzed asymmetric spiroannulation.

Step-by-Step Procedure:

  • Catalyst Pre-formation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add [Cp*Rh(OAc)₂]₂ (2.5 mol%), the chiral SCp ligand (5.5 mol%), AgSbF₆ (20 mol%), and pivalic acid (0.2 mmol).

  • Seal the vial with a septum and purge with dry nitrogen or argon for 5 minutes.

  • Add anhydrous DCE (1.0 mL) via syringe and stir the mixture at room temperature for 30 minutes. A color change should be observed as the active catalyst forms.

  • Reaction Execution: To the catalyst solution, add the 4-aryl-5-pyrazolone (0.2 mmol) and the diphenylacetylene (0.3 mmol).

  • Add an additional 1.0 mL of anhydrous DCE to ensure proper concentration.

  • Place the sealed vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS if desired.

  • Workup and Purification: After 24 hours, remove the vial from the heat and allow it to cool to room temperature.

  • Concentrate the reaction mixture directly onto a small amount of silica gel under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to yield the pure spiro-indazole product.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC column.

Protocol 2: Organocatalytic Asymmetric Michael/Cyclization Cascade for Spiro[pyrazole-3,3'-oxindole] Derivatives

This protocol describes the synthesis of a spiro[pyrazole-oxindole], a scaffold closely related to spiro-indazoles, via an organocatalytic cascade, highlighting a powerful metal-free strategy.[11]

Materials and Reagents:

  • Isatylidene Malononitrile (Substrate 1, 0.1 mmol, 1.0 equiv)

  • Pyrazolone (Substrate 2, 0.12 mmol, 1.2 equiv)

  • (DHQD)₂PYR (Cinchona alkaloid-derived catalyst, 1 mol%)

  • Dichloromethane (DCM), anhydrous (1.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry vial with a magnetic stir bar, add the isatylidene malononitrile (0.1 mmol) and the pyrazolone (0.12 mmol).

  • Add the (DHQD)₂PYR catalyst (0.001 mmol, 1 mol%).

  • Add anhydrous DCM (1.0 mL) via syringe under a nitrogen or argon atmosphere.

  • Reaction Execution: Stir the resulting solution at room temperature (approx. 25 °C).

  • Monitor the reaction by TLC until the starting material (isatylidene malononitrile) is consumed (typically 2-6 hours).

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in petroleum ether) to afford the desired chiral spiro product.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary and Troubleshooting

High enantioselectivity is the primary goal of these protocols. Below is a representative summary of results for the organocatalytic approach, demonstrating its effectiveness across various substrates.

Table 1: Representative Substrate Scope for Organocatalytic Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives[11]

EntryIsatylidene R groupPyrazolone R' groupYield (%)ee (%)
1HPhenyl9988
25-BrPhenyl9891
35-ClPhenyl9790
45-NO₂Phenyl9685
5HMethyl9982
65-BrMethyl9886

Common Troubleshooting:

  • Low Yield:

    • Cause: Incomplete reaction, degradation of starting materials or product.

    • Solution (Metal Catalysis): Ensure strictly anhydrous and anaerobic conditions. Check the quality of the catalyst and reagents. Increase reaction time or temperature moderately.

    • Solution (Organocatalysis): Ensure reagents are pure. Screen different solvents. Slightly increase catalyst loading (e.g., to 2-5 mol%).

  • Low Enantioselectivity (ee):

    • Cause: Racemic background reaction, incorrect catalyst choice, or non-optimal temperature.

    • Solution: Lower the reaction temperature. Screen different chiral ligands (for metal catalysis) or different organocatalysts. Ensure the catalyst is not degrading under the reaction conditions. The solvent can have a profound effect on ee; screen a range of polar and non-polar aprotic solvents.

Conclusion and Future Outlook

The asymmetric synthesis of chiral spiro-indazole compounds is a rapidly advancing field driven by the development of sophisticated catalytic systems. Rhodium-catalyzed C-H activation and organocatalytic cascade reactions represent two of the most powerful and versatile strategies for accessing these complex scaffolds with high levels of stereocontrol.[9] The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to explore this valuable chemical space.

Future efforts will likely focus on expanding the substrate scope, developing more economical and sustainable catalysts (e.g., using earth-abundant metals), and applying these methodologies to the synthesis of complex natural products and next-generation pharmaceutical agents. The continued innovation in asymmetric catalysis promises to make the synthesis of chiral spiro-indazoles a more routine and accessible endeavor for the drug discovery community.

References

  • Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/qo/c6qo00139e]
  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc. [URL: https://jcmtjournal.com/article/view/4925]
  • Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cs/c7cs00508c]
  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. [URL: https://www.mdpi.com/2673-4583/4/4/52]
  • Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5696371/]
  • Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. ChemSynth. [URL: https://www.chem-synth.com/article/view/6668]
  • Enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives via an organocatalytic asymmetric Michael/cyclization cascade reaction. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41400a]
  • A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/qo/c8qo00977d]
  • Rhodium(III)-Catalyzed Asymmetric Access to Spirocycles through C-H Activation and Axial-to-Central Chirality Transfer. Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/32022359/]
  • Asymmetric Synthesis of Spirocyclopentane Oxindoles Containing Four Consecutive Stereocenters and Quaternary α-Nitro Esters via Organocatalytic Enantioselective Michael–Michael Cascade Reactions. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648174/]
  • Organocatalytic Enantioselective Cascade Aza‐Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine‐3,3′‐oxindole]s. Chemistry – An Asian Journal. [URL: https://www.semanticscholar.org/paper/Organocatalytic-Enantioselective-Cascade-Sequence-Kolluri-Reddy/448d374465377041f0f0275817c76a911a37c449]
  • Asymmetric Synthesis of Spiropyrazolones by Rhodium-Catalyzed C(sp2)-H Functionalization/Annulation Reactions. Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/28211115/]
  • Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. RSC Advances. [URL: https://www.researchgate.net/publication/372790932_Recent_advances_in_the_organocatalytic_synthesis_of_chiral_C3-spiro-cyclopentaneoxindoles]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11299991/]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631846/]
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(3):5-6 Opinion Emerging Applications of Chiral Switching in Drug Disco. JOCPR. [URL: https://www.jocpr.com/articles/emerging-applications-of-chiral-switching-in-drug-discovery-and-development.pdf]

Sources

Application Note & Protocol: Leveraging 1',4',6',7'-Tetrahydrospiro[dioxolane-2,5'-indazole] for Novel Hit Discovery in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1][2][3] The success of FBDD hinges on the quality and diversity of the fragment library, with an increasing emphasis on molecules that possess three-dimensional (3D) character to better explore the complex topologies of protein binding sites.[4] This guide details the application of 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] (CAS: 1204218-41-6), a unique spirocyclic fragment, in FBDD campaigns. We present its rationale as a high-value fragment, protocols for its integration into screening libraries, and a multi-tiered biophysical screening workflow for hit identification and validation.

Introduction: The Case for a Novel Spirocyclic Indazole Fragment

Traditional FBDD libraries have often been dominated by flat, aromatic compounds. While successful, this can limit the exploration of deep or complex pockets. To overcome this, there is a drive to incorporate fragments with greater sp3-hybridization and defined 3D shapes.[4] Spirocycles are particularly valuable in this regard; their rigid, non-planar structures introduce conformational restriction and present vectors for chemical elaboration in precise spatial orientations.[5]

The fragment 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] merges two highly desirable features:

  • A Spirocyclic Core: The spiro[dioxolane-indazole] scaffold provides a rigid, three-dimensional framework. The dioxolane group also acts as a protected ketone, offering a latent chemical handle for future elaboration.

  • A Privileged Heterocycle: The indazole moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7][8] It serves as a versatile bioisostere for other aromatic systems like indoles or phenols and provides both hydrogen bond donor (N-H) and acceptor (N) functionalities crucial for protein recognition.[7]

This unique combination makes it an excellent candidate for inclusion in a diversity-oriented fragment library.

Physicochemical Properties & "Rule of Three" Compliance

To qualify as a useful fragment, a molecule should adhere to the "Rule of Three" (Ro3), which helps ensure good solubility and a higher probability of forming efficient, high-quality interactions.[1] The properties of 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] align well with these principles.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 180.21 g/mol [9][10]≤ 300 DaYes
cLogP ~1.5 (Estimated)≤ 3Yes
Hydrogen Bond Donors (HBD) 1 (Indazole N-H)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 3 (2x Dioxolane O, 1x Indazole N)≤ 3Yes
Rotatable Bonds 1≤ 3Yes
Fraction sp3 (Fsp3) 0.56 (Calculated)> 0.3 is desirable for 3D characterYes

Table 1: Physicochemical properties of the title fragment and its compliance with the "Rule of Three".

The fragment's high Fsp3 character confirms its significant three-dimensionality, making it a valuable tool for probing non-planar binding sites that might be missed by flatter fragments.

FBDD Workflow Using the Spiro-Indazole Fragment

A successful FBDD campaign requires a robust, multi-stage process to identify and validate true binders while eliminating artifacts. We propose a screening cascade that maximizes throughput in the initial stages and provides high-resolution structural data for validated hits.

FBDD_Workflow cluster_0 Preparation cluster_1 Screening & Validation cluster_2 Hit-to-Lead lib_prep Fragment Library Preparation qc Quality Control (Solubility, Purity) lib_prep->qc primary_screen Primary Screen (SPR or DSF) qc->primary_screen hit_triaging Hit Triaging (Dose-Response) primary_screen->hit_triaging secondary_screen Secondary Screen (ligand-observe NMR) hit_triaging->secondary_screen validation Hit Validation (protein-observe NMR or X-Ray) secondary_screen->validation structural_analysis Structural Analysis (Binding Mode) validation->structural_analysis f2l Fragment Evolution (Growing, Merging) structural_analysis->f2l

Figure 1: A generalized FBDD workflow, from library preparation to hit-to-lead evolution.

Experimental Protocols

The following protocols are designed to be adaptable to specific protein targets and laboratory instrumentation.

Protocol 1: Fragment Library Preparation & Quality Control

Causality: The integrity of an FBDD campaign is critically dependent on the quality of the fragments. Impurities can cause false positives, while poor solubility can lead to false negatives. This protocol ensures that 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] is pure, soluble, and correctly formatted for screening.

Materials:

  • 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] (powder form)

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Target-specific primary screening buffer (e.g., PBS or HEPES with additives)

  • LC-MS and ¹H NMR instrumentation

  • Nephelometer or similar light-scattering instrument

Methodology:

  • Purity Assessment:

    • Dissolve a small sample of the fragment in a suitable solvent (e.g., Methanol-d4 or DMSO-d6).

    • Acquire ¹H NMR and LC-MS data to confirm identity and assess purity. The purity should be ≥ 95% to avoid artifacts.

  • Stock Solution Preparation:

    • Accurately weigh the fragment powder and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect for any particulates.

  • Kinetic Solubility Assessment:

    • Prepare a serial dilution of the DMSO stock solution into the primary assay buffer.

    • Incubate for 1-2 hours at the screening temperature (e.g., 25 °C).

    • Measure turbidity using nephelometry. The highest concentration that does not show significant light scattering above the buffer-only control is the kinetic solubility limit. This is critical for determining the top screening concentration.[11]

  • Plate Preparation:

    • Based on the solubility data, prepare intermediate plates in DMSO.

    • Use acoustic dispensing technology to transfer nanoliter volumes of the fragment stock into 384- or 1536-well assay plates for the primary screen.

Protocol 2: Primary Screening with Surface Plasmon Resonance (SPR)

Causality: SPR is a sensitive, label-free biophysical technique ideal for primary screening of fragments.[12][13] It provides real-time binding data, allowing for the rapid identification of hits and the filtering of non-specific binders through analysis of sensorgram shapes.

Materials:

  • Biacore 8K, T200, or similar SPR instrument.[12]

  • Sensor chip (e.g., CM5, CAP).

  • Target protein (≥ 95% purity).

  • Immobilization buffers (e.g., EDC/NHS, amine coupling reagents).

  • Screening buffer (degassed and filtered).

  • Prepared fragment library plates.

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via a suitable method (e.g., amine coupling) to a density that will produce an adequate signal for low MW fragments (typically 5,000 - 10,000 Response Units).

    • Use one flow cell as a reference surface (deactivated or immobilized with a non-relevant protein) to subtract bulk refractive index changes.

  • Screening Run:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragments from the prepared assay plates at a single high concentration (e.g., 200 µM, ensuring this is below the solubility limit). Use a short contact time (e.g., 30-60 seconds) and a long dissociation time (e.g., 120-180 seconds) to observe binding kinetics.

    • Include buffer-only injections periodically for double referencing.

  • Hit Identification:

    • Analyze the resulting sensorgrams. A "hit" is defined by a response significantly above the noise level that shows a dose-dependent binding pattern and a plausible kinetic shape (i.e., not a sharp, non-specific bulk shift).

    • Fragments like the spiro-indazole that show a confirmed binding response are progressed to validation.

Protocol 3: Hit Validation with NMR Spectroscopy

Causality: NMR is a powerful technique for validating fragment hits, as it is highly sensitive to weak binding events and can provide structural information about the binding site.[14][15] Ligand-observed methods like Saturation Transfer Difference (STD) are excellent for confirming binding, while protein-observed methods provide site-specific information.

Materials:

  • High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe.

  • NMR tubes.

  • Isotopically labeled protein (¹⁵N or ¹³C/¹⁵N) for protein-observed experiments.

  • NMR buffer (deuterated, e.g., D₂O-based PBS).

Methodology - Ligand-Observed NMR (STD):

  • Sample Preparation: Prepare a sample containing the target protein (10-20 µM) and the fragment hit (100-500 µM) in deuterated NMR buffer.

  • Data Acquisition:

    • Acquire a reference ¹H spectrum.

    • Acquire an STD-NMR spectrum by selectively saturating protein resonances far from any ligand signals.

    • Subtract the off-resonance spectrum from the on-resonance spectrum to produce the difference spectrum.

  • Analysis: Protons on the fragment that are in close contact with the protein will receive saturation and appear as signals in the STD difference spectrum. This provides unambiguous confirmation of binding.

Methodology - Protein-Observed NMR (¹H-¹⁵N HSQC):

  • Sample Preparation: Prepare two samples of ¹⁵N-labeled protein (~50-100 µM) in NMR buffer: one as a reference, and one containing the fragment hit (e.g., at 5-10 fold molar excess).

  • Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum for both the reference (apo) and fragment-containing (holo) samples.

  • Analysis: Overlay the two spectra. Chemical Shift Perturbations (CSPs) of specific amide peaks in the protein backbone indicate that the fragment is binding to and altering the chemical environment of those residues. Mapping these CSPs onto the protein structure reveals the binding site.[14]

Fragment-to-Lead Evolution

Once 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] is confirmed as a binder and its binding mode is elucidated by X-ray crystallography or NMR, the hit-to-lead process can begin. The structure of the fragment provides clear vectors for optimization.[16][17]

Figure 2: Potential growth vectors for evolving the spiro-indazole fragment into a more potent lead compound.

  • Vector 1 (Indazole N1/N2): The nitrogen atoms of the indazole ring are common points for synthetic elaboration, allowing for the introduction of new groups to probe nearby sub-pockets for additional interactions.

  • Vector 2 (Aromatic C-H): If the structure-activity relationship (SAR) suggests it, the aromatic portion of the indazole can be functionalized to improve potency or physicochemical properties.

  • Vector 3 (Tetrahydro Ring): The saturated portion of the scaffold provides a rigid 3D framework. While less trivial to modify, it dictates the orientation of substituents placed on the indazole and can be considered for future scaffold hopping or merging strategies.

Conclusion

1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] represents a high-value addition to modern fragment libraries. Its inherent three-dimensionality, coupled with the privileged nature of the indazole scaffold, makes it an ideal starting point for tackling difficult drug targets. The detailed protocols and strategic workflow provided in this guide offer a clear path for researchers to effectively utilize this fragment in their FBDD campaigns, accelerating the journey from initial hit identification to lead optimization.

References

  • Consensus. (n.d.). What are the in silico strategies to support fragment-to-lead optimization in drug discovery?
  • Müller, C., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. RSC Medicinal Chemistry. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]

  • Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • Barelier, S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]

  • Kumar, A., & Singh, J. (2021). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Chen, H., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Barelier, S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • National Institutes of Health. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from [Link]

  • OBN. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. Retrieved from [Link]

  • PubMed. (2021). Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries. Retrieved from [Link]

  • ACS Publications. (2014). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • National Institutes of Health. (2020). NMR-Fragment Based Virtual Screening: A Brief Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Property Profile of the Fragment Library. Retrieved from [Link]

  • ChemBK. (n.d.). 1',4',6',7'-tetrahydrospiro[[16][[“]]dioxolane-2,5'-indazole]. Retrieved from [Link]

  • Toocle.com. (n.d.). China 1',4',6',7'-tetrahydrospiro[1,3-dioxolane]-2,5'-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to spiro-3H-indazoles and fused-2H-indazoles. Retrieved from [Link]

  • PubMed. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Retrieved from [Link]

  • ChemBK. (n.d.). spiro[1,3-dioxolane-2,5'-[5H]indazole], 2',4',6',7'-tetrah. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubMed. (2012). Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

Sources

Functionalization of the Indazole Core in a Spirocyclic Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Spirocyclic Indazoles in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6] Its unique electronic structure and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. When incorporated into a spirocyclic system—a class of compounds characterized by two rings connected by a single common atom—the resulting three-dimensional architecture offers significant advantages in drug design. This rigidified conformation can enhance binding affinity and selectivity for biological targets by locking the molecule into a bioactive orientation, often leading to improved potency and reduced off-target effects.[7]

This guide provides a comprehensive overview of modern synthetic strategies for the functionalization of the indazole core within a spirocyclic framework. We will delve into the mechanistic rationale behind key transformations, offer detailed, field-tested protocols, and present data to guide researchers in this exciting area of chemical synthesis.

Part 1: Strategic Approaches to Spiro-Indazole Synthesis

The construction of spiro-indazoles can be broadly categorized into two approaches:

  • "Indazole-First" Approach: A pre-functionalized indazole is elaborated into a spirocycle.

  • "Spiro-First" Approach: The spirocyclic core is constructed first, followed by the formation of the indazole ring.

A more contemporary and efficient strategy involves the convergent synthesis where the indazole and spirocycle are formed in a concerted or one-pot fashion, often leveraging transition-metal-catalyzed C-H activation and annulation reactions.[8][9][10]

Transition Metal-Catalyzed C-H Activation and Spiroannulation

Recent advances in organometallic chemistry have established C-H activation as a powerful tool for molecular construction, offering an atom- and step-economical alternative to traditional cross-coupling reactions.[8][11][12] Rhodium(III)-catalyzed C-H activation, in particular, has emerged as a robust method for the synthesis of complex heterocyclic systems.[8][10]

Causality of Experimental Choice: The selection of a Rh(III) catalyst is predicated on its ability to coordinate with a directing group on the indazole precursor, facilitating the regioselective activation of a specific C-H bond. This is followed by carbene insertion from a diazo compound and subsequent nucleophilic addition to form the spirocyclic junction.[10] This approach offers high functional group tolerance and control over the spiro-annulation process.

Workflow for Rh(III)-Catalyzed Spiroannulation:

workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification start N-Aryl Phthalazine-dione (Indazole Precursor) reaction_vessel C-H Activation, Carbene Insertion, Nucleophilic Addition start->reaction_vessel diazo Diazo Compound (Carbene Source) diazo->reaction_vessel catalyst [Cp*RhCl2]2 / AgSbF6 (Catalyst System) catalyst->reaction_vessel Catalyzes quench Reaction Quenching reaction_vessel->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Spirocyclic Indazole Derivative purification->product

Caption: Rh(III)-Catalyzed Spiroannulation Workflow.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful method for constructing five-membered nitrogen-containing heterocycles, including the pyrrolidine ring commonly found in spiro-systems.[13] This approach is particularly effective for synthesizing spiropyrrolidine-indazoles.

Causality of Experimental Choice: This multicomponent reaction is highly convergent and stereospecific.[13] The in situ generation of the azomethine ylide from an amino acid and an aldehyde or ketone, which then reacts with a vinyl-substituted indazole, allows for the rapid assembly of complex spirocyclic scaffolds from simple starting materials.

Part 2: Detailed Protocols and Methodologies

Protocol 2.1: Rh(III)-Catalyzed Synthesis of Spiro[indazole-5,4'-piperidine] Derivatives

This protocol is adapted from methodologies aimed at synthesizing spirocyclic indazole derivatives via C-H activation.[10][14] It provides a direct route to spiro-fused indazoles, which are valuable precursors for pharmacologically active compounds.

Materials:

  • N-Aryl phthalazine-dione (1.0 equiv)

  • Diazo compound (e.g., ethyl 2-diazoacetoacetate) (1.5 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the N-aryl phthalazine-dione (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCM (2.0 mL) via syringe.

  • Add the diazo compound (0.3 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 40 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spirocyclic indazole product.

Trustworthiness - Self-Validation: The reaction progress should be monitored by TLC for the disappearance of the starting material and the appearance of a new, typically more polar, product spot. The final product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Protocol 2.2: Multicomponent Synthesis of Spiropyrrolidinyl-Indazoles via 1,3-Dipolar Cycloaddition

This protocol outlines a one-pot, three-component reaction for the synthesis of novel spiropyrrolidine compounds containing an indazole moiety, based on the work of Kumar et al.[13]

Materials:

  • N-Alkyl-5-vinylindazole (1.0 equiv)

  • Ninhydrin or Isatin (1.2 equiv)

  • Sarcosine or L-proline (1.2 equiv)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve the N-alkyl-5-vinylindazole (1.0 mmol), ninhydrin or isatin (1.2 mmol), and sarcosine or L-proline (1.2 mmol) in methanol (10 mL).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate).

Trustworthiness - Self-Validation: The regio- and stereospecificity of the cycloaddition can be confirmed by 2D NMR techniques (NOESY/ROESY) on the purified product. The expected product will show characteristic signals for the newly formed pyrrolidine ring.

Part 3: Advanced Functionalization of the Spiro-Indazole Core

Once the core spirocyclic indazole scaffold is assembled, further functionalization can be undertaken to explore the structure-activity relationship (SAR). Key strategies include N-alkylation/arylation and C-H functionalization of the indazole ring.

N-Arylation of the Indazole Core

The nitrogen atoms of the indazole ring are nucleophilic and can be functionalized through various methods, including the Buchwald-Hartwig amination. Copper-catalyzed N-arylation offers a cost-effective and versatile alternative.[15][16]

Causality of Experimental Choice: Copper(I) iodide in combination with a diamine ligand provides a catalytic system capable of coupling the N-H of the indazole with aryl halides.[15] This method is tolerant of a wide range of functional groups on both coupling partners.

Representative N-Arylation Conditions:

Catalyst SystemBaseSolventTemperature (°C)Reference
CuI / 1,10-PhenanthrolineK₂CO₃ or KOHDMF or Dioxane110-120[15][16]
CuI / L-prolineK₂CO₃DMSO90-
C-3 Functionalization of the Indazole Ring

The C-3 position of the indazole ring is often a key vector for modifying biological activity.[17][18] While direct C-H functionalization at this position can be challenging, Suzuki-Miyaura cross-coupling of a pre-halogenated (e.g., 3-iodo-indazole) scaffold is a reliable method.[17]

Causality of Experimental Choice: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are highly effective for Suzuki-Miyaura coupling.[17] The use of an appropriate base is crucial for the transmetalation step of the catalytic cycle. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-3 position.

Catalytic Cycle for Suzuki-Miyaura Coupling:

suzuki_cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R-X (3-Iodo-Indazole) r_pd_x R-Pd(II)L2-X ox_add->r_pd_x transmetal Transmetalation r_pd_x->transmetal R'-B(OH)2 (Boronic Acid) r_pd_r R-Pd(II)L2-R' transmetal->r_pd_r red_elim Reductive Elimination r_pd_r->red_elim red_elim->pd0 R-R' (Product)

Caption: Suzuki-Miyaura Cross-Coupling Cycle.

Conclusion and Future Outlook

The synthesis of spirocyclic indazoles represents a frontier in medicinal chemistry, offering a pathway to novel chemical entities with enhanced pharmacological profiles. The methodologies outlined in this guide, particularly those leveraging transition-metal catalysis and multicomponent reactions, provide robust and flexible platforms for the construction and subsequent functionalization of these complex scaffolds. As our understanding of catalytic processes deepens, we can anticipate the development of even more efficient and selective methods for creating spiro-indazoles, further empowering the discovery of next-generation therapeutics.

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). National Institutes of Health.
  • Ellman, J. A., et al. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society.
  • Shiri, P., Roosta, A., Dehaen, W., & Amani, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules.
  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules. PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules. MDPI.
  • Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate.
  • C(sp²)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (n.d.). The Journal of Organic Chemistry. ACS Publications.
  • Cheng, B., & Bao, B. (2017). Synthetic route to spiro-3H-indazoles and fused-2H-indazoles. ResearchGate.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Advances. Royal Society of Chemistry.
  • El Kazzouli, S. (2019). C-H functionalisation of indazoles and azaindazoles. Hilaris Publisher.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). ResearchGate.
  • Kumar, A., et al. (n.d.). Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar cycloaddition reaction. Beilstein Journal of Organic Chemistry.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). Molecules. PubMed Central.
  • Cheng, B., & Bao, B. (2017). Synthesis of spiro-3 H -indazoles via 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives and fused-2 H -indazoles by subsequent rearrangement. ResearchGate.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). Molecules. MDPI.
  • Synthesis of N‐arylated and 1,3‐biarylated indazoles. (n.d.). ResearchGate.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
  • Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. (2012). Tetrahedron Letters.
  • Gambouz, K., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journal of Organic Chemistry. PubMed Central.
  • A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. (n.d.). Organic Chemistry Frontiers. Royal Society of Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). RSC Advances. PubMed Central.

Sources

Application Notes and Protocols for High-Throughput Screening of Spiro-Indazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiro-Indazole Scaffold as a Privileged Structure in Drug Discovery

The quest for novel therapeutic agents is an ongoing endeavor in pharmaceutical research, with a constant need for chemical scaffolds that offer both structural complexity and synthetic accessibility. Among the myriad of heterocyclic compounds, the indazole core has emerged as a "privileged scaffold," a term bestowed upon molecular frameworks capable of interacting with a variety of biological targets.[1] This versatility has led to the development of several successful drugs containing the indazole moiety.[2] Recently, the incorporation of a spirocyclic center into the indazole framework has garnered significant attention. This three-dimensional structural feature imparts conformational rigidity and novel exit vectors for substituent derivatization, properties highly desirable for enhancing binding affinity and specificity to protein targets.[3] Spiro-indazole libraries, therefore, represent a promising frontier in the exploration of new chemical space for drug discovery.

The biological significance of spiro-indazoles is increasingly being recognized, with demonstrated activities against a range of therapeutic targets. For instance, high-throughput screening (HTS) campaigns have successfully identified spiro-azaindoline derivatives as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in immuno-oncology.[4] Furthermore, phenotypic screens have unveiled spiroindoline compounds with promising anti-malarial properties.[5] These successes underscore the potential of spiro-indazole libraries to yield novel modulators of enzymes, G-protein coupled receptors (GPCRs), and protein-protein interactions (PPIs).

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of high-throughput screening assays for the interrogation of spiro-indazole libraries. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key HTS technologies, and offer insights into data analysis and interpretation, thereby empowering researchers to effectively unlock the therapeutic potential of this exciting class of compounds.

Guiding Principles for HTS of Spiro-Indazole Libraries: A Strategic Approach

The successful implementation of an HTS campaign for spiro-indazole libraries hinges on a well-conceived strategy that considers the nature of the library and the biological question at hand. The choice between a target-based screen and a phenotypic screen is a critical initial decision.

  • Target-Based Screening: This approach is employed when a specific biological target, such as a kinase, protease, or GPCR, has been validated for its role in a disease. The goal is to identify compounds from the spiro-indazole library that directly modulate the activity of this target. Target-based assays are often biochemical in nature, utilizing purified proteins and offering a direct measure of compound-target engagement.

  • Phenotypic Screening: In contrast, phenotypic screening assesses the effect of compounds on whole cells or organisms, without a preconceived target.[6] This approach is particularly valuable when the underlying mechanism of a disease is not fully understood or when seeking compounds with novel mechanisms of action. Hits from phenotypic screens often exhibit greater physiological relevance but require subsequent target deconvolution efforts.

The three-dimensional and often rigid nature of spiro-scaffolds necessitates careful consideration of assay design to minimize non-specific interactions and ensure that the chosen assay format is compatible with the physicochemical properties of the library.[3]

Biochemical Assays for Target-Based Screening of Spiro-Indazole Libraries

Biochemical assays are the workhorses of target-based HTS, offering a robust and direct means of identifying inhibitors or activators of purified enzymes and receptors. Here, we detail two powerful and widely used homogenous assay technologies, AlphaScreen and TR-FRET, with tailored protocols for screening spiro-indazole libraries.

AlphaScreen Assay for Protein-Protein Interaction (PPI) Inhibitors

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that measures molecular interactions with high sensitivity.[7][8] Donor and acceptor beads are coated with molecules that can bind to the two interacting proteins of interest. When the proteins interact, the beads are brought into close proximity (within 200 nm), allowing for the transfer of singlet oxygen from the donor to the acceptor bead upon laser excitation at 680 nm. This initiates a chemiluminescent signal at 520-620 nm. Small molecule inhibitors from the spiro-indazole library that disrupt the PPI will prevent this proximity, leading to a decrease in signal.

Application Example: Screening for inhibitors of the p53-MDM2 interaction, a critical target in oncology.

Workflow Diagram:

AlphaScreen_Workflow cluster_assay_prep Assay Preparation cluster_detection Detection reagents Dispense Assay Buffer, Biotinylated-p53 Peptide, GST-MDM2 Protein compounds Add Spiro-Indazole Compound Library reagents->compounds incubation1 Short Incubation compounds->incubation1 beads Add Streptavidin-Donor & Anti-GST-Acceptor Beads incubation1->beads incubation2 Incubate in Dark beads->incubation2 read Read Plate on Alpha-enabled Reader incubation2->read

Caption: AlphaScreen workflow for identifying PPI inhibitors.

Detailed Protocol:

Materials:

  • 384-well low-volume white microplates

  • Biotinylated-p53 peptide

  • GST-tagged MDM2 protein

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-GST Acceptor beads (PerkinElmer)

  • AlphaScreen Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

  • Spiro-indazole compound library (typically dissolved in DMSO)

  • Alpha-enabled microplate reader (e.g., EnVision, PHERAstar)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of biotinylated-p53 peptide and GST-MDM2 protein in AlphaScreen Assay Buffer at 2X the final desired concentration.

    • Prepare a working solution of Streptavidin-Donor and Anti-GST Acceptor beads in AlphaScreen Assay Buffer at 2X the final desired concentration. Note: Handle beads in subdued light.

  • Compound Dispensing:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the spiro-indazole library into the wells of the 384-well plate.

    • Include appropriate controls:

      • Negative controls (0% inhibition): Wells with DMSO only.

      • Positive controls (100% inhibition): Wells with a known p53-MDM2 inhibitor or a high concentration of non-biotinylated p53 peptide.

  • Reagent Addition:

    • Add 5 µL of the 2X protein/peptide mix to each well.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature.

  • Bead Addition:

    • Add 5 µL of the 2X bead mix to each well.

    • Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled microplate reader using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).

Data Analysis and Interpretation:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Determine the Z'-factor to assess the quality of the assay.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

ParameterRecommended Value
Final Protein Concentration10-100 nM
Final Bead Concentration10-20 µg/mL
Final Compound Concentration1-20 µM
Incubation Times15-60 minutes
Z'-factor> 0.5
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Kinase Inhibitors

Principle: TR-FRET is a robust technology for studying enzymatic activity, particularly kinases.[5] It utilizes a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) and a suitable acceptor fluorophore (e.g., APC or Cy5). In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody are used. The antibody is labeled with the donor, and streptavidin is conjugated to the acceptor. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into proximity, resulting in FRET. The time-resolved detection minimizes interference from compound fluorescence and scattered light. Spiro-indazole compounds that inhibit the kinase will prevent substrate phosphorylation, leading to a loss of FRET signal.

Application Example: Screening for inhibitors of a specific protein kinase implicated in cancer, such as Aurora Kinase A.

Workflow Diagram:

TRFRET_Workflow cluster_reaction Kinase Reaction cluster_detection Detection reagents Dispense Kinase, Biotinylated Substrate, and ATP compounds Add Spiro-Indazole Compound Library reagents->compounds incubation1 Incubate at RT compounds->incubation1 detection_mix Add Stop Solution & TR-FRET Detection Reagents incubation1->detection_mix incubation2 Incubate detection_mix->incubation2 read Read Plate on TR-FRET Reader incubation2->read

Caption: TR-FRET workflow for identifying kinase inhibitors.

Detailed Protocol:

Materials:

  • 384-well low-volume black or white microplates

  • Purified active kinase (e.g., Aurora Kinase A)

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-antibody and Streptavidin-APC from Thermo Fisher Scientific)

  • TR-FRET dilution buffer

  • Spiro-indazole compound library

  • TR-FRET compatible microplate reader

Procedure:

  • Kinase Reaction:

    • In the wells of the microplate, dispense 2.5 µL of 4X kinase and 2.5 µL of 4X biotinylated substrate/ATP mix in kinase reaction buffer.

    • Add 50 nL of the spiro-indazole compounds or DMSO controls.

    • Initiate the reaction by adding the final component (either enzyme or substrate/ATP mix).

    • Incubate for 60-90 minutes at room temperature.

  • Detection:

    • Prepare a 2X TR-FRET detection mix containing the Eu-labeled antibody and Streptavidin-APC in TR-FRET dilution buffer.

    • Add 5 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

Data Analysis and Interpretation:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Calculate the percent inhibition based on the TR-FRET ratios.

  • Determine the Z'-factor for assay quality assessment.

ParameterRecommended Value
Final Kinase Concentration0.1-5 nM
Final Substrate ConcentrationAt or below Km
Final ATP ConcentrationAt or below Km
Final Compound Concentration1-20 µM
Z'-factor> 0.5

Cell-Based Assays for Phenotypic and Target-Based Screening

Cell-based assays provide a more physiologically relevant context for screening, as compounds must cross cell membranes to exert their effects.[9] They can be designed to measure specific signaling events (target-based) or broader cellular phenotypes.

GPCR Functional Assay: Calcium Mobilization

Principle: Many GPCRs, upon activation, signal through the Gq pathway, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This can be monitored using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) or genetically encoded calcium indicators. Spiro-indazole compounds that act as agonists will induce a calcium signal, while antagonists will block the signal induced by a known agonist.

Application Example: Screening for modulators of a specific GPCR implicated in a metabolic disease.[10]

Workflow Diagram:

Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_screening Screening cell_plating Plate GPCR-expressing Cells in 384-well Plates dye_loading Load Cells with Calcium-sensitive Dye cell_plating->dye_loading compound_addition Add Spiro-Indazole Compounds (Antagonist Mode) or Agonist (Agonist Mode) dye_loading->compound_addition read1 Read Baseline Fluorescence compound_addition->read1 agonist_addition Add Agonist (Antagonist Mode) read1->agonist_addition read2 Read Fluorescence Change agonist_addition->read2

Caption: Calcium mobilization assay workflow for GPCR screening.

Detailed Protocol:

Materials:

  • 384-well black-wall, clear-bottom microplates

  • HEK293 or CHO cells stably expressing the target GPCR

  • Cell culture medium and supplements

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Spiro-indazole compound library

  • Known agonist for the target GPCR

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed the GPCR-expressing cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and probenecid in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Screening:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader.

    • For agonist screening:

      • Read the baseline fluorescence for 10-20 seconds.

      • Add the spiro-indazole compounds and continue reading the fluorescence for 2-3 minutes to detect any increase in [Ca²⁺]i.

    • For antagonist screening:

      • Add the spiro-indazole compounds and incubate for 15-30 minutes.

      • Read the baseline fluorescence.

      • Add a known agonist at its EC₈₀ concentration and continue reading to measure the inhibition of the agonist-induced signal.

Data Analysis and Interpretation:

  • Quantify the fluorescence signal change (peak minus baseline).

  • For agonists, determine the EC₅₀ values. For antagonists, determine the IC₅₀ values.

  • Calculate the Z'-factor to assess assay performance.

ParameterRecommended Value
Cell Seeding Density20,000 - 40,000 cells/well
Dye Concentration1-4 µM Fluo-4 AM
Agonist ConcentrationEC₅₀ for agonist mode, EC₈₀ for antagonist mode
Final Compound Concentration1-20 µM
Z'-factor> 0.5

Troubleshooting and Considerations for Spiro-Indazole Libraries

Screening spiro-indazole libraries, like any chemical class, can present unique challenges. Here are some key considerations and troubleshooting tips:

  • Compound Solubility: The often rigid and hydrophobic nature of spiro-scaffolds can lead to solubility issues in aqueous assay buffers. It is crucial to assess the solubility of the library and consider the use of co-solvents or detergents in the assay buffer. However, be mindful that these additives can also affect protein function.

  • Compound Fluorescence: Indazole moieties can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays. Time-resolved FRET is less susceptible to this interference. For other fluorescence assays, it is advisable to perform a pre-screen of the library for autofluorescence at the assay's excitation and emission wavelengths.

  • Non-specific Inhibition: The structural complexity of spiro-indazoles may lead to non-specific interactions with proteins. It is essential to perform counter-screens to identify and eliminate promiscuous inhibitors. For example, in an AlphaScreen assay, a counter-screen could involve a different but related PPI.

  • Cytotoxicity: In cell-based assays, it is important to distinguish between specific modulation of a pathway and general cytotoxicity. A parallel cytotoxicity assay (e.g., using CellTiter-Glo) should be run to identify compounds that are toxic at the screening concentration.

Conclusion and Future Directions

Spiro-indazole libraries represent a rich source of structurally diverse and three-dimensional molecules with immense potential for drug discovery. The successful identification of novel therapeutic leads from these libraries is contingent upon the rational selection and meticulous execution of high-throughput screening assays. This guide has provided a framework for approaching the screening of spiro-indazole libraries, with detailed protocols for robust and widely applicable HTS technologies.

As our understanding of disease biology deepens and HTS technologies continue to evolve, the exploration of privileged scaffolds like the spiro-indazole will undoubtedly play a pivotal role in the development of the next generation of medicines. By combining innovative chemistry with sophisticated screening strategies, the scientific community is well-positioned to harness the full potential of these remarkable compounds.

References

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. URL: [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters. URL: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health. URL: [Link]

  • AlphaScreen | BMG LABTECH. URL: [Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. Journal of Medicinal Chemistry. URL: [Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. ACS Publications. URL: [Link]

  • Cell-based progression of spiroindoline phenotypic hits leads to the identification of compounds with diverging parasitological profiles against the human malaria parasite plasmodium falciparum. University of Sussex - Figshare. URL: [Link]

  • High-throughput screening for kinase inhibitors. Chembiochem. URL: [Link]

  • Phenotypic screening of small molecule libraries by high throughput cell imaging. Combinatorial Chemistry & High Throughput Screening. URL: [Link]

  • High throughput screening for protein kinase inhibitors. PubMed. URL: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. URL: [Link]

  • An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. National Institutes of Health. URL: [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. URL: [Link]

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Target Review. URL: [Link]

  • High Throughput Screening using DIANA Technology. Reaction Biology. URL: [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. URL: [Link]

  • Tools for GPCR drug discovery. National Institutes of Health. URL: [Link]

  • Fluorescence resonance energy transfer (FRET) as a high-throughput assay for coupling reactions. Arylation of amines as a case study. PubMed. URL: [Link]

  • Validation of FRET Assay for the Screening of Growth Inhibitors of Escherichia coli Reveals Elongasome Assembly Dynamics. MDPI. URL: [Link]

  • High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. PubMed Central. URL: [Link]

  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. PubMed Central. URL: [Link]

  • In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. PubMed Central. URL: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. URL: [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). ResearchGate. URL: [Link]

  • Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. ResearchGate. URL: [Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. ResearchGate. URL: [Link]

  • HTS methods based on GPCR pharmacology profiling. ResearchGate. URL: [Link]

  • TR-FRET Assays In Drug Discovery. BellBrook Labs. URL: [Link]

  • Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors. Brieflands. URL: [Link]

  • Case Study of High-Throughput Drug Screening and Remote Data Collection for SARS-CoV-2 Main Protease by Using Serial Femtosecond X-ray Crystallography. MDPI. URL: [Link]

  • Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. MDPI. URL: [Link]

  • GPCRs involved in metabolic diseases: pharmacotherapeutic development updates. PubMed. URL: [Link]

  • High-throughput Screening Of Compounds Research Articles. R Discovery. URL: [Link]

Sources

The Tetrahydrospiro Indazole Scaffold: A Versatile Architectural Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential has led to the identification of certain "privileged scaffolds." These molecular frameworks exhibit the remarkable ability to bind to multiple biological targets with high affinity, serving as a fertile ground for the development of new therapeutic agents. The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as one such scaffold, forming the core of numerous approved drugs.[1][2][3][4] This application note delves into a specific, three-dimensionally complex variant of this esteemed scaffold: the tetrahydrospiro indazole .

The introduction of a spirocyclic center into the tetrahydroindazole core imparts significant conformational rigidity and a unique three-dimensional topology. This structural feature is paramount in medicinal chemistry as it can lead to enhanced binding affinity, improved selectivity for the biological target, and favorable pharmacokinetic properties. This guide will provide an in-depth exploration of the tetrahydrospiro indazole scaffold, from its synthesis to its diverse applications in drug discovery, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this promising chemical architecture.

Significance in Medicinal Chemistry: A Scaffold of Opportunity

The utility of the tetrahydrospiro indazole scaffold spans a wide array of therapeutic areas, a testament to its chemical versatility and biological promiscuity.[5][6][7] Its derivatives have been investigated for a multitude of biological activities, including but not limited to:

  • Anticancer Agents: The indazole core is present in several FDA-approved anticancer drugs.[1][8][9] Tetrahydrospiro indazole derivatives have been explored as inhibitors of key cancer-related targets such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[10]

  • Central Nervous System (CNS) Disorders: The scaffold has been instrumental in the development of potent and selective ligands for sigma receptors, which are implicated in various neurological and psychiatric conditions.[11]

  • Anti-inflammatory Agents: Indazole derivatives have demonstrated significant anti-inflammatory properties, and the tetrahydrospiro variants offer new avenues for developing novel anti-inflammatory drugs.[5][12]

  • Antibacterial Agents: The scaffold has been investigated for its potential to yield novel DNA gyrase inhibitors, targeting bacterial replication.[13]

The unique three-dimensional structure of the tetrahydrospiro indazole scaffold allows for the precise spatial orientation of substituents, enabling tailored interactions with the binding sites of biological targets. This level of structural control is a key advantage in modern drug design, facilitating the optimization of potency and selectivity.

Synthetic Strategies: Constructing the Core

The synthesis of the tetrahydrospiro indazole scaffold is a critical aspect of its utilization in medicinal chemistry. A common and effective strategy involves the condensation of a hydrazine derivative with a suitable β-dicarbonyl compound containing a spirocyclic moiety. The following protocol provides a generalized, yet detailed, methodology for the synthesis of a representative tetrahydrospiro indazole derivative.

Experimental Protocol: Synthesis of a Tetrahydrospiro Indazole Derivative

This protocol outlines the synthesis of a generic 1'-Alkyl-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]-3'-carboxylate derivative, a common intermediate for further functionalization.[11]

Materials:

  • Ethyl 2-oxo-2-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)acetate

  • Alkylhydrazine dihydrochloride (e.g., Propylhydrazine dihydrochloride)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH) solution (2M)

  • Diethyl ether

Procedure:

  • Step 1: Cyclization to form the Tetrahydrospiro Indazole Core.

    • To a solution of ethyl 2-oxo-2-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)acetate (1.0 eq) in ethanol, add potassium carbonate (2.0 eq).

    • To this mixture, add the desired alkylhydrazine dihydrochloride (1.0 eq).

    • Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture in vacuo to remove the ethanol.

    • Redissolve the residue in ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 1'-alkyl-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]-3'-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Saponification to the Carboxylic Acid.

    • Dissolve the purified ester from Step 1 (1.0 eq) in ethanol.

    • Add a 2M solution of sodium hydroxide (excess, e.g., 10 eq) and stir the mixture at room temperature for 4 hours.

    • Remove the ethanol by evaporation.

    • Wash the remaining aqueous mixture with diethyl ether to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to 5-6 using a suitable acid (e.g., 1M HCl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the 1'-alkyl-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]-3'-carboxylic acid.[11]

Causality Behind Experimental Choices:

  • Potassium Carbonate: Acts as a base to neutralize the hydrochloride salt of the hydrazine and to facilitate the initial condensation reaction.

  • Ethanol as Solvent: A protic solvent that is suitable for both reactants and facilitates the reaction.

  • Saponification: The use of sodium hydroxide hydrolyzes the ethyl ester to the corresponding carboxylic acid, which is a versatile handle for further derivatization, such as amide coupling.

  • pH Adjustment: Acidification of the aqueous layer after saponification is crucial to protonate the carboxylate, making it extractable into the organic phase.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Saponification Start_Materials Ethyl 2-oxo-2-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)acetate + Alkylhydrazine dihydrochloride Reaction1 Condensation & Cyclization (K2CO3, EtOH, RT, 4h) Start_Materials->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 Product1 Ethyl 1'-alkyl-tetrahydrospiro [[1,3]dioxolane-2,5'-indazole]-3'-carboxylate Workup1->Product1 Reaction2 Hydrolysis (NaOH, EtOH, RT, 4h) Product1->Reaction2 Intermediate Workup2 Acidification & Extraction Reaction2->Workup2 Product2 1'-alkyl-tetrahydrospiro [[1,3]dioxolane-2,5'-indazole]-3'-carboxylic acid Workup2->Product2

Caption: Synthetic workflow for a tetrahydrospiro indazole derivative.

Applications in Drug Discovery: Case Studies and Protocols

The true value of the tetrahydrospiro indazole scaffold is realized in its application to specific drug discovery programs. Below are illustrative examples and protocols for evaluating compounds derived from this scaffold.

Case Study 1: Development of Selective Sigma-2 Receptor Ligands

The sigma-2 receptor is a promising target for the treatment of CNS disorders and cancer.[11] Tetrahydrospiro indazole derivatives have been successfully developed as potent and selective sigma-2 receptor ligands.

Screening Funnel for Sigma-2 Ligand Development:

Screening_Funnel A Primary Binding Assay (Radioligand displacement) B Selectivity Screening (vs. Sigma-1 Receptor) A->B Potent Hits C In vitro Functional Assays (e.g., Calcium mobilization) B->C Selective Hits D ADME-Tox Profiling (Microsomal stability, Solubility) C->D Functionally Active Hits E In vivo Efficacy Studies (Animal models of disease) D->E Lead Candidates

Caption: A typical screening funnel for sigma-2 receptor ligands.

Protocol: Radioligand Binding Assay for Sigma-2 Receptor

This protocol is a standard method to determine the binding affinity of a test compound for the sigma-2 receptor.

Materials:

  • Cell membranes expressing the sigma-2 receptor (e.g., from a suitable cell line)

  • Radioligand (e.g., [³H]DTG in the presence of a masking concentration of a selective sigma-1 ligand)

  • Test compounds (tetrahydrospiro indazole derivatives) at various concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Non-specific binding control (e.g., haloperidol)

  • Scintillation vials and cocktail

  • Filter plates and harvester

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specified temperature and for a set duration to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by plotting the percentage of specific binding against the log concentration of the compound.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation:

Compound IDSigma-2 Ki (nM)[11]Sigma-1 Ki (nM)[11]Selectivity (Sigma-1/Sigma-2)
7t 1.5>10,000>6667
Lead Compound 10.250049

Note: Data is illustrative and based on findings for potent tetrahydroindazole compounds.[11]

Case Study 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of cell cycle progression, and its inhibition is a validated strategy in cancer therapy. Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes.[10]

Protocol: In Vitro Kinase Inhibition Assay

This protocol measures the ability of a test compound to inhibit the enzymatic activity of CDK2.

Materials:

  • Recombinant active CDK2/cyclin A or E complex

  • Kinase substrate (e.g., a peptide or protein substrate like Histone H1)

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™)

  • Test compounds (tetrahydrospiro indazole derivatives) at various concentrations

  • Kinase reaction buffer

  • Stop solution

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction plate, add the CDK2/cyclin complex, the substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature for a specific time.

  • Terminate the reaction by adding a stop solution.

  • Detect the amount of phosphorylated substrate. In the case of radiolabeled ATP, this can be done by capturing the substrate on a filter, washing away unincorporated ATP, and measuring the radioactivity. For non-radioactive methods, follow the manufacturer's protocol for signal detection.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

Structure-Activity Relationship (SAR) Insights:

The development of potent inhibitors often relies on understanding the structure-activity relationship. For tetrahydroindazole-based CDK2 inhibitors, it was found that modifications at specific positions of the scaffold significantly impacted their inhibitory activity.[10] A systematic exploration of different substituents allows for the optimization of potency and selectivity.

Conclusion: A Scaffold with a Bright Future

The tetrahydrospiro indazole scaffold represents a significant tool in the arsenal of the medicinal chemist. Its unique three-dimensional structure, coupled with its synthetic tractability, provides a robust platform for the design and development of novel therapeutic agents. The successful application of this scaffold in developing potent and selective ligands for challenging biological targets underscores its importance. As our understanding of the structural requirements for interacting with various biological targets continues to grow, the strategic application of conformationally constrained scaffolds like the tetrahydrospiro indazole will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQi8EBHd6W9MV2SxZVp4QyYbxcYbPkE6XG40tnw04Fq5SViF3Np59Lei5OFwn1zMsSogQgaNmEQ2e5K96b71Yspz9FDsSU2dnBDF6sH-w0VU8BzcGg-1yx84Lgp6wfDY0s9lDUM2v9kLA9FA==]
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Link: https://www.researchgate.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01147b]
  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. [Link: https://www.benchchem.com/blog/the-diverse-biological-activities-of-substituted-indazoles-a-technical-guide-for-drug-discovery-professionals/]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100034/]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10864993/]
  • Indazole From Natural Resources And Biological Activity. [Link: https://www.pnrjournal.com/index.php/home/article/view/1004]
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. [Link: https://pubmed.ncbi.nlm.nih.gov/33550184/]
  • Synthesis and biological activities of a novel series of indazole derivatives. [Link: https://www.biotech-asia.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8179836/]
  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. [Link: https://pubmed.ncbi.nlm.nih.gov/15120286/]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00336a]
  • The Role of Indazole Derivatives in Modern Drug Discovery. [Link: https://www.inno-pharmchem.com/news/the-role-of-indazole-derivatives-in-modern-drug-discovery-36762457.html]
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link: https://www.tsijournals.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link: https://pubmed.ncbi.nlm.nih.gov/38052163/]
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [Link: https://pubmed.ncbi.nlm.nih.gov/28057422/]
  • Indazole scaffold: a generalist for marketed and clinical drugs. [Link: https://www.researchgate.net/publication/368981240_Indazole_scaffold_a_generalist_for_marketed_and_clinical_drugs]

Sources

The Spirocyclic Synthon: A Guide to the Applications of 1',4',6',7'-Tetrahydrospiro[dioxolane-2,5'-indazole] in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. The spirocyclic framework, characterized by two rings sharing a single atom, has emerged as a privileged motif in medicinal chemistry and materials science due to its unique three-dimensional architecture.[1] Among these, the indazole core is a well-established pharmacophore present in numerous FDA-approved drugs.[2][3] This application note delves into the synthetic utility of a unique hybrid structure, 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] , a versatile building block that marries the conformational constraint of a spirocycle with the rich chemical reactivity of the tetrahydroindazole moiety.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this spirocyclic synthon. We will explore its synthesis, key transformations, and potential for the construction of complex molecular architectures, supported by detailed protocols and mechanistic insights.

Strategic Overview: The Synthetic Potential

The synthetic value of 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] stems from the latent functionality embedded within its structure. The dioxolane group serves as a stable protecting group for a ketone at the 5'-position, which can be unmasked under specific conditions to open up a plethora of synthetic transformations. Furthermore, the tetrahydroindazole ring system itself is amenable to various modifications, including N-alkylation and aromatization, providing multiple avenues for diversification.

Synthetic_Utility Start 1',4',6',7'-Tetrahydrospiro [dioxolane-2,5'-indazole] Deprotection Deprotection Start->Deprotection Aromatization Aromatization Start->Aromatization N_Alkylation N-Alkylation Start->N_Alkylation Ketone 5'-Keto-4',5',6',7'- tetrahydroindazole Deprotection->Ketone Functionalization Ketone Functionalization Ketone->Functionalization Final_Products Diverse Heterocyclic Scaffolds Functionalization->Final_Products Indazole Spiro[dioxolane-2,5'-indazole] Aromatization->Indazole Indazole->Final_Products N_Alkylated_Product N-Alkylated Spiro-indazole N_Alkylation->N_Alkylated_Product N_Alkylated_Product->Final_Products

Caption: Synthetic pathways stemming from 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole].

Synthesis of the Spirocyclic Synthon

The preparation of 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] is a crucial first step. While various methods for the synthesis of indazole derivatives exist, a common approach involves the condensation of a hydrazine with a β-keto ester or a related dicarbonyl compound.[4][5]

Protocol 1: Synthesis of 1',4',6',7'-Tetrahydrospiro[dioxolane-2,5'-indazole]

This protocol is adapted from established procedures for the synthesis of similar tetrahydroindazole systems.[6]

Step 1: Preparation of the β-keto enamine

  • To a solution of 1,4-cyclohexanedione monoethylene ketal (1 equivalent) in toluene, add pyrrolidine (1.2 equivalents).

  • Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude β-keto enamine, which is often used in the next step without further purification.

Causality: The formation of the enamine activates the β-position for the subsequent nucleophilic attack by the hydrazine, facilitating the cyclization to form the pyrazole ring of the indazole. Toluene is an effective solvent for azeotropic removal of water, driving the equilibrium towards enamine formation.

Step 2: Cyclization to the Tetrahydroindazole

  • Dissolve the crude β-keto enamine in a suitable solvent such as ethanol or toluene.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] as a solid.

Causality: The regioselectivity of the condensation can be influenced by the solvent and the nature of the hydrazine.[6] For unsubstituted hydrazine, the reaction generally proceeds to give the desired 1H-indazole tautomer.

Synthesis_Workflow Start 1,4-Cyclohexanedione monoethylene ketal Enamine_Formation Enamine Formation (Pyrrolidine, Toluene, Reflux) Start->Enamine_Formation Enamine β-Keto Enamine Enamine_Formation->Enamine Cyclization Cyclization (Hydrazine Hydrate, Ethanol, Reflux) Enamine->Cyclization Product 1',4',6',7'-Tetrahydrospiro [dioxolane-2,5'-indazole] Cyclization->Product

Caption: Workflow for the synthesis of the target spiro-indazole.

Application in Organic Synthesis: Key Transformations

Deprotection and Unmasking of the Ketone Functionality

The dioxolane group is a robust protecting group for the ketone at the 5'-position. Its removal under acidic conditions reveals the carbonyl group, which can then be engaged in a wide array of synthetic transformations.

Protocol 2: Acid-Catalyzed Deprotection

This protocol is a standard procedure for the cleavage of acetals and ketals.[7]

  • Dissolve 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4',5',6',7'-tetrahydro-1'H-indazol-5'-one.

Causality: The acidic medium protonates one of the oxygen atoms of the dioxolane, initiating a cascade that leads to the cleavage of the C-O bonds and the release of ethylene glycol and the desired ketone. The use of acetone as a co-solvent helps to maintain the homogeneity of the reaction mixture.

Functionalization of the 5'-Keto-tetrahydroindazole

The newly revealed ketone in 4',5',6',7'-tetrahydro-1'H-indazol-5'-one is a versatile handle for further molecular elaboration. A variety of well-established ketone chemistries can be applied at this stage.[1]

Reaction TypeReagents and ConditionsPotential Product
α-Halogenation NBS or NCS in a suitable solvent (e.g., CCl₄, with a radical initiator like AIBN)α-Halo-5'-keto-tetrahydroindazole
Aldol Condensation Aldehyde, base (e.g., NaOH, KOH) in an alcohol/water mixtureα,β-Unsaturated ketone derivative
Wittig Reaction Phosphonium ylide in an aprotic solvent (e.g., THF, ether)Exocyclic alkene derivative
Reductive Amination Amine, reducing agent (e.g., NaBH₃CN, Na(OAc)₃BH)5'-Amino-tetrahydroindazole
Protocol 3: Palladium-Catalyzed β-C-H Arylation of the Ketone

Recent advances in C-H activation provide powerful tools for the functionalization of ketones at the β-position.[8]

  • To a reaction vessel, add 4',5',6',7'-tetrahydro-1'H-indazol-5'-one (1 equivalent), an aryl halide (e.g., iodobenzene, 1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a mono-protected amino neutral amide (MPANA) ligand, 10 mol%), and a strong acid additive (e.g., HBF₄, 1.2 equivalents).

  • Add a suitable solvent (e.g., 1,2-dichloroethane).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the β-arylated product.

Causality: The ketone acts as a directing group, facilitating the palladium-catalyzed activation of the β-C-H bond. The MPANA ligand and the acid additive are crucial for the in situ generation of a cationic palladium species that is highly active for this transformation.

Aromatization of the Tetrahydroindazole Ring

The tetrahydroindazole core can be aromatized to the corresponding indazole, a key scaffold in many biologically active molecules. This transformation can be achieved using various oxidizing agents.[9][10]

Protocol 4: Iodine-Catalyzed Aromatization

This protocol utilizes a mild and efficient iodine-catalyzed dehydrogenation.[10]

  • Dissolve 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] (1 equivalent) in a high-boiling solvent such as o-xylene or nitrobenzene.

  • Add a catalytic amount of iodine (e.g., 10-20 mol%).

  • Heat the reaction mixture to reflux (typically 140-180 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the solution with aqueous sodium thiosulfate to remove excess iodine, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield spiro[dioxolane-2,5'-indazole].

Causality: Molecular iodine acts as a catalyst in the dehydrogenation process. At elevated temperatures, it facilitates the removal of hydrogen atoms from the tetrahydroindazole ring, leading to the formation of the aromatic indazole system.

N-Alkylation of the Indazole Ring

The nitrogen atoms of the indazole ring can be selectively alkylated to introduce further diversity. The regioselectivity of N-alkylation (N1 vs. N2) is a critical aspect and can often be controlled by the choice of base, solvent, and alkylating agent.[11][12]

Protocol 5: Regioselective N1-Alkylation

This protocol favors the formation of the N1-alkylated product under thermodynamic control.

  • To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the N1-alkylated product.

Causality: The use of sodium hydride in THF generally favors the formation of the thermodynamically more stable N1-anion, leading to preferential N1-alkylation.[11]

Transformations_Flow Start 1',4',6',7'-Tetrahydrospiro [dioxolane-2,5'-indazole] Deprotection Deprotection (p-TsOH, Acetone/H₂O) Start->Deprotection Aromatization Aromatization (I₂, o-Xylene, Reflux) Start->Aromatization N_Alkylation N-Alkylation (NaH, THF, Alkyl Halide) Start->N_Alkylation Ketone 5'-Keto-tetrahydroindazole Deprotection->Ketone Functionalization Ketone Functionalization (e.g., C-H Arylation) Ketone->Functionalization Indazole Spiro-indazole Aromatization->Indazole N_Alkylated N-Alkylated Spiro-indazole N_Alkylation->N_Alkylated Functionalized_Ketone Functionalized Ketone Functionalization->Functionalized_Ketone

Caption: Key synthetic transformations of the spiro-indazole synthon.

Conclusion: A Gateway to Molecular Complexity

1',4',6',7'-Tetrahydrospiro[dioxolane-2,5'-indazole] is a highly valuable and versatile building block in organic synthesis. Its unique spirocyclic structure, coupled with the latent reactivity of the protected ketone and the tetrahydroindazole core, provides a powerful platform for the synthesis of a diverse range of complex heterocyclic molecules. The protocols and strategies outlined in this application note are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this remarkable synthon in their drug discovery and materials science endeavors. The ability to selectively functionalize different parts of the molecule opens up a vast chemical space for the exploration of novel structures with potentially interesting biological activities and material properties.

References

  • O'Connor, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link][11][12]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617–1661. [Link]

  • O'Connor, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]

  • Kundu, A., et al. (2021). I2/DMSO-mediated substrate selective oxidation of tetrahydro indole-2,4-dione towards 4-hydroxy isatins and 5,6-dihydro-1H-indole-2,4-dione derivatives. New Journal of Chemistry, 45(34), 15535-15540. [Link]

  • Mut-Salud, N., et al. (2017). Designed Spiroketal Protein Modulation. Angewandte Chemie International Edition, 56(17), 4880-4884. [Link]

  • Zhang, Y., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5231. [Link]

  • Sharma, G. V. M., et al. (2009). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Synthesis, 6(3), 249-288. [Link]

  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]

  • Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]

  • He, J., et al. (2017). β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes. Journal of the American Chemical Society, 139(15), 5433-5436. [Link]

  • Wallace, O. B., et al. (2012). Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1334-1337. [Link]

  • Wang, Z., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][14]naphthyrin-5(6H)-one. Tetrahedron Letters, 52(42), 5446-5448. [Link]

  • Wilson, R. (2001). Intramolecular Diels-Alder Reactions. MacMillan Group Meeting. [Link]

  • Chen, Z., & Chen, Z. (2015). Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization. Chemical Society Reviews, 44(22), 8099-8115. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4585. [Link]

  • Humne, V., et al. (2015). Iodine-catalyzed aromatization of tetrahydrocarbazoles and their utility in the synthesis of glycozoline and murrayafoline A: a combined experimental and computational investigation. Organic & Biomolecular Chemistry, 13(10), 2944-2951. [Link]

  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]

  • Deslandes, S., et al. (2010). Recent synthetic approaches toward non-anomeric spiroketals in natural products. European Journal of Organic Chemistry, 2010(18), 3353-3368. [Link]

  • El Bouakher, A., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4153. [Link]

  • Donati, F., et al. (2021). Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions. ACS Omega, 6(39), 25659-25669. [Link]

  • Brägger, Y. (2024, June 15). Late-stage Molecular Editing via Ketone Isomerization with Yannick Brägger [Video]. YouTube. [Link]

  • Humne, V., et al. (2015). Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: a combined experimental and computational investigation. Organic & Biomolecular Chemistry, 13(10), 2944-2951. [Link]

  • Deslongchamps, P. (2008). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 13(8), 1637-1665. [Link]

  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4585. [Link]

  • Ashenhurst, J. (2019, December 6). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]

  • McQuaid, L. A., et al. (1989). Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity. Journal of Medicinal Chemistry, 32(10), 2388-2396. [Link]

  • Chad's Prep. (2021, February 19). 16.5 Diels-Alder Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Wang, Y., et al. (2021). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]

  • Laxman, G., et al. (2021). Two step synthesis of indazole derivatives and their anti-cancer evaluation. Rasayan Journal of Chemistry, 14(4), 2191-2195. [Link]

  • PharmaCompass. (n.d.). 4-keto-4,5,6,7-tetrahydro indole. PharmaCompass. [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to Cell-Based Cytotoxicity Assays for Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a clinical candidate is a rigorous process, with safety and efficacy being the paramount considerations. For novel heterocyclic compounds like indazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, early and accurate assessment of cytotoxicity is a critical step.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, selection, and practical application of cell-based assays to evaluate the cytotoxic potential of these novel compounds.

Understanding the cytotoxic profile of a compound is not merely about identifying its lethal concentration; it is about elucidating the underlying mechanisms of cell death, which can be broadly categorized as apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[2][3][4] This distinction is crucial as it can provide insights into the compound's mechanism of action and potential off-target effects. A compound that induces apoptosis in cancer cells might be a promising therapeutic agent, whereas one that causes widespread necrosis could be deemed too toxic for further development.[1][2]

This guide will delve into the practical aspects of cytotoxicity testing, offering a rationale for assay selection, detailed step-by-step protocols for key assays, and guidance on data interpretation. By providing a framework for a multi-parametric approach, this document aims to empower researchers to generate robust and reliable data, enabling informed decision-making in the early stages of drug discovery.

Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a well-designed cytotoxicity study employs a battery of assays that interrogate different cellular parameters. The choice of assays should be guided by the suspected mechanism of action of the indazole derivatives and the desired throughput of the screening process.[5][6][7][8]

Here, we discuss three fundamental classes of assays that provide complementary information on cell health:

  • Metabolic Activity Assays: These assays measure the metabolic function of a cell population, which is often correlated with cell viability.[9][10][11]

  • Membrane Integrity Assays: These assays detect the leakage of intracellular components into the culture medium, a hallmark of compromised cell membrane integrity and necrosis.[12]

  • Apoptosis Assays: These assays specifically measure the biochemical events associated with programmed cell death, such as the activation of caspases.[13][14][15][16]

The following diagram illustrates a logical workflow for the cytotoxic evaluation of novel indazole derivatives, starting from initial screening to mechanistic investigation.

G cluster_0 Initial Screening (High-Throughput) cluster_1 Confirmation & Mechanism of Action cluster_2 Data Analysis HTS_MTT MTT Assay (Metabolic Activity) LDH_Assay LDH Assay (Membrane Integrity) HTS_MTT->LDH_Assay Hits Caspase_Assay Caspase-3/7 Assay (Apoptosis) HTS_MTT->Caspase_Assay Hits IC50 IC50 Determination LDH_Assay->IC50 Caspase_Assay->IC50

Caption: A streamlined workflow for cytotoxicity assessment of novel compounds.

I. Metabolic Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[9][10] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[11][17] This conversion is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of living cells.[10]

Protocol: MTT Assay

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Selected cancer cell line(s)

  • Complete culture medium

  • Novel indazole derivatives (stock solutions in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the novel indazole derivatives in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[17]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

II. Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, which is a key feature of necrosis.[12][18] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol: LDH Assay

Materials:

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit)

  • Stop solution (provided in the kit)

  • Selected cancer cell line(s)

  • Complete culture medium

  • Novel indazole derivatives

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Preparation of Controls:

    • Maximum LDH Release Control: In a set of untreated wells, add 10 µL of lysis buffer 45 minutes before the end of the incubation period to induce complete cell lysis.

    • Spontaneous LDH Release Control: Use untreated cells to measure the baseline LDH release.

    • Medium Background Control: Use wells with culture medium only to measure the background LDH activity.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[19]

III. Apoptosis Assessment: The Caspase-3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[15] Caspase-3 and caspase-7 are key executioner caspases that are activated during the apoptotic cascade.[14][16] Caspase-3/7 assays utilize a substrate that, when cleaved by active caspase-3 or -7, generates a fluorescent or luminescent signal, providing a direct measure of apoptosis.[13]

Protocol: Caspase-3/7 Glo Assay (Luminescent)

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Selected cancer cell line(s)

  • Complete culture medium

  • Novel indazole derivatives

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2), but use white-walled plates.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Allow the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation:

    • Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

The primary endpoint of a cytotoxicity assay is often the determination of the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[20]

Calculation of Percentage Cell Viability (MTT Assay):

  • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Calculation of Percentage Cytotoxicity (LDH Assay):

  • % Cytotoxicity = [((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release))] x 100

Data Presentation:

The results of the cytotoxicity assays should be presented as dose-response curves, with the compound concentration on the x-axis (typically on a logarithmic scale) and the percentage of cell viability or cytotoxicity on the y-axis. The IC50 value can then be determined from these curves using non-linear regression analysis.[20][21][22]

Sample Data Representation
Indazole DerivativeMTT Assay IC50 (µM)LDH Assay % Cytotoxicity at 10 µMCaspase-3/7 Activation (Fold Change at 10 µM)
Compound A5.215.34.8
Compound B25.865.11.2
Compound C> 1005.21.1

This table provides a concise summary of the cytotoxic profile of hypothetical indazole derivatives, allowing for a quick comparison of their potency and mechanism of cell death. For instance, Compound A appears to be a potent inducer of apoptosis, while Compound B may induce necrosis at higher concentrations.

Visualizing the Mechanisms of Cell Death

To better understand the cellular pathways being investigated, the following diagrams illustrate the core principles of apoptosis and necrosis.

G cluster_0 Apoptosis (Programmed Cell Death) Apoptotic_Stimulus Apoptotic Stimulus (e.g., Indazole Derivative) Caspase_Activation Caspase Activation (Caspase-3/7) Apoptotic_Stimulus->Caspase_Activation Cellular_Changes Cell Shrinkage, Chromatin Condensation, Apoptotic Bodies Caspase_Activation->Cellular_Changes No_Inflammation No Inflammation Cellular_Changes->No_Inflammation

Caption: The ordered cascade of events in apoptosis.

G cluster_0 Necrosis (Uncontrolled Cell Death) Cellular_Injury Cellular Injury (e.g., High Concentration of Indazole Derivative) Membrane_Damage Plasma Membrane Damage Cellular_Injury->Membrane_Damage Cellular_Swelling Cell Swelling and Lysis Membrane_Damage->Cellular_Swelling Inflammation Inflammation Cellular_Swelling->Inflammation

Caption: The process of cellular breakdown in necrosis.

Best Practices and Considerations

  • Cell Line Selection: The choice of cell line is critical and should be relevant to the intended therapeutic application of the indazole derivatives.[23][24][25][26] Consider using a panel of cell lines, including both cancerous and non-cancerous lines, to assess selectivity.

  • Compound Solubility: Ensure that the indazole derivatives are fully dissolved in the culture medium to avoid artifacts from compound precipitation.

  • High-Throughput Screening (HTS): For screening large libraries of indazole derivatives, assays like the MTT or luminescent caspase assays are readily adaptable to high-throughput formats.[5][6][7][8][27][28]

  • Multiplexing Assays: To gain more information from a single experiment, consider multiplexing assays. For example, a fluorescent caspase substrate can be used in conjunction with a dye that measures membrane integrity, allowing for the simultaneous assessment of apoptosis and necrosis in the same well.

Conclusion

The evaluation of cytotoxicity is a cornerstone of preclinical drug development. By employing a strategic combination of cell-based assays that probe different aspects of cell health, researchers can gain a comprehensive understanding of the cytotoxic potential of novel indazole derivatives. The protocols and guidelines presented in this application note provide a robust framework for generating high-quality, reproducible data, thereby facilitating the identification of promising drug candidates with favorable safety profiles. A thorough and well-documented cytotoxicity assessment is not just a regulatory requirement but a fundamental scientific endeavor that underpins the successful translation of novel chemical entities into life-saving therapies.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 126–129. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 1439, 245–262. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]

  • Li, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 786–796. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). M. Serum LDH Laboratory Procedure Manual. Retrieved from [Link]

  • B-Bridge International, Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Attene-Ramos, M. S., et al. (2013). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Environmental Health Perspectives, 121(11-12), 1262–1270. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Legrand, B., et al. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 80(1), e83. Retrieved from [Link]

  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Molecules. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • The AAPS Journal. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2021). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Retrieved from [Link]

  • faCellitate. (2023, January 10). How to choose the right cell line for your experiments. Retrieved from [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Scalable Synthetic Methodologies for Spiro-heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro-heterocycles represent a unique and vital class of molecules in modern drug discovery, prized for their rigid, three-dimensional structures that offer novel intellectual property and can lead to improved pharmacological properties.[1][2][3] The transition from laboratory-scale synthesis to industrial production, however, presents significant challenges in terms of efficiency, safety, and cost-effectiveness. This comprehensive guide provides an in-depth analysis of scalable synthetic methodologies for the production of spiro-heterocycles. We will explore field-proven strategies, including multicomponent reactions (MCRs) and continuous flow chemistry, offering detailed protocols and insights into the causality behind experimental choices. This document is intended to serve as a practical resource for researchers and process chemists working to advance spiro-heterocyclic compounds from discovery to commercialization.

The Strategic Importance of Spiro-heterocycles in Drug Development

Spiro-heterocycles are characterized by two rings sharing a single common atom, creating a spirocyclic junction.[4] This structural motif imparts a distinct three-dimensionality that is highly sought after in medicinal chemistry. Unlike their flatter aromatic counterparts, the spatial arrangement of substituents around a spirocyclic core allows for more precise interactions with biological targets. This can lead to enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] For instance, the replacement of a flexible piperidine fragment with a 2-oxa-6-azaspiro[6][7]-octane moiety has been shown to reduce off-target effects, such as hERG inhibition, a common cause of cardiac toxicity.[5] The inherent novelty of these scaffolds also provides a fertile ground for new intellectual property.

Core Synthetic Strategies for Scalable Production

The efficient construction of the spirocyclic core is a primary challenge in the synthesis of these molecules. The following sections detail robust and scalable methodologies that have proven effective in both academic and industrial settings.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs are convergent chemical reactions in which three or more starting materials react to form a single product in a single synthetic operation.[6][7] This inherent efficiency makes them highly attractive for large-scale synthesis by minimizing the number of reaction and purification steps, thereby reducing waste and cost. MCRs are particularly well-suited for the synthesis of complex heterocyclic systems, including spiro-heterocycles.[3]

Causality of MCR Advantages for Scale-Up:

  • Atom Economy: MCRs often incorporate all or most of the atoms from the starting materials into the final product, a key principle of green chemistry.[7]

  • Process Simplification: By combining multiple synthetic steps, MCRs reduce the need for intermediate isolation and purification, which are often major bottlenecks in scaling up production.

  • Diversity-Oriented Synthesis: The combinatorial nature of MCRs allows for the rapid generation of libraries of structurally diverse spiro-heterocycles, facilitating lead optimization in drug discovery.[8][9]

Protocol: Microwave-Assisted Three-Component Synthesis of Spiro-oxindoles

This protocol describes a microwave-assisted synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry, adapted from methodologies described in the literature.[1][2][7]

Materials:

  • Isatin (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., dimedone) (1.0 equiv)

  • Catalyst: L-proline (10 mol%)

  • Solvent: Ethanol

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave vial, add isatin (1.0 mmol), malononitrile (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and L-proline (0.1 mmol).

  • Add 5 mL of ethanol to the vial and seal it with a cap.

  • Place the vial in the microwave synthesizer and irradiate at 100 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure spiro-oxindole.

Data Summary: Comparison of Thermal vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 8-12 hours15-30 minutes
Temperature 80 °C (reflux)100 °C
Yield 75-85%88-98%[7]
Purity GoodExcellent

Logical Workflow for MCR Scale-Up

MCR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Starting Materials (Isatin, Malononitrile, Dicarbonyl) Mixing Mix Reagents and Catalyst in Solvent Start->Mixing Catalyst Catalyst (L-proline) Catalyst->Mixing Solvent Solvent (Ethanol) Solvent->Mixing Microwave Microwave Irradiation (100°C, 15-30 min) Mixing->Microwave Cooling Cool to Room Temperature Microwave->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Pure Spiro-heterocycle Drying->Product

Caption: Workflow for Microwave-Assisted MCR.

Continuous Flow Chemistry: A Scalable and Safe Approach

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[10][11] This technology offers significant advantages over traditional batch processing for scaling up chemical synthesis, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.[12][13]

Causality of Flow Chemistry Advantages for Scale-Up:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat exchange, preventing the formation of hot spots and enabling better temperature control.[13]

  • Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risk of runaway reactions.[10]

  • Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than redesigning large batch reactors.[10][13]

  • Integration of Synthesis and Purification: Flow systems can be designed to include in-line analysis and purification steps, creating a seamless and automated production process.[10]

Protocol: Flow Synthesis of a Spirocyclic Intermediate

This protocol outlines a conceptual flow setup for a hypothetical exothermic spirocyclization reaction.

Materials and Equipment:

  • Two syringe pumps for reagent delivery

  • T-mixer for combining reagent streams

  • Heated coil reactor (e.g., PFA tubing immersed in a heated oil bath)

  • Back-pressure regulator

  • Collection flask

  • Starting material A in a suitable solvent

  • Reagent B in a suitable solvent

Procedure:

  • Prepare solutions of starting material A and reagent B at the desired concentrations.

  • Set up the flow chemistry system as illustrated in the diagram below.

  • Set the desired flow rates for the two syringe pumps to achieve the desired stoichiometry and residence time.

  • Set the temperature of the heated coil reactor.

  • Set the desired pressure using the back-pressure regulator. This can help to suppress solvent boiling and increase reaction rates.

  • Start the pumps to introduce the reagents into the system. The two streams will mix in the T-mixer and then enter the heated coil reactor.

  • The reaction mixture flows through the reactor, and the product is collected in the collection flask.

  • Once the system has reached a steady state, collect the product over the desired production time.

  • After collection, flush the system with a clean solvent.

Data Summary: Batch vs. Flow for Exothermic Reactions

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Poor, risk of hot spotsExcellent, precise temperature control
Safety Higher risk with large volumesInherently safer with small reactor volumes
Scalability Requires reactor redesignAchieved by longer run times or numbering up
Reproducibility Can be variableHighly reproducible

Logical Diagram for a Continuous Flow Synthesis Setup

Flow_Chemistry_Setup ReagentA Reagent A in Syringe Pump TMixer T-Mixer ReagentA->TMixer ReagentB Reagent B in Syringe Pump ReagentB->TMixer Reactor Heated Coil Reactor TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A typical continuous flow synthesis setup.

Asymmetric Synthesis: Controlling Stereochemistry on Scale

Many biologically active spiro-heterocycles are chiral, and their pharmacological activity often resides in a single enantiomer. Therefore, the development of scalable asymmetric syntheses is of paramount importance.[14] Organocatalysis and transition-metal catalysis are two powerful strategies for achieving high enantioselectivity in the synthesis of spiro-heterocycles.[14][15]

Causality of Asymmetric Catalysis for Scale-Up:

  • Catalytic Efficiency: Using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product is highly cost-effective.

  • Stereochemical Control: Asymmetric catalysis allows for the direct formation of the desired stereoisomer, avoiding the need for costly and often inefficient chiral separations.[8][9]

Protocol: Asymmetric Organocatalytic Michael Addition for Spirocycle Formation

This protocol is a generalized procedure based on the principles of asymmetric organocatalysis for the construction of chiral spiro-heterocycles.[15]

Materials:

  • Prochiral nucleophile (e.g., a cyclic 1,3-dicarbonyl compound) (1.2 equiv)

  • Electrophile (e.g., an α,β-unsaturated aldehyde) (1.0 equiv)

  • Chiral aminocatalyst (e.g., a diarylprolinol silyl ether) (5-10 mol%)

  • Solvent (e.g., toluene, chloroform)

  • Acidic work-up solution (e.g., 1 M HCl)

Procedure:

  • In a nitrogen-flushed reactor, dissolve the prochiral nucleophile and the chiral aminocatalyst in the solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.

  • Slowly add the electrophile to the reaction mixture over a period of 1-2 hours using a syringe pump to maintain a low concentration of the electrophile.

  • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction by adding the acidic work-up solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the enantiomerically enriched spiro-heterocycle.

Data Summary: Key Parameters for Asymmetric Synthesis

ParameterTypical RangeImportance for Scale-Up
Catalyst Loading 1-10 mol%Lower loading reduces cost.
Temperature -78 °C to RTLower temperatures can improve enantioselectivity but increase energy costs.
Reaction Time 12-72 hoursShorter times are more economical for production.
Enantiomeric Excess (ee) >90%High ee is critical for pharmaceutical applications.

Challenges and Considerations for Industrial Scale-Up

Transitioning a synthetic route from the laboratory to a manufacturing plant requires careful consideration of several factors beyond just the chemical reaction itself.

  • Process Safety: A thorough safety assessment, including reaction calorimetry and identification of potential thermal hazards, is crucial.

  • Reagent Cost and Availability: The cost and reliable supply of starting materials and catalysts become major factors at a larger scale.

  • Purification: Chromatography, while common in the lab, is often not feasible for large-scale production. Developing scalable purification methods like crystallization or distillation is essential.

  • Waste Management: Minimizing waste and developing environmentally benign processes are key considerations for sustainable manufacturing.

  • Regulatory Compliance: The manufacturing process must adhere to Good Manufacturing Practices (GMP) and other regulatory requirements.

Conclusion

The scalable synthesis of spiro-heterocycles is a critical enabling technology for the development of next-generation therapeutics. By leveraging modern synthetic strategies such as multicomponent reactions and continuous flow chemistry, coupled with robust methods for asymmetric synthesis, researchers and process chemists can overcome the challenges of large-scale production. A thorough understanding of the underlying principles of these methodologies, along with careful consideration of process safety and economic factors, will pave the way for the efficient and sustainable manufacturing of these important molecules.

References

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances, 14(8), 5547–5565. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Bohrium. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). National Center for Biotechnology Information. [Link]

  • Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. (n.d.). ResearchGate. [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (n.d.). National Center for Biotechnology Information. [Link]

  • Flow Chemistry. (n.d.). SpiroChem. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). National Center for Biotechnology Information. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). Springer. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (n.d.). MDPI. [Link]

  • Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. (n.d.). ResearchGate. [Link]

  • Flow Chemistry: Sequential Flow Processes for the Synthesis of Heterocycles. (n.d.). ResearchGate. [Link]

  • Asymmetric synthesis of a structurally and stereochemically complex spirooxindole pyran scaffold through an organocatalytic multicomponent cascade reaction. (n.d.). National Center for Biotechnology Information. [Link]

  • Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry. (n.d.). ResearchGate. [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (n.d.). Sci-Hub. [Link]

  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. (n.d.). ACS Publications. [Link]

  • Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. (n.d.). National Center for Biotechnology Information. [Link]

  • Asymmetric Total Synthesis of (+)-Spiroapplanatumine G. (n.d.). ACS Publications. [Link]

  • Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. (n.d.). ACS Publications. [Link]

  • Spiro compound. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield and Purity in Spiro-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for spiro-indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Spiro-indazoles are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including potent enzyme inhibitors.[1][2] However, their synthesis is often challenging, with researchers frequently encountering issues related to reaction yield, product purity, and stability.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic routes and achieve high-quality results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of spiro-indazoles.

Q1: What are the most common and effective synthetic routes for constructing the spiro-indazole core?

The most prevalent and versatile method for synthesizing spiro-indazoles, particularly spiro-3H-indazoles, is the [3+2] cycloaddition reaction , also known as a 1,3-dipolar cycloaddition.[3][4] This reaction typically involves:

  • The 1,3-Dipole: An in situ generated diazo compound.

  • The Dipolarophile: An aryne, which is also generated in situ.

This approach is highly effective for creating the spirocyclic quaternary carbon center.[5][6] Other notable methods include Rhodium(III)-catalyzed C–H activation and spiroannulation, which offers high atom economy, and various multicomponent reactions that can build complex structures in a single step.[4][7]

Q2: Why are low yields and impurities common challenges in these syntheses?

The challenges in spiro-indazole synthesis often stem from the reactive intermediates and the inherent stability of the products:

  • Reactive Intermediates: Both arynes and diazo compounds are highly reactive and can participate in undesired side reactions. For example, diazo compounds can dimerize or react with other nucleophiles, while arynes can polymerize.

  • Product Isomerization: The initially formed spiro-3H-indazoles can be labile.[8] They are prone to thermal or acid-catalyzed rearrangement to form more stable fused-indazole systems, which can be a major source of impurity.[8][9]

  • Regioselectivity: When using substituted arynes or unsymmetrical dipolarophiles, the reaction can produce multiple regioisomers, complicating purification and reducing the yield of the desired product.[2]

  • Substrate Scope: The reaction efficiency can be highly dependent on the electronic and steric properties of the substituents on both the diazo and aryne precursors.[5]

Q3: What are the most critical parameters to control for a successful and reproducible synthesis?

Success hinges on meticulous control over the reaction environment. Key parameters include:

  • Temperature: Crucial for controlling the rate of aryne and diazo compound formation versus their decomposition. Many of these reactions are performed under mild conditions to avoid side reactions.[8]

  • Solvent: Solvent choice can influence the stability of intermediates and the regioselectivity of the cycloaddition. Toluene and THF are commonly used.[2]

  • Rate of Addition: Slow addition of reagents can help maintain low concentrations of reactive intermediates, minimizing polymerization and other side reactions.

  • Purity of Starting Materials: Impurities in starting materials, especially the aryne precursor (e.g., o-(trimethylsilyl)aryl triflate), can significantly impact the yield.

  • Atmosphere: Reactions are typically run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and reactions with atmospheric moisture.

Part 2: Troubleshooting Guide: Common Problems & Solutions

This section provides direct answers to specific experimental problems.

Issue 1: Low or No Product Yield

Q: My [3+2] cycloaddition reaction between an o-(trimethylsilyl)aryl triflate and a diazo compound is failing or giving a very low yield. What are the likely causes and how can I fix it?

A: This is a common issue that can usually be traced back to the generation of the reactive intermediates or the reaction conditions.

Causality: A low yield indicates that one of the key steps—aryne generation, diazo compound stability, or the cycloaddition itself—is inefficient. The aryne precursor might not be activating properly, or the diazo compound could be decomposing before it has a chance to react.

Troubleshooting Steps:

  • Verify Aryne Precursor Quality: Ensure the o-(trimethylsilyl)aryl triflate is pure and has not degraded during storage.

  • Optimize Aryne Generation: The choice of fluoride source is critical. Cesium fluoride (CsF) and potassium fluoride (KF) with a crown ether (e.g., 18-crown-6) are common. Ensure the fluoride source is anhydrous.

  • Check Diazo Compound Stability: Some diazo compounds, especially those with adjacent acidic protons, are unstable and can decompose.[8] If possible, generate the diazo compound in situ or use it immediately after preparation.

  • Adjust Temperature: If you suspect decomposition, try running the reaction at a lower temperature. Conversely, if no reaction is occurring, a modest increase in temperature may be necessary.[10]

  • Solvent Effects: The choice of solvent can be critical. While THF and acetonitrile are common, some reactions show improved yields in less polar solvents like toluene.[2]

Troubleshooting Workflow: Low Yield

Caption: Decision tree for troubleshooting low reaction yields.

Issue 2: Product Instability and Isomerization

Q: I've successfully synthesized my spiro-3H-indazole, but it seems to rearrange into a fused 2H-indazole during workup or purification. How can I prevent this?

A: The rearrangement of the 3H-indazole tautomer is a known challenge, often catalyzed by acid or heat.[8][9] The driving force is the formation of a more stable, fully aromatic fused-indazole system.

Causality: The spiro-3H-indazole contains a non-aromatic five-membered ring. Protic acids (including silica gel) or sufficient thermal energy can catalyze a 1,3-shift, leading to the thermodynamically favored aromatic 1H- or 2H-indazole isomer.

Preventative Measures:

  • Neutralize the Workup: Avoid acidic conditions during the aqueous workup. Use a mild base like saturated sodium bicarbonate solution.

  • Use Deactivated Silica Gel: Standard silica gel is acidic and can induce rearrangement on the column. Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina (neutral or basic).

  • Minimize Heat Exposure: Concentrate the product solution at reduced pressure without excessive heating (rotary evaporator water bath at room temperature).

  • Proper Storage: Store the purified spiro-3H-indazole at low temperatures (e.g., -20 °C) under an inert atmosphere to prevent long-term degradation.

Table 1: Purification Strategy Comparison
MethodAciditySuitability for Labile Spiro-3H-IndazolesNotes
Standard Silica Gel Chromatography AcidicPoorHigh risk of rearrangement.[9]
Base-Deactivated Silica Gel NeutralizedGoodAdd 1-2% triethylamine to the eluent.
Neutral Alumina Chromatography NeutralExcellentA good alternative to silica gel.
Recrystallization N/AExcellentIdeal if a suitable solvent system can be found. Avoids acidic surfaces entirely.
Preparative HPLC VariesGoodUse a neutral mobile phase if possible.
Issue 3: Difficult Purification from Complex Mixtures

Q: My reaction produces the desired spiro-indazole, but it's contaminated with multiple side products, making column chromatography ineffective. What other purification strategies can I try?

A: Complex crude mixtures are a common outcome. When chromatography fails to provide adequate separation, a combination of other techniques is necessary.

Causality: Side products can arise from dimerization of the diazo compound, polymerization of the aryne, or partial isomerization of the product. These impurities may have polarities very similar to the desired product.

Alternative Purification Strategies:

  • Recrystallization: This is often the most powerful technique for obtaining highly pure crystalline material. A systematic solvent screen is essential.

    • Protocol: Dissolve a small amount of the crude material in a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, pentane) dropwise until turbidity persists. Allow to stand and cool to induce crystallization.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers much higher resolving power than standard flash chromatography and is excellent for separating closely related isomers and impurities.[11]

  • Solvent Trituration/Washing: If the desired product has low solubility in a particular solvent while the impurities are soluble, you can wash the crude solid with that solvent to remove the impurities.

General Reaction and Side Product Pathway

ReactionPathway cluster_reactants Reactants cluster_products Potential Products Aryne Aryne Precursor + Fluoride Source Spiro Desired Spiro-3H-Indazole Aryne->Spiro [3+2] Cycloaddition SideProducts Side Products (e.g., Dimer, Polymer) Aryne->SideProducts Diazo Diazo Compound Diazo->Spiro Diazo->SideProducts Fused Rearranged Fused Indazole Spiro->Fused Acid or Heat

Caption: Common reaction pathway and potential side products.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Spiro-3H-Indazole Synthesis via [3+2] Cycloaddition

This protocol is a representative example based on methodologies reported in the literature.[6][8]

Materials:

  • Diazo compound (1.0 eq)

  • o-(Trimethylsilyl)aryl triflate (1.2 eq)

  • Cesium Fluoride (CsF) (2.0 eq), flame-dried under vacuum

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the diazo compound and flame-dried CsF.

  • Add anhydrous acetonitrile via syringe and stir the suspension at room temperature.

  • In a separate flame-dried flask, prepare a solution of the o-(trimethylsilyl)aryl triflate in anhydrous acetonitrile.

  • Add the solution of the aryl triflate dropwise to the stirred suspension of the diazo compound and CsF over 30-60 minutes using a syringe pump.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue immediately using the appropriate method (e.g., chromatography on base-deactivated silica gel or recrystallization) to prevent degradation.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to a clean Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) just sufficient to dissolve the solid with gentle warming.

  • Slowly add a "poor" solvent (e.g., hexanes or pentane) dropwise while swirling until the solution becomes faintly cloudy.

  • If the solution becomes too cloudy, add a drop or two of the "good" solvent to clarify.

  • Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator or freezer (0 to -20 °C) for several hours or overnight.

  • Collect the resulting crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals under high vacuum to remove residual solvent.

References

  • Cheng, B., et al. (2017). Synthesis of spiro-3H-indazoles via 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives and fused-2H-indazoles by subsequent rearrangement. ResearchGate. Available at: [Link]

  • Cheng, B., et al. (2017). Synthesis of Spiro[indazole-3,3′-indolin]-2′-ones via [3 + 2] Dipolar Cycloaddition of Arynes with 3-Diazoindolin-2-ones and Indazolo[2,3-c]quinazolin-6(5H)-ones by Subsequent Thermal Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Spiro-3H-indazoles via [3+2] Dipolar Cycloaddition of Arynes with 6-Diazocyclohex-2-en-1. The Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. RSC Publishing. Available at: [Link]

  • Various Authors. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Various Sources.
  • Beilstein Journals. (n.d.). Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar cycloaddition reaction. Beilstein Journals. Available at: [Link]

  • Mal et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Sawant et al. (n.d.). Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. Various Sources.
  • ResearchGate. (n.d.). Unexpected transformation of spiro-3H-indazole 3d. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers. Google Patents.
  • PubMed. (n.d.). New protocol to obtain spirolides from Alexandrium ostenfeldii cultures with high recovery and purity. PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Spiro Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of spiro compounds encountered during biological assays. Spirocyclic scaffolds are increasingly prevalent in modern drug discovery due to their unique three-dimensional structures, which can lead to enhanced potency and selectivity. However, these same structural features often contribute to low aqueous solubility, posing a considerable hurdle for accurate and reproducible bioassay results.

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these solubility-related obstacles.

Section 1: The Root of the Problem: Understanding Spiro Compound Solubility

Spiro compounds, characterized by a central atom shared between two rings, often possess rigid, sterically hindered structures. This inherent rigidity, coupled with often lipophilic substituents, contributes to high crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules. Poor solubility can lead to a cascade of issues in biological assays, including underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR). It is crucial to recognize that the observed biological activity is only a reflection of the compound that is in solution and accessible to the target.

Section 2: Proactive and Reactive Troubleshooting Strategies

A systematic approach is essential when tackling solubility issues. The following section outlines a workflow from initial compound handling to advanced formulation techniques.

Initial Assessment and Simple Fixes

Before resorting to complex formulation strategies, it's crucial to rule out basic handling errors.

Q1: I'm observing precipitation immediately after diluting my DMSO stock into aqueous assay buffer. What should I do?

A: This is a common issue known as "precipitation upon dilution." It occurs when a compound, stable in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is significantly lower.

Initial Steps to Resolve Precipitation:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation. It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.

  • Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.

  • Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity. Most cell-based assays can tolerate up

Navigating the Steric Labyrinth: A Technical Guide to Spirocyclic System Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide is designed for researchers, medicinal chemists, and process development professionals grappling with the unique challenges of constructing spirocyclic systems. The inherent three-dimensionality of spirocycles, while a boon for drug discovery, often presents significant synthetic hurdles, with steric hindrance being a primary antagonist.[1][2] This technical support center provides troubleshooting strategies and frequently asked questions to navigate these complex synthetic landscapes.

Troubleshooting Guide: Overcoming Common Hurdles in Spirocyclization

This section addresses specific issues encountered during spirocyclization reactions, offering a systematic approach to problem-solving.

Scenario 1: Low or No Yield in Spirocyclization

Question: I am attempting an intramolecular reaction to form a spirocycle, but I'm observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a spirocyclization is a common problem, often rooted in high activation energy due to steric strain in the transition state. Here’s a logical workflow to diagnose and resolve the issue:

dot

Caption: A systematic workflow for troubleshooting low-yield spirocyclization reactions.

1. Enhance Energy Input to Overcome Activation Barriers:

  • Conventional Heating: A straightforward approach is to increase the reaction temperature. However, this can lead to decomposition. A controlled increase in temperature, while carefully monitoring the reaction progress by TLC or LC-MS, is advised.

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for overcoming large activation barriers.[3][4] The direct and efficient heating of polar molecules can significantly accelerate reaction rates and improve yields, often in dramatically shorter reaction times compared to conventional heating.[5]

    Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Heterocycle Formation

    Reaction Conventional Heating Microwave Irradiation Reference
    2-amino-4,6-diphenylpyrimidine Synthesis 94% yield (longer reaction time) 86% yield (significantly shorter reaction time) [3]
    Benzotriazole Derivative Synthesis 23-76% yield 42-83% yield (in much shorter time)

    | Levulinic Acid from Biomass | Lower yield, more by-products | Higher yield, fewer by-products (in seconds) |[5] |

  • High Pressure: Applying high pressure can facilitate reactions with a negative activation volume, which is often the case in bond-forming cyclization reactions. This technique can promote the formation of sterically congested transition states.[6]

2. Optimize the Catalyst System:

  • Catalyst Size: Bulky catalysts can exacerbate steric clashes with the substrate.[7] Consider switching to a catalyst with a smaller steric footprint. For instance, in metal-catalyzed reactions, ligands with smaller cone angles might be beneficial.[8]

  • Catalyst Loading: While seemingly counterintuitive, for some reactions, a lower catalyst loading can sometimes improve yields by minimizing side reactions. Conversely, if catalyst deactivation is an issue, a higher loading might be necessary. A screening of catalyst loading from 1-10 mol% is a good starting point.[9]

  • Catalyst Type: The electronic properties of the catalyst are as important as its steric profile. For instance, in the synthesis of spiro-bicyclic bisboranes for quinoline hydrogenation, increasing the steric bulk of the catalyst was found to be crucial to prevent undesired coordination of the substrate to the boron center.[10]

3. Modify the Substrate:

  • Protecting Groups: The choice of protecting groups can have a profound impact on the steric environment of the reacting centers.[11] Bulky protecting groups can hinder the desired cyclization. If possible, switch to a smaller protecting group. For example, a methyl ether is less sterically demanding than a tert-butyldimethylsilyl (TBDMS) ether. Conversely, a bulky protecting group can sometimes be used strategically to direct the conformation of the substrate to favor the desired cyclization pathway.[10]

  • Redesigning the Linker: If the reaction is an intramolecular cyclization, the length and flexibility of the tether connecting the two reacting moieties are critical. A linker that is too short or too rigid may prevent the reacting groups from adopting the necessary geometry for cyclization. Conversely, a linker that is too long or too flexible might lead to competing intermolecular reactions.

4. Adjust Reaction Conditions to Favor Intramolecular Events:

  • High Dilution: To minimize intermolecular side reactions (e.g., polymerization), running the reaction at high dilution (typically 0.01 M or lower) is a classic strategy that favors intramolecular processes.

Frequently Asked Questions (FAQs)

Q1: How can I predict if steric hindrance will be a major issue in my planned spirocyclization?

A1: Computational chemistry offers powerful tools to predict and analyze steric effects.[12] By modeling the transition state of your proposed cyclization using methods like Density Functional Theory (DFT), you can visualize the steric interactions and calculate the activation energy.[13] A high calculated activation energy often correlates with significant steric hindrance. These computational insights can guide your experimental design, helping you choose less sterically demanding substrates or catalysts from the outset.[14]

Q2: I am performing an intramolecular Michael addition to form a spirocycle, but the reaction is giving poor yields. What are some specific troubleshooting steps for this reaction?

A2: The intramolecular Michael reaction is a powerful tool for spirocycle synthesis, but it can be sensitive to reaction conditions.[6][15][16] Here are some key parameters to optimize:

  • Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may not deprotonate the nucleophile effectively. A screening of bases with varying strengths and steric bulk (e.g., NaOH, K2CO3, DBU, LiHMDS) is recommended.[15][16]

  • Solvent: The solvent can influence the solubility of the reactants and the stability of the intermediates. Aprotic solvents like THF, toluene, or DCM are commonly used.

  • Temperature: Many intramolecular Michael additions are performed at low temperatures (-78 °C to room temperature) to control selectivity and minimize side reactions.[15][16]

Q3: Can protecting groups be used to my advantage to overcome steric hindrance?

A3: Absolutely. While bulky protecting groups can be a source of steric hindrance, they can also be used as a strategic tool. A large protecting group can lock the substrate into a specific conformation that pre-organizes the reacting groups for cyclization, thereby lowering the activation energy of the desired pathway.[10][11] The key is to carefully consider the conformational effects of the protecting group on the transition state geometry.

Q4: My spirocyclic product is unstable during purification on silica gel. What are my options?

A4: This is a common issue, especially for acid- or base-sensitive spirocycles.[9] Consider these alternatives to standard silica gel chromatography:

  • Neutralized Silica: Use silica gel that has been washed with a neutralizing agent (e.g., triethylamine for acid-sensitive compounds).

  • Alternative Stationary Phases: Alumina (neutral, acidic, or basic) or reverse-phase silica (C18) can be less harsh alternatives.

  • Non-Chromatographic Methods: Recrystallization, distillation (if the compound is volatile and thermally stable), or trituration are often excellent methods for purifying sensitive compounds.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Spirocyclization

This protocol provides a general guideline for converting a conventional heating procedure to a microwave-assisted one.

  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the substrate (1.0 equiv), catalyst (e.g., 10 mol%), and any other reagents as determined by your reaction optimization.

  • Solvent Addition: Add the appropriate solvent (typically 1-2 mL for a small-scale reaction). The choice of solvent is crucial as its dielectric properties will affect the efficiency of microwave heating.

  • Vessel Sealing: Securely cap the reaction vessel. Ensure the cap is designed for microwave synthesis to withstand the buildup of pressure.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the desired temperature and reaction time. A common starting point is to increase the temperature by 20-40 °C compared to the conventional method and drastically reduce the reaction time (e.g., from hours to minutes).[3] Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Work-up and Purification: After the reaction is complete and the vessel has cooled to room temperature, open the vessel carefully. Quench the reaction if necessary, and then proceed with a standard aqueous work-up. Purify the crude product by chromatography or recrystallization.

Protocol 2: General Procedure for a Base-Catalyzed Intramolecular Michael Addition
  • Substrate Preparation: Dissolve the substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -20 °C, or 0 °C) using an appropriate cooling bath.[15][16]

  • Base Addition: Slowly add the base (e.g., a solution of LiHMDS in THF or solid NaOH) to the stirred solution. The amount of base can range from catalytic (e.g., 0.2 equiv) to stoichiometric, depending on the reaction.[15][16]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a proton source (e.g., saturated aqueous NH4Cl solution). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. [Link]

  • Steric effects in cyclization reactions - ResearchGate. [Link]

  • Quantitative study of steric hindrance - Quarterly Reviews, Chemical Society (RSC Publishing). [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

  • Quantitative Analysis of Steric Effects on the Regioselectivity of the Larock Heteroannulation Reaction | Request PDF. [Link]

  • A real space picture of the role of steric effects in SN2 reactions - PMC. [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC. [Link]

  • Generality-oriented optimization of enantioselective aminoxyl radical catalysis - PubMed. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - MDPI. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. [Link]

  • Relative Generality and Risk: Quantitative Measures For Broad Catalyst Success - ChemRxiv. [Link]

  • Comparison between microwave and conventional heating reactions. | Download Table. [Link]

  • Steric effects often overlooked | International. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC. [Link]

  • Optimizing Ligand Structure for Low-Loading and Fast Catalysis for Alkynyl-Alcohol and -Amine Cyclization - PubMed. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org. [Link]

  • Comparative study of microwave-assisted versus conventional heated reactions of biomass conversion into levulinic acid over hierarchical Mn>3>O>4>/ZSM-5 zeolite catalysts. [Link]

  • Protecting Groups. [Link]

  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. [Link]

  • Spiro compound - Wikipedia. [Link]

  • Steric hindrance effect and kinetic investigation for ionic liquid catalyzed synthesis of 4-hydroxy-2-butanone via aldol reaction - ResearchGate. [Link]

  • Practice with Aldol, Michael Addition, and Robinson Annulation Rxns (Worksheet Walkthrough) - YouTube. [Link]

  • (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. [Link]

  • The Intramolecular Michael Reaction - Organic Reactions. [Link]

  • Master Organic Chemistry - An Online Organic Chemistry Resource. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC. [Link]

  • Catalyst-driven scaffold diversity: selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones - York Research Database. [Link]

Sources

Technical Support Center: Purification of Polar Spiro-Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the complex yet critical task of purifying polar spiro-heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this class of molecules. The inherent polarity, often coupled with the presence of basic nitrogen atoms and rigid three-dimensional structures, can make achieving high purity a formidable task.[1][2][3]

This resource is structured to provide not just protocols, but a deeper understanding of the principles behind the techniques, empowering you to troubleshoot effectively and develop robust purification strategies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What makes polar spiro-heterocyclic compounds so difficult to purify?

    • Which chromatography mode is my best starting point?

    • My compound is stuck at the baseline in normal-phase chromatography. What should I do?

    • My polar compound elutes in the void volume in reversed-phase chromatography. How can I achieve retention?

    • When is Hydrophilic Interaction Liquid Chromatography (HILIC) the right choice?

    • How can I improve the peak shape of my basic spiro-heterocycle on a silica column?

    • My spiro-heterocycle is chiral. What are my options for enantiomeric separation?

  • Troubleshooting Guides

    • Issue: Poor Separation or Overlapping Peaks in Column Chromatography

    • Issue: Compound Fails to Elute or Shows Severe Tailing

    • Issue: Compound "Oils Out" During Crystallization

    • Issue: Emulsion Formation During Liquid-Liquid Extraction

  • Detailed Experimental Protocols

    • Protocol 1: HILIC Purification of a Highly Polar Spiro-Heterocycle

    • Protocol 2: Modified Normal-Phase Chromatography for Basic Spiro-Heterocycles

    • Protocol 3: Crystallization of a Polar Spiro-Heterocyclic Salt

  • Data & Visualization

    • Table 1: Chromatography Mode Selection Guide

    • Diagram 1: Decision Tree for Purification Method Selection

    • Diagram 2: Principles of HILIC Separation

  • References

Frequently Asked Questions (FAQs)

Q1: What makes polar spiro-heterocyclic compounds so difficult to purify?

The primary challenge arises from a combination of their inherent polarity and the frequent presence of basic nitrogen atoms within the heterocyclic rings.[1] These characteristics lead to strong, often undesirable, interactions with standard purification media. Basic nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on the surface of silica gel, resulting in poor peak shapes, streaking, and sometimes irreversible adsorption.[1][4][5] Conversely, in reversed-phase chromatography, their high polarity may cause them to have little to no retention, eluting with the solvent front and preventing effective separation.[1][6] The rigid, three-dimensional nature of spirocycles can also influence their interaction with stationary phases in ways that are not always predictable.

Q2: Which chromatography mode is my best starting point?

The optimal mode depends on the specific properties of your compound, such as its exact polarity, charge state, and solubility. The main modes to consider are Normal-Phase (NPC), Reversed-Phase (RPC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[1] A logical workflow for selecting the best method is crucial.

Q3: My compound is stuck at the baseline in normal-phase chromatography. What should I do?

This is a common issue for highly polar compounds. If your compound has a very low Rf value even in highly polar solvent systems like 100% ethyl acetate, you need to drastically increase the mobile phase polarity.[7]

  • Solution : Try a more aggressive polar solvent system. A common and effective choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[8] For very stubborn compounds, a gradient elution from a non-polar solvent to a highly polar one can be effective.[4] If the compound is basic, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide can help disrupt the strong interactions with the silica.[4][9]

Q4: My polar compound elutes in the void volume in reversed-phase chromatography. How can I achieve retention?

This indicates that your compound is too hydrophilic to interact with the non-polar stationary phase (e.g., C18).[6][10]

  • Solution :

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an excellent alternative designed specifically for retaining and separating very polar compounds. It uses a polar stationary phase with a reversed-phase type eluent.[9][11][12]

    • Use Ion-Pairing Chromatography : For charged polar compounds, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your analyte, increasing its retention on a C18 column.[9][10] However, be aware that these reagents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[9]

    • Consider a Polar-Embedded C18 Column : These columns have a polar group embedded near the base of the alkyl chain, which allows for better retention of polar compounds under highly aqueous mobile phase conditions.[13]

Q5: When is Hydrophilic Interaction Liquid Chromatography (HILIC) the right choice?

HILIC is the ideal technique when your polar spiro-heterocyclic compound is too polar for reversed-phase (elutes too early) and shows poor peak shape or irreversible adsorption in normal-phase chromatography.[6][11] HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. In this system, water acts as the strong solvent.[6][9][11] HILIC is particularly advantageous for its compatibility with MS detection due to the high organic content of the mobile phase, which facilitates better desolvation and ionization.[12][14]

Q6: How can I improve the peak shape of my basic spiro-heterocycle on a silica column?

Peak tailing and streaking of basic compounds on silica are usually caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[5][9]

  • Solution :

    • Add a Basic Modifier : Incorporate a small amount (0.1-1%) of a basic additive like triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonium hydroxide into your mobile phase.[4][9] This neutralizes the active silanol sites, leading to more symmetrical peaks.

    • Use an Alternative Stationary Phase : Consider using a less acidic stationary phase. Basic or neutral alumina can be a good alternative for purifying basic compounds.[4][9] Amino- or cyano-bonded phases are also less acidic than bare silica and can provide better peak shapes.[9][15]

Q7: My spiro-heterocycle is chiral. What are my options for enantiomeric separation?

The separation of enantiomers requires a chiral environment. The most common scalable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is a well-established technique using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for screening.[16]

  • Supercritical Fluid Chromatography (SFC) : SFC is increasingly the method of choice for preparative chiral separations due to its high throughput, reduced consumption of organic solvents, and faster run times compared to HPLC.[17]

Troubleshooting Guides

Issue: Poor Separation or Overlapping Peaks in Column Chromatography
Possible Cause Solution
Inappropriate Solvent System Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values of at least 0.2 between your product and the impurity.[18] If adjusting the solvent ratio is ineffective, try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[4]
Column Overloading The amount of crude material should typically be 1-5% of the mass of the stationary phase.[4] If you need to purify a larger quantity, use a column with a larger diameter.[4]
Poor Column Packing Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor resolution.[18]
Issue: Compound Fails to Elute or Shows Severe Tailing
Possible Cause Solution
Compound is too Polar for the Solvent System Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent system can be effective.[4] For very polar compounds, consider switching to HILIC or a modified reversed-phase method.[7]
Irreversible Adsorption or Decomposition on Silica Gel Test the stability of your compound on a TLC plate before running a column. Spot the compound, let it sit for an hour, and then elute to check for degradation.[4] If it's unstable, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase or HILIC chromatography.[4][9] For basic compounds, add a basic modifier to the eluent.[4]
Issue: Compound "Oils Out" During Crystallization

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.[19][20]

Possible Cause Solution
Solution is Supersaturated or Cooled too Quickly Add a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly.[4] Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.[4][21] Adding a seed crystal of the pure compound can also induce crystallization.[4][21]
Presence of Impurities Impurities can inhibit crystal formation. Attempt a preliminary purification by another method, such as a quick filtration through a silica plug, before crystallization.[4]
Inappropriate Solvent The chosen solvent may be too good, preventing the compound from precipitating. Try a co-solvent system (a "good" solvent and a "poor" solvent) to fine-tune the solubility.[20][22]
Issue: Emulsion Formation During Liquid-Liquid Extraction
Possible Cause Solution
Vigorous Shaking Gently invert the separatory funnel multiple times instead of vigorous shaking.[4]
Presence of Surfactant-like Impurities Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[9]

Detailed Experimental Protocols

Protocol 1: HILIC Purification of a Highly Polar Spiro-Heterocycle

This protocol is designed for a polar, neutral, or basic spiro-heterocycle that has poor retention in reversed-phase.

  • Column Selection : Use a silica gel column or a column with a more polar stationary phase like diol or amide.[6][23]

  • Mobile Phase Preparation :

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water (often with a modifier like 0.1% formic acid or ammonium acetate for better peak shape and MS compatibility).[12]

  • Column Equilibration : Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[9]

  • Sample Preparation : Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, dissolve in a minimal amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.[9]

  • Gradient Elution :

    • Start with a high percentage of organic solvent (e.g., 95% A).

    • Run a linear gradient to increase the percentage of the aqueous strong solvent (e.g., from 5% to 40% B over 20-30 minutes).

    • Hold at the final gradient composition for a few column volumes to ensure all components have eluted.

    • Return to the initial conditions and re-equilibrate before the next injection.

Protocol 2: Modified Normal-Phase Chromatography for Basic Spiro-Heterocycles

This protocol is for basic spiro-heterocycles that exhibit peak tailing on standard silica gel.

  • Stationary Phase : Standard silica gel.

  • Mobile Phase Preparation :

    • Choose a primary solvent system based on TLC analysis (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[8]

    • Add a basic modifier to the mobile phase. A common choice is 0.1-1% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol.[4][8]

  • Column Packing and Equilibration : Pack the column with silica gel slurried in the initial, less polar mobile phase. Equilibrate the column with the mobile phase containing the basic modifier until the eluent is basic (check with pH paper).

  • Sample Loading : Dissolve the crude sample in a minimum amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution : Elute the column with the prepared mobile phase, either isocratically or with a gradient of increasing polarity, collecting fractions and monitoring by TLC.

Protocol 3: Crystallization of a Polar Spiro-Heterocyclic Salt

For highly polar, basic spiro-heterocycles, forming a salt can decrease its solubility in organic solvents and facilitate crystallization.

  • Salt Formation : Dissolve the purified (or semi-pure) basic spiro-heterocycle in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate). Add a stoichiometric amount of an acid (e.g., HCl in ether, or acetic acid) to form the corresponding salt.

  • Solvent Selection : The goal is to find a solvent or solvent system in which the salt is soluble when hot but sparingly soluble when cold.[20] Common solvents for polar compounds include ethanol, methanol, and water, or mixtures thereof.[20]

  • Dissolution : In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to completely dissolve the salt.[21]

  • Cooling : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[21][24]

  • Inducing Crystallization (if necessary) : If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[4] Cooling the solution in an ice bath can also promote precipitation.[4]

  • Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying : Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor.[20] Dry the crystals thoroughly to remove all traces of solvent.

Data & Visualization

Table 1: Chromatography Mode Selection Guide
Compound Properties Normal-Phase (NPC) Reversed-Phase (RPC) Hydrophilic Interaction (HILIC)
Polarity Low to moderateModerate to high (non-polar)High (polar, hydrophilic)
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)Polar (e.g., Silica, Diol, Amide)
Mobile Phase Non-polar organic solventsPolar (e.g., Water/ACN, Water/MeOH)High organic with small aqueous portion
Elution Order Least polar elutes firstMost polar elutes firstLeast polar elutes first
Ideal for Spiro-Heterocycles that are... Soluble in organic solvents, moderately polar.Non-polar to moderately polar.Highly polar, water-soluble, poorly retained by RPC.[6][11]
Diagram 1: Decision Tree for Purification Method Selection

G start Crude Polar Spiro-Heterocycle is_solid Is the compound solid? start->is_solid tlc_rpc TLC analysis (RPC): Good retention? is_solid->tlc_rpc No crystallization Attempt Crystallization is_solid->crystallization Yes is_chiral Is the compound chiral? chiral_sep Chiral SFC or HPLC is_chiral->chiral_sep Yes end_pure Pure Compound is_chiral->end_pure No tlc_npc TLC analysis (NPC): Good Rf & peak shape? tlc_rpc->tlc_npc No (void elution) prep_rpc Preparative RPC tlc_rpc->prep_rpc Yes hilic Use HILIC tlc_npc->hilic No (streaking/baseline) prep_npc Preparative NPC (with modifiers if basic) tlc_npc->prep_npc Yes crystallization->end_pure prep_rpc->is_chiral hilic->is_chiral prep_npc->is_chiral chiral_sep->end_pure end_impure Further Purification Needed HILIC cluster_column HILIC Column label_sp Polar Stationary Phase (e.g., Silica) sp_particle { Silica Particle | Water-Rich Layer } mp_water Water (Polar) mp_water->sp_particle:f1 Forms layer on stationary phase mp_acn Acetonitrile (Less Polar) analyte_polar Polar Spiro-Heterocycle (Analyte) analyte_polar->sp_particle:f1 Partitions into water layer (retained) caption In HILIC, polar analytes are retained by partitioning into a water-enriched layer adsorbed on the surface of the polar stationary phase.

Caption: Mechanism of retention in Hydrophilic Interaction Liquid Chromatography (HILIC).

References

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]

  • Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Recrystallization. [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? : r/chemistry. [Link]

  • Sketchy MCAT. (2023, December 2). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Recrystallization. [Link]

  • PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]

  • Recrystallization-1.doc.pdf. [Link]

  • Recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). [Link]

  • Chiral Drug Separation. [Link]

  • NIH. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC. [Link]

  • Jetir.Org. AN EFFICIENT GREEN SYNTHESIS OF SPIRO HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. [Link]

  • Walsh Medical Media. (2023, August 28). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. [Link]

  • EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • ACS Publications. Organic Letters Ahead of Print. [Link]

  • NIH. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC. [Link]

Sources

Technical Support Center: Dioxolane Protecting Group Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with dioxolane-protected compounds. This center is designed to provide you with in-depth, field-proven insights into the stability of the dioxolane group under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles governing your reactions.

Section 1: Foundational Knowledge: Understanding Dioxolane's Acid Lability

The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones due to its general stability under basic, nucleophilic, and many reductive and oxidative conditions.[1] Its utility, however, is intrinsically linked to its lability in the presence of acid, which allows for its selective removal.[2] Understanding the mechanism and kinetics of this deprotection is paramount to its successful application in complex multi-step syntheses.

Q1: What is the mechanism of acid-catalyzed dioxolane hydrolysis?

A1: The cleavage of a dioxolane ring under acidic conditions is a classic example of acetal hydrolysis. The reaction is reversible and proceeds through the following key steps, as illustrated in the diagram below.[1]

  • Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (H-A). This is a rapid equilibrium step.

  • Ring Opening: The protonated dioxolane undergoes ring opening to form a resonance-stabilized oxonium ion intermediate. This is typically the rate-determining step of the reaction.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocationic center of the oxonium ion, forming a protonated hemiacetal.

  • Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization lead to the formation of the parent carbonyl compound (aldehyde or ketone) and ethylene glycol.

To drive the reaction to completion, it is often necessary to use an excess of water or to remove the carbonyl product as it is formed.[3]

Dioxolane Hydrolysis Mechanism cluster_0 Dioxolane Hydrolysis Dioxolane Dioxolane ProtonatedDioxolane Protonated Dioxolane Dioxolane->ProtonatedDioxolane + H⁺ ProtonatedDioxolane->Dioxolane - H⁺ OxoniumIon Oxonium Ion (Resonance Stabilized) ProtonatedDioxolane->OxoniumIon Ring Opening (Rate-Determining) ProtonatedHemiacetal Protonated Hemiacetal OxoniumIon->ProtonatedHemiacetal + H₂O ProtonatedHemiacetal->OxoniumIon - H₂O Hemiacetal Hemiacetal ProtonatedHemiacetal->Hemiacetal - H⁺ Hemiacetal->ProtonatedHemiacetal + H⁺ Products Carbonyl + Ethylene Glycol Hemiacetal->Products Tautomerization

Caption: Acid-catalyzed hydrolysis of a 1,3-dioxolane.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the manipulation of dioxolane-containing compounds in acidic media.

Q2: My dioxolane is cleaving unexpectedly during a reaction that is supposed to be non-acidic. What could be the cause?

A2: This is a frequent issue that can often be traced back to cryptic acid sources. While dioxolanes are stable to strong bases, they can be sensitive to even catalytic amounts of acid.[1] Consider the following possibilities:

  • Acidic Impurities in Reagents or Solvents: Reagents like chloroform can contain trace amounts of HCl. Similarly, some grades of solvents may have acidic impurities.

  • Lewis Acidic Metal Impurities: Trace metal impurities in reagents can act as Lewis acids and catalyze hydrolysis.

  • Silica Gel: During column chromatography, standard silica gel is slightly acidic and can cause partial or complete deprotection, especially for sensitive substrates.

  • "Neutral" Salts: Some salts that are nominally neutral, such as ammonium chloride (NH₄Cl), can generate acidic conditions in solution.

Troubleshooting Workflow:

Unexpected Deprotection Workflow Start Unexpected Deprotection Occurs CheckReagents Analyze reagents and solvents for acidic impurities. Start->CheckReagents PurifyReagents Purify/re-distill solvents. Use freshly opened reagents. CheckReagents->PurifyReagents Impurities found CheckSilica Is chromatography being used? CheckReagents->CheckSilica No impurities ProblemSolved Problem Resolved PurifyReagents->ProblemSolved NeutralizeSilica Use neutralized silica gel (e.g., with triethylamine). CheckSilica->NeutralizeSilica Yes CheckSalts Are any 'neutral' salts present (e.g., NH₄Cl)? CheckSilica->CheckSalts No NeutralizeSilica->ProblemSolved UseBufferedSystem Consider using a buffered system. CheckSalts->UseBufferedSystem Yes CheckSalts->ProblemSolved No UseBufferedSystem->ProblemSolved

Caption: Troubleshooting unexpected dioxolane deprotection.

Q3: I am trying to deprotect another acid-labile group (e.g., a Boc group) in the presence of a dioxolane, but the dioxolane is also cleaving. How can I achieve selectivity?

A3: Achieving selectivity in this scenario hinges on exploiting the subtle differences in the mechanisms of deprotection. The key is that the hydrolysis of the dioxolane requires water.[1]

  • Anhydrous Conditions: By performing the reaction under strictly anhydrous conditions, you can often selectively cleave groups like tert-butoxycarbonyl (Boc) while leaving the dioxolane intact. For example, using HCl gas in an anhydrous solvent like dioxane or ethyl acetate is a common method.[4]

  • Choice of Acid: The choice of acid can also influence selectivity. Some Lewis acids may show a preference for one group over the other.

Q4: My deprotection reaction is very slow or incomplete. How can I improve the reaction rate?

A4: The rate of dioxolane hydrolysis is influenced by several factors.[1] If your reaction is sluggish, consider the following adjustments:

  • Increase Acid Concentration: A higher concentration of the acid catalyst will increase the rate of the initial protonation step and accelerate the overall reaction.

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Choice of Acid Catalyst: Stronger Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) are generally more effective than weaker acids (e.g., acetic acid).[2] Certain Lewis acids can also be very effective catalysts.

  • Solvent System: The presence of water is necessary for hydrolysis. Using a co-solvent system like acetone/water or THF/water is common.[1] The polarity of the solvent can also play a role.

  • Substrate Structure: Electron-donating groups near the dioxolane ring can stabilize the oxonium ion intermediate and accelerate hydrolysis. Conversely, electron-withdrawing groups can slow it down.

Comparison of Common Acidic Deprotection Conditions

Acid CatalystTypical ConditionsAdvantagesDisadvantages
p-Toluenesulfonic acid (p-TsOH) Catalytic amount in acetone/water, RTEffective, easy to handle solidCan be harsh for sensitive substrates
Hydrochloric Acid (HCl) Dilute aqueous solution in THF or acetone, RTReadily available, strong acidCan be too harsh, corrosive
Acetic Acid (AcOH) 80% aqueous solution, often with heatingMilder, can offer some selectivitySlower reaction times
Cerium(III) Triflate (Ce(OTf)₃) Catalytic amount in wet nitromethane, RTVery mild, good for sensitive substratesMore expensive, metal catalyst
Iodine (I₂) Catalytic amount in acetone, RTMild, neutral conditionsCan react with other functional groups
Q5: I am observing side products in my deprotection reaction. What are they and how can I avoid them?

A5: Besides incomplete deprotection or hydrolysis of other functional groups, other side reactions can occur:

  • Oxidation: In the presence of strong oxidizing agents and Lewis acids, acetals can be oxidized to esters or other cleavage products.[5]

  • Rearrangements: Under strongly acidic conditions, carbocation intermediates can potentially undergo rearrangements, although this is less common with simple dioxolanes.

  • Intramolecular Reactions: If the substrate contains other nucleophilic groups, intramolecular cyclization onto the oxonium ion intermediate can occur, leading to undesired cyclic byproducts.[6]

  • Polymerization: Under certain conditions, particularly with Lewis acids, 1,3-dioxolane itself can undergo ring-opening polymerization.[3] While less of a concern for substituted dioxolanes used as protecting groups, it highlights the reactivity of the system.

To minimize side products, it is generally advisable to use the mildest conditions necessary to effect deprotection in a reasonable timeframe.

Section 3: Experimental Protocols and Best Practices

Protocol 1: Standard Deprotection of a Dioxolane using Hydrochloric Acid

This protocol outlines a general and robust method for the cleavage of a dioxolane protecting group.[1]

Materials:

  • Dioxolane-protected compound

  • Acetone

  • 2M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dioxolane-protected compound in a mixture of acetone and water (a common ratio is 4:1 to 10:1 acetone:water).

  • Add a catalytic amount of 2M HCl (e.g., 0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-6 hours).

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution dropwise until effervescence ceases and the pH is neutral or slightly basic.

  • Remove the majority of the acetone under reduced pressure.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.[7]

  • Combine the organic layers and wash with brine to remove residual water.[8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography, recrystallization, or distillation as required.

Protocol 2: Monitoring the Deprotection Reaction by TLC

Procedure:

  • Spotting: On a silica gel TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The parent carbonyl compound is typically more polar than the dioxolane-protected starting material and will have a lower Rf value.[9]

  • Visualization:

    • UV Light: If your compounds are UV active, visualize the plate under a UV lamp.

    • Staining: If the compounds are not UV active, use a chemical stain. A p-anisaldehyde stain is a good general-purpose choice that often gives colored spots with carbonyl compounds and their acetals. A potassium permanganate (KMnO₄) stain can also be effective, as the ethylene glycol byproduct can be oxidized.

Workflow for TLC Monitoring:

TLC Monitoring Workflow Start Prepare TLC Plate Spotting Spot SM, Co-spot, and RM Start->Spotting Elution Develop plate in appropriate solvent system Spotting->Elution Visualization Visualize plate Elution->Visualization UV UV Lamp Visualization->UV Stain Chemical Stain (e.g., p-anisaldehyde) Visualization->Stain Analysis Analyze spots: Disappearance of SM spot Appearance of product spot (lower Rf) UV->Analysis Stain->Analysis Decision Is reaction complete? Analysis->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No

Caption: Workflow for monitoring dioxolane deprotection by TLC.

Section 4: Frequently Asked Questions (FAQs)

Q6: How does the structure of the parent carbonyl compound affect the stability of the dioxolane?

A6: The electronic and steric environment around the dioxolane ring plays a significant role in its stability.

  • Aldehydes vs. Ketones: Dioxolanes derived from aldehydes are generally more susceptible to hydrolysis than those derived from ketones.

  • Steric Hindrance: Increased steric hindrance around the dioxolane ring can slow down the rate of hydrolysis by impeding the approach of water and the acid catalyst.

  • Electronic Effects: As mentioned earlier, electron-donating groups near the acetal carbon can stabilize the developing positive charge in the oxonium ion intermediate, thus accelerating hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate and slow down the reaction.

Q7: Can I use Lewis acids for dioxolane deprotection?

A7: Yes, a wide variety of Lewis acids can effectively catalyze the cleavage of dioxolanes. Examples include TiCl₄, BF₃·OEt₂, and various metal triflates (e.g., Sc(OTf)₃, Ce(OTf)₃).[4] Lewis acids can offer different selectivity compared to Brønsted acids and are often effective under milder, anhydrous conditions.

Q8: What are the typical fragmentation patterns for dioxolanes in mass spectrometry?

A8: In electron ionization mass spectrometry (EI-MS), dioxolanes often exhibit characteristic fragmentation patterns. A common fragmentation involves the loss of one of the substituents on the acetal carbon to form a stable, resonance-delocalized cation. For a 2-substituted-1,3-dioxolane, a prominent peak is often observed corresponding to the loss of the substituent at the 2-position. Other fragmentations can involve cleavage of the dioxolane ring itself.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
  • BenchChem. (2025). Application Notes and Protocols for the Hydrolysis of the 1,3-Dioxolane Ring System.
  • ResearchGate. (2012). ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • ACS Publications. (2005). 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Khan Academy. (2013). Calculating retention factors for TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the Acid Workup: A Key Step in Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]

Sources

Technical Support Center: Refining NMR Interpretation for Complex Spiro-Indazole Structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of spiro-indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenging NMR spectra for these unique and often sterically crowded molecules. Here, we move beyond basic principles to address specific, nuanced problems with field-proven insights and actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles in the analysis of spiro-indazole compounds.

Q1: My 1D ¹H NMR spectrum shows severe signal overlap in the aromatic region, making assignment impossible. What's my first step?

A1: Severe signal overlap in the aromatic region of spiro-indazoles is a frequent challenge due to the multiple aromatic rings and restricted rotation around the spirocyclic center. A simple yet powerful first step is to re-acquire the spectrum in a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant Aromatic Solvent-Induced Shifts (ASIS), which alter the chemical environment and can spread out crowded signals.[2] Comparing spectra in a standard solvent like CDCl₃ or DMSO-d₆ with one from an aromatic solvent can often resolve key multiplicities.[1]

Q2: I'm struggling to assign the quaternary carbons in my spiro-indazole, especially the spiro-carbon itself. Which experiment is best?

A2: The unequivocal assignment of quaternary carbons is a classic application for the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3][4][5] Unlike the HSQC experiment, which only shows correlations between directly attached protons and carbons, HMBC reveals correlations over two to three (and sometimes four) bonds.[4][5] By observing long-range correlations from known protons (e.g., methyl or methylene groups adjacent to the spiro center) to the quaternary carbon, you can confidently assign its chemical shift. Overlaying the HSQC and HMBC spectra can be particularly powerful for quickly distinguishing protonated from non-protonated carbons.[6]

Q3: How can I differentiate between N1- and N2-alkylation regioisomers of the indazole ring in my spiro-compound?

A3: Differentiating N1 and N2 regioisomers can be challenging but is achievable using a combination of 2D NMR techniques. The key is to look for long-range correlations in an HMBC spectrum. For an N1-substituted indazole, you would expect to see a ³J correlation from the protons on the N-alkyl group to the C7a carbon of the indazole ring. For an N2-substituted isomer, a ³J correlation from the N-alkyl protons to the C3 carbon is typically observed. Additionally, ¹H-¹⁵N HMBC can be highly informative as the ¹⁵N chemical shifts of the indazole nitrogens are significantly different between the two isomers.[7][8][9] NOESY experiments can also be helpful by showing through-space proximity between the N-alkyl group and specific protons on the indazole or adjacent rings.

Q4: My NOESY spectrum for a medium-sized spiro-indazole (MW ~800 Da) is showing very weak or no cross-peaks. What is happening?

A4: This is a classic issue for molecules in the intermediate molecular weight range. The Nuclear Overhauser Effect (NOE) can be close to zero for molecules of this size at typical spectrometer frequencies.[10][11] The solution is to run a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment.[11][12] Unlike NOESY, the ROE is always positive regardless of the molecular tumbling rate, making it the go-to experiment for determining stereochemistry and through-space proximities in medium-sized molecules.[10][11]

Section 2: Troubleshooting Guides

This section provides in-depth solutions to more complex experimental and interpretative problems.

Guide 1: Tackling Ambiguous Stereochemistry at the Spiro-Center

Problem: You have synthesized a spiro-indazole with a chiral spiro-carbon, and you need to determine the relative stereochemistry of the substituents.

Troubleshooting Workflow:

A 1. Initial Assessment: Ambiguous stereochemistry at spiro-center B 2. Select Appropriate Experiment: Molecule MW < 600 Da? A->B C Run 2D NOESY Experiment B->C Yes D Run 2D ROESY Experiment B->D No (or NOESY fails) E 3. Acquire High-Quality Data: Optimize mixing time (tm). Start with ~500 ms. Ensure sufficient scans for good S/N. C->E D->E F 4. Data Analysis: Identify key diagnostic cross-peaks between substituents on opposite sides of the spiro-junction. E->F G 5. Interpretation: Observed NOE/ROE confirms spatial proximity (< 5 Å). Absence of NOE/ROE suggests distance > 5 Å. F->G H 6. Build 3D Model: Correlate NMR data with a 3D model (e.g., from DFT calculations) to confirm stereochemical assignment. G->H I Result: Confirmed Relative Stereochemistry H->I

Caption: Workflow for Stereochemistry Determination.

Step-by-Step Guidance:

  • Molecular Weight is Key: First, assess your molecule's molecular weight. For small molecules (< ~600 Da), a standard 2D NOESY experiment is usually sufficient.[11] For intermediate-sized molecules, or if NOESY fails, a 2D ROESY is required.[10][11]

  • Optimize Mixing Time: The mixing time is a crucial parameter. A good starting point for molecules of this type is 300-800 ms. Too short, and cross-peaks won't have time to build up; too long, and spin diffusion can lead to misleading artifacts.

  • Identify Diagnostic Protons: Look for protons on substituents whose spatial relationship will definitively define the stereochemistry. For example, a proton on a group axial to one ring and a proton on a group axial to the other.

  • Analyze the Spectrum: A cross-peak between two protons confirms they are close in space (typically < 5 Å).[12][14] The volume of the cross-peak is roughly proportional to 1/r⁶, where r is the distance between the protons.

  • Corroborate with Models: Use the identified spatial constraints to support a 3D model of your proposed diastereomer. Computational chemistry, such as Density Functional Theory (DFT) calculations, can provide predicted low-energy conformations to compare with your NMR data.[15][16]

Guide 2: Deconvoluting Complex Spin Systems with 1D and 2D NMR

Problem: A complex network of overlapping multiplets prevents the tracing of proton-proton coupling networks.

Causality: High molecular complexity and limited chemical shift dispersion can collapse distinct spin systems into an uninterpretable pattern in the 1D spectrum.[17]

Troubleshooting Workflow:

A 1. Problem: Overlapping Multiplets B 2. Start with 2D COSY: Identifies protons coupled over 2-3 bonds. Traces out individual spin systems. A->B C Are spin systems fully resolved? B->C D 3. Employ 2D TOCSY: Identifies ALL protons within a spin system, even if not directly coupled. Useful for long alkyl chains or isolated fragments. C->D No F 5. Combine with Heteronuclear Data: Use HSQC to assign carbons to each proton. Use HMBC to connect disparate spin systems across quaternary carbons or heteroatoms. C->F Yes E 4. Use 1D Selective TOCSY: Irradiate a single, well-resolved proton. Generates a 1D spectrum showing only signals from that proton's entire spin system. D->E For targeted analysis D->F E->F G Result: Fully Assigned Spin Systems F->G

Caption: Strategy for Deconvoluting Spin Systems.

Step-by-Step Guidance:

  • Start with COSY: A standard Correlation Spectroscopy (COSY) experiment is the first step to trace out J-coupling networks.[18]

  • Use TOCSY for Extended Systems: If a spin system is broken by a lack of direct ³J coupling (e.g., across a heteroatom or a quaternary carbon), a Total Correlation Spectroscopy (TOCSY) experiment can reveal all protons within that system.[7]

  • Leverage 1D Selective Experiments: For targeted analysis of a specific, severely overlapped region, a 1D selective TOCSY or NOESY can be invaluable. By selectively exciting a single, resolved proton, you can obtain a much simpler 1D spectrum of only the correlated partners, dramatically improving resolution.

  • Connect Fragments with HMBC: Once individual spin systems are identified, use the HMBC spectrum to piece them together. Look for correlations from protons in one spin system to carbons in another, which provides the evidence for how the molecular fragments are connected.[3]

Section 3: Experimental Protocols

Protocol 1: Standard 2D HMBC for Quaternary Carbon Assignment

This protocol is optimized for identifying 2- and 3-bond correlations to quaternary carbons on a 500 MHz spectrometer.

  • Sample Preparation: Prepare a 5-15 mg sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup: Tune and match the ¹H and ¹³C channels. Shim the sample to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Experiment: Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems).

    • Spectral Width (¹H): Set to cover all proton signals (e.g., 12 ppm).

    • Spectral Width (¹³C): Set to cover all carbon signals (e.g., 220 ppm).

    • Long-Range Coupling Delay (d6 or CNST2): Optimize for an average long-range J-coupling. A value of 62.5 ms (corresponding to an optimization for 8 Hz) is a robust starting point.[7]

    • Number of Scans (ns): Set to a multiple of 8 or 16 (e.g., 8).

    • Number of Increments (in F1): 256-512 increments are typical.

    • Recycle Delay (d1): 1.5 - 2.0 seconds.

  • Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase the spectrum carefully.

    • Calibrate the axes using a known solvent peak or internal standard (TMS).

Data Presentation: Comparing Key 2D NMR Experiments
ExperimentCorrelation TypeInformation ProvidedBest For...
COSY ¹H – ¹H (J-coupling)Shows which protons are coupled through 2-3 bonds.[18]Mapping out individual spin systems.
TOCSY ¹H – ¹H (J-coupling)Shows all protons within a given spin system.[7]Identifying all members of a complex or long spin system.
HSQC ¹H – ¹³C (¹J coupling)Connects protons to their directly attached carbons.[18]Assigning protonated carbons and identifying CH, CH₂, CH₃ groups.
HMBC ¹H – ¹³C (ⁿJ coupling)Connects protons to carbons over 2-4 bonds.[4]Assigning quaternary carbons and connecting spin systems.
NOESY/ROESY ¹H – ¹H (Through-space)Shows which protons are close in 3D space (< 5 Å).[11][12]Determining relative stereochemistry and conformation.

Section 4: Advanced Topics

Leveraging ¹⁵N NMR for Indazole Analysis

For complex cases, especially those involving tautomerism or difficult regioisomer assignments, ¹⁵N NMR can be a decisive tool. The ¹⁵N chemical shifts of the indazole nitrogens are highly sensitive to their chemical environment.

  • Method: The most sensitive way to acquire ¹⁵N data is through inverse-detected experiments like ¹H-¹⁵N HMBC. This experiment correlates protons to nearby nitrogen atoms over 2-3 bonds.

  • Application: The ¹⁵N chemical shift of N1 in an N1-substituted indazole is significantly different from the N2 shift in an N2-isomer.[9][19] This provides an unambiguous method for assignment. Furthermore, protonation states can be readily identified.[20]

Integrating DFT Calculations for Chemical Shift Prediction

When experimental data is ambiguous, computational methods can provide valuable guidance.

  • Method: Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts.[21][22]

  • Workflow:

    • Build 3D models of your possible isomers or diastereomers.

    • Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[19][21]

    • Run a GIAO NMR calculation on the optimized geometry.

    • The calculated shielding tensors are then scaled to predict chemical shifts, which can be compared to your experimental data.

  • Trustworthiness: While not a replacement for experimental data, comparing the calculated shifts for different isomers against the experimental values can often provide strong evidence in favor of one structure over another.[15][16]

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from University of Aveiro, Department of Chemistry.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. Retrieved from [Link]

  • Crasto, A. M. (2014). NOESY and ROESY. Organic Spectroscopy International. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitrogen-15 NMR spectroscopy: prototropic tautomerism of azoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • NIH. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • Rogers, M. T. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. Retrieved from [Link]

  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. Retrieved from [Link]

  • ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

  • ResearchGate. (2019). Difference between HSQC and HMBC NMR spectroscopy?. Retrieved from [Link]

  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 15 N chemical shifts of different azoles. Retrieved from [Link]

  • KCST. (n.d.). Organic Structure Determination Using 2D NMR Spectroscopy A Problem Based Approach. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Facey, G. (2008). Artifacts Due To Setting the Receiver Gain Too High in 2D Homonuclear Experiments. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Ahmar, H., et al. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 13 C NMR of indazoles. Retrieved from [Link]

  • Gunawardana, G. (2020). Application of INADEQUATE NMR techniques for directly tracing out the carbon skeleton of a natural product. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Retrieved from [Link]

  • Vijayakumar, V. (2024). (PDF) Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. ResearchGate. Retrieved from [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]

  • Li, J., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Problems, artifacts and solutions in the INADEQUATE NMR experiment | Request PDF. Retrieved from [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Problem Solving. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • RSC Publishing. (n.d.). Harnessing polarisation transfer to indazole and imidazole through signal amplification by reversible exchange to improve their. Retrieved from [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Nature. (2022). Problems, principles and progress in computational annotation of NMR metabolomics data. Nature Methods. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydrospiro Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of a unique subclass: tetrahydrospiro indazoles. By introducing a spirocyclic center, these molecules adopt a three-dimensional architecture that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.

This guide will delve into the SAR of two distinct classes of tetrahydrospiro indazoles, targeting different enzyme families: Acetyl-CoA Carboxylase (ACC) inhibitors and kinase inhibitors. We will explore the causality behind experimental choices in their design and synthesis, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Tetrahydrospiro[indazole-piperidine] Derivatives as Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism, making it an attractive target for the treatment of metabolic diseases. The development of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] derivatives has led to the discovery of potent ACC inhibitors.[3]

Core Scaffold and Key Interactions

The core structure consists of a tetrahydroindazole ring fused to a piperidine ring at the 5-position, creating a spirocyclic system. The 7-oxo group on the indazole ring and the substituents on the piperidine nitrogen are crucial for activity.

Structure-Activity Relationship Insights

The synthesis of these compounds allows for the exploration of substituents at both the N1 position of the indazole and the piperidine nitrogen.

  • Indazole N1-Substitution: The nature of the substituent at the N1 position of the indazole ring significantly influences the inhibitory activity.

  • Piperidine N-Acylation: Acylation of the piperidine nitrogen with various moieties is a key strategy to modulate potency and pharmacokinetic properties.[3]

The regioselective synthesis of either the 1-substituted or 2-substituted spiroindazoles is a critical aspect of the SAR studies, as the spatial arrangement of the substituents dramatically affects the interaction with the enzyme's binding site.[3]

Table 1: Comparative Activity of Representative Tetrahydrospiro[indazole-piperidine] ACC Inhibitors

Compound IDIndazole N1-SubstituentPiperidine N-Acyl GroupACC Inhibition (IC50, nM)
1a tert-ButylBenzoyl500
1b Cyclohexyl4-Chlorobenzoyl150
1c tert-Butyl2-Naphthoyl75
1d CyclohexylFuran-2-carbonyl300

Note: The data presented in this table is illustrative and compiled from analogous SAR studies of ACC inhibitors to demonstrate the impact of substitutions.

dot graph SAR_ACC_Inhibitors { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Scaffold [label="Tetrahydrospiro[indazole-piperidine] Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1_Sub [label="N1-Substituent\n(e.g., tert-Butyl, Cyclohexyl)"]; N_Acyl [label="Piperidine N-Acyl Group\n(e.g., Benzoyl, Naphthoyl)"]; Activity [label="ACC Inhibitory Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Scaffold -> N1_Sub [label="Influences binding pocket interactions"]; Scaffold -> N_Acyl [label="Modulates potency and PK properties"]; N1_Sub -> Activity; N_Acyl -> Activity; }

Caption: SAR of Tetrahydrospiro[indazole-piperidine] ACC Inhibitors.

Experimental Protocols

The synthesis is a multi-step process that involves the regioselective formation of the spiro-indazole core from substituted hydrazines and a protected 4-formylpiperidine derivative.[3]

Step-by-Step Protocol:

  • Condensation: React a substituted hydrazine with a protected 4-formylpiperidine derivative to form the corresponding hydrazone.

  • Cyclization: Induce ring closure to form the tetrahydrospiro[indazole-piperidine] core. The choice of solvent (e.g., toluene) can enhance the regioselectivity for the desired 1-substituted isomer.[3]

  • Oxidation and Deprotection: Subsequent steps involve the introduction of the 7-oxo group and deprotection of the piperidine nitrogen to yield the final spirocyclic amine.

The inhibitory activity of the synthesized compounds against ACC can be determined using a radiometric assay.

Protocol:

  • Prepare a reaction mixture containing purified ACC enzyme, [¹⁴C]acetyl-CoA, ATP, and bicarbonate in a suitable buffer.

  • Add the test compounds at various concentrations.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction and measure the incorporation of [¹⁴C] into malonyl-CoA using liquid scintillation counting.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Tetrahydroindazole Derivatives as Kinase Inhibitors

The tetrahydroindazole scaffold has also been explored for the development of potent kinase inhibitors, targeting enzymes such as cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation and are often dysregulated in cancer.

Core Scaffold and Key Modifications

In this class of compounds, the tetrahydroindazole core is typically substituted at various positions to achieve selectivity and potency against specific kinases.

Structure-Activity Relationship Insights

SAR studies on tetrahydroindazole-based kinase inhibitors have revealed several key features:

  • Substitution on the Tetrahydro-Ring: Modifications on the saturated portion of the indazole ring can influence the binding affinity and selectivity.

  • Aromatic Substituents: The nature and position of substituents on the aromatic part of the indazole ring are critical for interaction with the kinase hinge region.

  • N1-Substitution: The substituent at the N1 position often plays a crucial role in orienting the molecule within the ATP-binding pocket.

Table 2: Comparative Activity of Representative Tetrahydroindazole Kinase Inhibitors

Compound IDN1-SubstituentC3-SubstituentTarget KinaseInhibition (IC50, nM)
2a PhenylAmineCDK2>1000
2b 2-PyridylAmineCDK2250
2c 2-PyridylMethylCDK280
2d 4-FluorophenylAmineAurora A150

Note: This data is a representative compilation from various kinase inhibitor studies to illustrate SAR principles.[4]

dot graph SAR_Kinase_Inhibitors { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Scaffold [label="Tetrahydroindazole Core", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N1_Sub [label="N1-Substituent\n(e.g., Phenyl, Pyridyl)"]; C3_Sub [label="C3-Substituent\n(e.g., Amine, Methyl)"]; Aromatic_Sub [label="Aromatic Ring Substituents"]; Activity [label="Kinase Inhibitory Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Scaffold -> N1_Sub [label="Orientation in ATP pocket"]; Scaffold -> C3_Sub [label="Interaction with hinge region"]; Scaffold -> Aromatic_Sub [label="Selectivity and Potency"]; N1_Sub -> Activity; C3_Sub -> Activity; Aromatic_Sub -> Activity; }

Caption: SAR of Tetrahydroindazole Kinase Inhibitors.

Experimental Protocols

The synthesis often starts from a substituted cyclohexanone derivative which undergoes condensation with a hydrazine to form the tetrahydroindazole core.

Step-by-Step Protocol:

  • Condensation: React a substituted cyclohexanone with a desired hydrazine hydrate in a suitable solvent like ethanol with catalytic acid.

  • Functional Group Interconversion: The resulting tetrahydroindazole can be further modified at various positions using standard organic chemistry transformations like Suzuki or Buchwald-Hartwig couplings to introduce diverse substituents.

The inhibitory activity against kinases like CDK2 can be assessed using a variety of methods, including fluorescence-based assays.

Protocol:

  • Prepare a reaction mixture containing CDK2/Cyclin E, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.

  • Add the test compounds at different concentrations.

  • Incubate the reaction at room temperature.

  • Stop the reaction and measure the fluorescence intensity, which is proportional to the kinase activity.

  • Determine the IC50 values by analyzing the dose-response curves.

Comparative Analysis and Future Perspectives

The introduction of a spirocyclic center in tetrahydroindazoles, as seen in the ACC inhibitors, offers a distinct structural rigidity compared to the more flexible non-spiro tetrahydroindazole kinase inhibitors. This rigidity can be advantageous in locking the molecule into a bioactive conformation, potentially leading to higher potency and selectivity.

The comparative analysis of these two classes of tetrahydrospiro indazoles highlights the versatility of this scaffold in medicinal chemistry. The modular nature of their synthesis allows for the exploration of a wide chemical space, enabling the fine-tuning of their biological activity against various targets.

Future research in this area should focus on:

  • Exploring Diverse Spirocyclic Systems: Investigating different ring sizes and heteroatoms in the spirocyclic partner to modulate physicochemical properties.

  • Structure-Based Drug Design: Utilizing co-crystal structures of tetrahydrospiro indazoles with their target enzymes to guide the rational design of more potent and selective inhibitors.

  • Multi-Targeted Agents: Designing tetrahydrospiro indazoles that can inhibit multiple targets involved in a disease pathway, potentially leading to synergistic therapeutic effects.

By leveraging the unique three-dimensional features of the tetrahydrospiro indazole scaffold, medicinal chemists can continue to develop novel and effective therapeutic agents for a range of diseases.

References

  • White, A. D., et al. (2012). Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. Journal of Organic Chemistry, 77(4), 1846-1855. [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 64(15), 10793-10836. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Wu, P., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4744-4748. [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Spiro-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

The spiro-indazole motif, a privileged scaffold in medicinal chemistry, has garnered significant attention due to its presence in numerous biologically active compounds. The unique three-dimensional architecture of these molecules offers novel exit vectors for molecular design, enabling enhanced target engagement and improved pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to access this complex framework is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparison of the most prominent synthetic strategies for the construction of spiro-indazoles. We will delve into the mechanistic underpinnings of each approach, present representative experimental data to objectively evaluate their synthetic efficiency, and offer insights into the practical considerations for their application.

Key Synthetic Strategies at a Glance

The synthesis of spiro-indazoles can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The most significant approaches include:

  • [3+2] Cycloaddition Reactions: A powerful and widely employed method, particularly the reaction of arynes with diazo compounds.

  • Transition Metal-Catalyzed C-H Activation and Spiroannulation: An elegant approach that offers high atom economy and novel bond disconnections.

  • Multicomponent Reactions (MCRs): Convergent strategies that allow for the rapid assembly of complex molecules in a single step.

  • Intramolecular Cyclization Strategies: Versatile methods that can be tailored to specific target molecules.

[3+2] Cycloaddition Reactions: The Workhorse Approach

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is arguably the most direct and efficient method for constructing the spiro-indazole core. A particularly successful variant of this strategy involves the reaction of in situ generated arynes with diazo compounds.

Mechanistic Rationale

The reaction proceeds through the generation of a highly reactive aryne intermediate, typically from an ortho-silylaryl triflate precursor upon treatment with a fluoride source. This aryne then undergoes a [3+2] cycloaddition with a suitable diazo compound, such as a 3-diazoindolin-2-one, to furnish the spiro-indazole product. The choice of the diazo compound is critical as it dictates the nature of the spirocyclic partner.

G cluster_0 Aryne Generation cluster_1 [3+2] Cycloaddition Aryl_Triflate o-(Trimethylsilyl)aryl triflate Aryne Aryne Intermediate Aryl_Triflate->Aryne Elimination Fluoride Fluoride Source (e.g., CsF) Fluoride->Aryne Spiro_Indazole Spiro-Indazole Product Aryne->Spiro_Indazole Diazo Diazo Compound (e.g., 3-diazoindolin-2-one) Diazo->Spiro_Indazole

Figure 1: General workflow for spiro-indazole synthesis via [3+2] cycloaddition of arynes and diazo compounds.

Synthetic Efficiency and Comparison

This method is renowned for its high efficiency, often providing excellent yields under mild reaction conditions.[1][2] The reaction is typically fast and tolerates a wide range of functional groups on both the aryne precursor and the diazo compound.

RouteKey ReagentsConditionsYield RangeAdvantagesDisadvantagesReference
[3+2] Cycloaddition Aryl triflates, Diazo compounds, Fluoride sourceMild (often room temp.), short reaction times80-99%High yields, broad substrate scope, mild conditionsPre-functionalization of starting materials required[2][3]
Rh(III)-Catalyzed C-H Activation N-aryl phthalazine-diones, Diazo compounds, Rh catalystElevated temperatures50-85%High atom economy, novel bond formationRequires expensive catalyst, moderate to good yields[4]
Multicomponent Reaction N-alkylvinylindazole, Amino acids, AldehydesThermal conditions60-80%High convergence, operational simplicityLimited to specific spiro-pyrrolidine structures[5]
Representative Experimental Protocol: Synthesis of Spiro[indazole-3,3'-indolin]-2'-ones[2]
  • To a solution of 3-diazoindolin-2-one (0.2 mmol) and o-(trimethylsilyl)aryl triflate (0.3 mmol) in anhydrous acetonitrile (2 mL) is added cesium fluoride (0.4 mmol).

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until the starting material is consumed as monitored by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired spiro[indazole-3,3'-indolin]-2'-one.

Rhodium(III)-Catalyzed C-H Activation and Spiroannulation

A more recent and highly elegant approach to spiro-indazoles involves the use of rhodium(III) catalysis to achieve a [4+1] spiroannulation. This strategy leverages the directing group ability of a pyridazine-dione moiety to facilitate C-H activation and subsequent carbene insertion.

Mechanistic Insights

The catalytic cycle is proposed to initiate with a C-H activation of the N-aryl group of the phthalazine-dione, directed by the neighboring carbonyl group, to form a five-membered rhodacycle intermediate. This intermediate then undergoes carbene insertion with a diazo compound, followed by nucleophilic addition and reductive elimination to furnish the spiro-indazole product and regenerate the active catalyst.[4]

G Start N-aryl phthalazine-dione + Rh(III) catalyst Rhodacycle Rhodacycle Intermediate Start->Rhodacycle C-H Activation Carbene_Insertion Carbene Insertion (from Diazo Compound) Rhodacycle->Carbene_Insertion Intermediate_2 Post-Insertion Intermediate Carbene_Insertion->Intermediate_2 Nucleophilic_Addition Nucleophilic Addition Intermediate_2->Nucleophilic_Addition Spiro_Product Spiro-Indazole Product Nucleophilic_Addition->Spiro_Product Catalyst_Regen Catalyst Regeneration Spiro_Product->Catalyst_Regen Catalyst_Regen->Start Enters next cycle

Figure 2: Simplified catalytic cycle for Rh(III)-catalyzed spiro-indazole synthesis.

Synthetic Efficiency and Comparison

This method offers a high degree of atom economy and provides access to spiro-indazoles with diverse structures. The yields are generally moderate to good.[4] However, the requirement for a precious metal catalyst and often elevated reaction temperatures are notable considerations. Compared to the [3+2] cycloaddition, the yields are typically lower, but the C-H activation approach offers a different retrosynthetic disconnection which can be advantageous for certain targets.

Representative Experimental Protocol: Rh(III)-Catalyzed Spiroannulation[4]
  • A mixture of N-aryl phthalazine-dione (0.2 mmol), diazo compound (0.3 mmol), [RhCp*Cl2]2 (5 mol%), and AgSbF6 (20 mol%) in 1,2-dichloroethane (2 mL) is stirred in a sealed tube.

  • The reaction is heated at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by preparative thin-layer chromatography to give the spiro-indazole product.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly convergent and efficient route to complex molecules. For spiro-indazoles, MCRs based on 1,3-dipolar cycloadditions have been developed.

Mechanistic Rationale

In a representative example, an azomethine ylide is generated in situ from an amino acid and an aldehyde. This ylide then undergoes a 1,3-dipolar cycloaddition with a dipolarophile, such as an N-alkylvinylindazole, to afford the spiro-pyrrolidine-indazole product in a regio- and stereospecific manner.[5]

G Amino_Acid Amino Acid Azomethine_Ylide Azomethine Ylide (in situ generation) Amino_Acid->Azomethine_Ylide Aldehyde Aldehyde Aldehyde->Azomethine_Ylide Cycloaddition 1,3-Dipolar Cycloaddition Azomethine_Ylide->Cycloaddition Vinylindazole N-Alkylvinylindazole (Dipolarophile) Vinylindazole->Cycloaddition Spiro_Product Spiro-pyrrolidine-indazole Cycloaddition->Spiro_Product

Figure 3: Logical flow of a multicomponent reaction for spiro-pyrrolidine-indazole synthesis.

Synthetic Efficiency and Comparison

The primary advantage of MCRs lies in their operational simplicity and high convergence, allowing for the rapid construction of molecular complexity. The yields are often good, and the reactions can be performed under relatively mild, thermal conditions.[5] However, the scope of the resulting spiro-indazole structures is often limited to the specific combination of components used in the reaction. This approach is particularly well-suited for the generation of libraries of related compounds for screening purposes.

Representative Experimental Protocol: Multicomponent Synthesis of Spiropyrrolidines[5]
  • A mixture of N-alkylvinylindazole (1 mmol), an amino acid (1.2 mmol), and an aldehyde (1.2 mmol) in methanol (5 mL) is heated at 60 °C for 30 minutes.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the spiropyrrolidine derivative.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a broad and versatile class of reactions for the synthesis of spirocyclic systems. While not as general as the previously mentioned methods for accessing a wide range of spiro-indazoles, they are powerful for the synthesis of specific, often complex, target molecules. An example is the intramolecular Ullmann-type reaction for the formation of the indazole ring system, which could be adapted for spirocyclic targets.[6]

Mechanistic Considerations

These reactions typically involve the formation of a key bond to close the indazole ring from a pre-functionalized linear precursor. For instance, an intramolecular Ullmann-type reaction would involve the copper-catalyzed coupling of a hydrazine nitrogen onto an aryl halide on the same molecule. The spirocenter would need to be installed prior to the cyclization step.

Synthetic Efficiency and Comparison

The efficiency of intramolecular cyclization is highly dependent on the specific substrate and reaction conditions. These routes can be very high-yielding when the substrate is well-disposed for cyclization. The main advantage is the high degree of control over the final structure. However, this often comes at the cost of longer overall synthetic sequences to prepare the necessary cyclization precursors.

Conclusion

The synthesis of spiro-indazoles is a dynamic field with several efficient and versatile methods at the disposal of the synthetic chemist. The [3+2] cycloaddition of arynes and diazo compounds stands out as the most generally efficient and high-yielding method for a broad range of substrates under mild conditions. Rhodium-catalyzed C-H activation offers an elegant and atom-economical alternative, particularly for accessing novel chemical space, albeit with the tradeoff of catalyst cost and potentially lower yields. Multicomponent reactions provide a rapid and convergent pathway for the synthesis of specific classes of spiro-indazoles, making them ideal for library synthesis. Finally, intramolecular cyclization strategies, while less general, offer unparalleled control for the synthesis of specific and complex target molecules. The optimal choice of synthetic route will ultimately depend on a careful consideration of the target structure, desired scale, and available resources.

References

  • Cheng, B., et al. (2021). Synthetic route to spiro-3H-indazoles and fused-2H-indazoles.
  • (N.D.). A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. Organic Chemistry Frontiers (RSC Publishing).
  • (N.D.). Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar cycloaddition reaction. Beilstein Journals.
  • (2021). Synthesis of Spiro[indazole-3,3′-indolin]-2′-ones and Indazolo [2,3-c]quinazolin. Thieme.
  • Cheng, B., et al. (2017). Synthesis of Spiro[indazole-3,3′-indolin]-2′-ones via [3 + 2] Dipolar Cycloaddition of Arynes with 3-Diazoindolin-2-ones and Indazolo[2,3-c]quinazolin-6(5H)-ones by Subsequent Thermal Isomerization. The Journal of Organic Chemistry, 82(15), 8228–8233.
  • Cheng, B., et al. (2017). Synthesis of spiro-3 H -indazoles via 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives and fused-2 H -indazoles by subsequent rearrangement.
  • (N.D.).

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Tetrahydroindazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] However, the crucial question remains: does potent in vitro activity translate to meaningful in vivo efficacy? This guide provides an in-depth comparison of the in vitro and in vivo evaluation of tetrahydroindazole-based compounds, offering insights into experimental design, data interpretation, and the complexities of translating laboratory findings into preclinical and clinical success.

The Tetrahydroindazole Scaffold: A Versatile Pharmacophore

Tetrahydroindazoles are heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their ability to interact with a diverse range of biological targets. These include, but are not limited to, protein kinases, G-protein coupled receptors, and enzymes involved in various disease pathologies.[2][3] Their rigid structure and synthetic tractability make them an attractive starting point for the development of potent and selective inhibitors.

Part 1: The In Vitro Arena - Gauging Potency and Selectivity at the Molecular Level

In vitro studies, Latin for "within the glass," are the foundational step in characterizing the activity of a novel compound.[4][5] These experiments are conducted in a controlled, non-living environment, such as a test tube or multi-well plate, and are designed to assess the direct interaction of a compound with its molecular target.[5]

Key In Vitro Assays for Tetrahydroindazole-Based Compounds:
  • Enzymatic Assays: For tetrahydroindazoles targeting enzymes like kinases (e.g., CDK2, VEGFR-2), enzymatic assays are paramount.[2][6] These assays directly measure the ability of a compound to inhibit the activity of the purified enzyme. The output is typically the IC50 value , which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • Binding Assays: To determine the affinity of a compound for its target receptor (e.g., sigma-1 receptor), radioligand binding assays are often employed.[3][7] These assays measure the displacement of a radioactively labeled ligand from the receptor by the test compound, yielding a Ki value (inhibition constant).

  • Cell-Based Assays: Moving a step closer to a biological system, cell-based assays evaluate the effect of a compound on cellular processes.[8] For anti-cancer agents, cell proliferation or cytotoxicity assays (e.g., MTT assay) are used to determine the EC50 value (the concentration that gives half-maximal response).[9] For other applications, cellular assays can measure changes in signaling pathways or gene expression.

Causality in In Vitro Experimental Design:

The choice of in vitro assays is dictated by the putative mechanism of action of the tetrahydroindazole compound. For instance, if a compound is designed as a kinase inhibitor, a cell-free enzymatic assay is the most direct way to confirm target engagement and determine intrinsic potency. However, this does not guarantee activity in a cellular context. Therefore, subsequent cell-based assays are crucial to assess cell permeability and the compound's ability to inhibit the target in a more complex intracellular environment.

Data Presentation: In Vitro Activity of Representative Tetrahydroindazole Derivatives
Compound ClassTargetAssay TypeKey ParameterReported ValueReference
TetrahydroindazoleSigma-2 ReceptorLigand DisplacementKi16 nM (for compound 7t)[7]
TetrahydroindazoleCDK2/cyclin AEnzymatic InhibitionIC50Screening hit identified[6]
1H-indazol-3-amineFGFR1/FGFR2Enzymatic InhibitionIC50< 4.1 nM / 2.0 nM[2]
TetrahydroindazoleM. tuberculosisCell-based (MIC)MIC1.7 µM (for compound 6a)[10]
Indazole DerivativeVEGFR-2Cell-based (MTT)IC505.15 µM (against K562 cells)[9]
5-aminoindazoleCyclooxygenase-2Enzymatic InhibitionIC5012.32 µM[11]

Part 2: The In Vivo Challenge - Assessing Efficacy and Safety in a Living System

In vivo studies, meaning "within the living," are conducted in whole, living organisms, most commonly animal models.[4][5] These studies are indispensable for evaluating the overall effect of a drug candidate on a complex physiological system, providing insights into its efficacy, safety, pharmacokinetics, and pharmacodynamics.[8][12]

The In Vitro-In Vivo Translation Gap:

A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy.[13][14] A compound that is highly potent in an isolated cellular or enzymatic assay may fail in an animal model for a variety of reasons:[13]

  • Pharmacokinetics (PK): This describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[12] Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can all lead to insufficient drug exposure at the site of action.

  • Pharmacodynamics (PD): This refers to what the drug does to the body.[15] The relationship between drug concentration and its pharmacological effect can be complex and influenced by factors not present in in vitro models.[15]

  • Toxicity: A compound may exhibit unforeseen toxicity in a whole organism that was not apparent in cell culture.

Key In Vivo Models and Assessments:

The choice of animal model is critical and should accurately reflect the human disease pathology.[13]

  • Xenograft Models: For anti-cancer tetrahydroindazoles, human tumor cells are implanted into immunocompromised mice. The efficacy of the compound is then assessed by measuring tumor growth inhibition.

  • Inflammation Models: For anti-inflammatory indazoles, models like carrageenan-induced paw edema in rodents are used.[11] The reduction in swelling is a measure of the compound's anti-inflammatory effect.[11]

  • Infectious Disease Models: For antimicrobial tetrahydroindazoles, animal models of infection are used to evaluate the compound's ability to clear the pathogen.[10]

Data Presentation: In Vivo and Supporting Data for (Tetrahydro)indazole Derivatives
Compound ClassIn Vivo ModelKey FindingSupporting In Vitro DataReference
Tetrahydroindazole (anti-TB)MouseSatisfactory pharmacokinetic profiles in plasmaGood in vitro metabolic stability in mouse liver microsomes[10]
Indazole (anti-inflammatory)Carrageenan-induced paw edema (rat)Significant, dose-dependent inhibition of paw edemaInhibition of COX-2 and pro-inflammatory cytokines (IL-1β, TNF-α)[11]

Visualizing the Drug Discovery Workflow

The following diagram illustrates the typical progression from in vitro screening to in vivo evaluation for a tetrahydroindazole-based compound.

DrugDiscoveryWorkflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment in_vitro_screening High-Throughput Screening (HTS) hit_validation Hit Validation & Potency (IC50/EC50) in_vitro_screening->hit_validation Identify Hits selectivity Selectivity Profiling hit_validation->selectivity Confirm Potency adme In Vitro ADME/Tox (Microsomal Stability, Solubility) selectivity->adme Assess Selectivity pk_studies Pharmacokinetic (PK) Studies adme->pk_studies Select Lead Candidates efficacy_models Efficacy in Animal Models pk_studies->efficacy_models Determine Dosing safety_tox Safety & Toxicology efficacy_models->safety_tox Evaluate Efficacy VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation RAS RAS VEGFR2->RAS Dimerization & Autophosphorylation Compound Tetrahydroindazole Inhibitor Compound->VEGFR2 Inhibits Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT PI3K->Migration RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

Protocol 1: In Vitro CDK2/Cyclin A Enzymatic Inhibition Assay

Objective: To determine the IC50 value of a tetrahydroindazole-based compound against CDK2/cyclin A kinase.

Materials:

  • Recombinant human CDK2/cyclin A enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Histone H1 (as substrate)

  • Test compound (dissolved in DMSO)

  • Staurosporine (positive control) [1]* 384-well plates

  • Kinase-Glo® Luminescent Kinase Assay kit

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound and staurosporine in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted compound or control.

  • Add 10 µL of a solution containing the CDK2/cyclin A enzyme and Histone H1 substrate in kinase buffer.

  • Incubate for 20 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory efficacy of an indazole-based compound in a rat model. [11] Materials:

  • Male Wistar rats (150-200g)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (positive control)

  • 1% Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

Procedure:

  • Acclimate animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, Positive control (Indomethacin), and Test compound groups (at least 3 doses).

  • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or diameter immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.

  • Calculate the percentage inhibition of edema for each group at each time point using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. [11]8. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Prospects

The successful development of tetrahydroindazole-based therapeutics hinges on a comprehensive understanding of both their in vitro and in vivo properties. While in vitro assays are essential for initial screening and establishing structure-activity relationships, they represent a simplified biological system. [6][7]In vivo studies, though more complex and resource-intensive, are critical for validating therapeutic efficacy and assessing the overall safety and pharmacokinetic profile of a drug candidate. [10][11] The disconnect between potent in vitro activity and in vivo failure remains a major hurdle in drug discovery. [13]Future research in this area should focus on developing more predictive in vitro models, such as 3D cell cultures and organ-on-a-chip systems, that better mimic the physiological environment. [5]Furthermore, early consideration of ADME properties, such as microsomal stability and solubility, is crucial for designing tetrahydroindazole derivatives with a higher probability of in vivo success. [3][7][16]By integrating a robust suite of in vitro and in vivo experiments and embracing a translational mindset, the full therapeutic potential of the versatile tetrahydroindazole scaffold can be realized.

References

  • Iyamu, I. D., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry.
  • Mundt, J. M., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]

  • Asati, V., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Iyamu, I. D., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Hellsberg, E., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Iyamu, I. D., Lv, W., Malik, N., et al. (2019). Discovery of a novel class of potent and selective tetrahydroindazole-based sigma-1 receptor ligands. Northwestern Scholars. [Link]

  • Kumar, K., et al. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Journal of Medicinal Chemistry. [Link]

  • Manju, S. L., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]

  • inLIBRARY. (2025). PHARMACOKINETICS AND PHARMACODYNAMICS OF DRUGS. inLIBRARY. [Link]

  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]

  • Tsuruoka, Y., et al. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. Clinical and Translational Science. [Link]

  • Wood, F. L., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Journal of Pharmaceutical Sciences. [Link]

  • News-Medical.Net. (2021). In Vitro vs In Vivo Preclinical Studies. News-Medical.Net. [Link]

  • ResearchGate. (2022). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. [Link]

  • Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons. Technology Networks. [Link]

  • Semantic Scholar. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Semantic Scholar. [Link]

  • bioRxiv. (2022). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. [Link]

  • MDPI. (2023). Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications. MDPI. [Link]

  • Longdom Publishing. (2021). Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Longdom Publishing. [Link]

  • ASHP. (2014). Introduction to Pharmacokinetics and Pharmacodynamics. ASHP. [Link]

  • National Center for Biotechnology Information. (2020). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. National Center for Biotechnology Information. [Link]

Sources

The Imperative of Selectivity: A Comparative Guide to Cross-Reactivity Profiling of Spiro-Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the spiro-indazole scaffold has emerged as a promising chemotype. Its rigid, three-dimensional structure offers a unique framework for achieving high potency and novel intellectual property. However, as with any kinase inhibitor, the ultimate clinical success hinges not just on on-target efficacy, but on a well-defined and acceptable off-target profile. This guide provides an in-depth comparison of methodologies for cross-reactivity profiling, using spiro-indazole kinase inhibitors as a central case study, and underscores the causal links between experimental choices and the generation of robust, translatable data.

The Kinome Challenge: Why Cross-Reactivity Profiling is Non-Negotiable

The human kinome consists of over 500 kinases, many of which share significant structural homology within the ATP-binding site, the primary target for most small-molecule inhibitors.[1] This inherent similarity presents a significant challenge: a potent inhibitor developed against a primary kinase target may inadvertently interact with dozens of other kinases, leading to unforeseen biological effects and potential toxicities. For the spiro-indazole class, which includes promising inhibitors of targets like Polo-like kinase 4 (PLK4), Leucine-rich repeat kinase 2 (LRRK2), and Hematopoietic Progenitor Kinase 1 (HPK1), a thorough understanding of their kinome-wide selectivity is paramount for advancing them as safe and effective therapeutics.[2][3][4]

This guide will dissect and compare the leading platforms for kinase inhibitor profiling, moving from high-throughput biochemical assays to more physiologically relevant cell-based approaches. We will explore how the data from each can be integrated to build a comprehensive selectivity profile, enabling informed decisions in the optimization of spiro-indazole lead candidates.

A Comparative Analysis of Kinase Profiling Platforms

The choice of a profiling platform is a critical decision in any kinase inhibitor program. It is not merely about generating data, but about generating the right data to answer specific questions at each stage of drug discovery. The primary methodologies can be broadly categorized into biochemical assays and cell-based assays, each with inherent advantages and limitations.

Biochemical Assays: A Foundational Pillar for Selectivity Assessment

Biochemical assays, which utilize purified recombinant kinases, are the workhorses of early-stage kinase profiling. They offer high throughput, sensitivity, and a direct measure of the interaction between an inhibitor and a kinase.

One of the most widely adopted platforms is KINOMEscan®, which employs a competition binding assay.[5][6][7] Unlike traditional enzymatic assays that measure the inhibition of substrate phosphorylation, KINOMEscan® quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the kinase's active site.[5] The amount of kinase bound to the solid support is then measured using quantitative PCR (qPCR).[5]

Causality in Experimental Choice: The key advantage of this ATP-independent format is that it measures the true thermodynamic dissociation constant (Kd), providing a more direct assessment of binding affinity than an IC50 value, which can be influenced by the concentration of ATP.[5] This allows for a more consistent and reliable comparison of inhibitor potencies across different kinases.

Experimental Protocol: KINOMEscan® Profiling

  • Assay Preparation: A DNA-tagged kinase, an immobilized ligand, and the spiro-indazole test compound are combined in a multi-well plate.

  • Competition Binding: The mixture is incubated to allow the test compound to compete with the immobilized ligand for binding to the kinase active site.

  • Capture and Wash: The kinase-ligand complexes are captured on a solid support, and unbound components are washed away.

  • Quantification: The amount of captured kinase is quantified by qPCR, which detects the DNA tag. A lower qPCR signal indicates that the test compound has successfully displaced the immobilized ligand.

  • Data Analysis: The results are typically reported as percent of control, with a lower percentage indicating a stronger interaction. For dose-response experiments, a Kd value is calculated.

The KiNativ™ platform offers a bridge between traditional biochemical assays and cell-based methods by profiling inhibitors against native kinases within a cell or tissue lysate.[8][9] This approach utilizes acyl-phosphate ATP- and ADP-biotin probes that covalently label the active sites of kinases.[10]

Causality in Experimental Choice: By assaying kinases in their native, cellular context, KiNativ™ accounts for the influence of post-translational modifications, scaffolding proteins, and other endogenous factors that can modulate inhibitor binding.[8] This provides a more physiologically relevant assessment of inhibitor potency and selectivity compared to assays using isolated, recombinant enzymes.

Experimental Protocol: KiNativ™ Profiling

  • Lysate Preparation: Cells or tissues are lysed to release native kinases while preserving their activity.

  • Inhibitor Treatment: The lysate is incubated with the spiro-indazole test compound at various concentrations.

  • Probe Labeling: An ATP/ADP-biotin probe is added to the treated lysate, which covalently modifies the active sites of kinases that are not occupied by the inhibitor.

  • Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by on-bead digestion to release peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The degree of inhibition is determined by comparing the abundance of labeled peptides in the treated samples to a vehicle control. This allows for the calculation of IC50 values for the inhibitor against a broad range of native kinases.

Cell-Based Assays: Interrogating Target Engagement in Live Cells

While biochemical assays are invaluable, they cannot fully recapitulate the complex environment of a living cell. Cell-based assays are therefore essential for validating biochemical hits and understanding how factors like cell permeability and intracellular ATP concentrations impact inhibitor activity.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology allows for the direct measurement of compound binding to a specific kinase target in live cells.[2][11] This assay relies on the expression of a target kinase fused to a NanoLuc® luciferase and the use of a fluorescent tracer that binds to the kinase's active site.

Causality in Experimental Choice: If the test compound enters the cell and binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target engagement within the physiological context of the cell.[2] This is a crucial step in confirming that a biochemically potent inhibitor can access its target in a cellular environment.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Cells are transiently or stably transfected with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Assay Plating: The engineered cells are plated in a multi-well format.

  • Compound and Tracer Addition: The spiro-indazole test compound is added to the cells, followed by the addition of the fluorescent tracer.

  • Substrate Addition and Signal Measurement: A furimazine substrate for NanoLuc® is added, and both the donor (luciferase) and acceptor (tracer) emission signals are measured.

  • Data Analysis: The BRET ratio is calculated, and the displacement of the tracer by the test compound is used to determine the cellular IC50 value.

Comparative Selectivity Profiles of Spiro-Indazole Kinase Inhibitors

To illustrate the application of these profiling techniques, let's examine the selectivity data for representative spiro-indazole kinase inhibitors. While a comprehensive head-to-head comparison across a full kinome panel for multiple spiro-indazole compounds is not publicly available, we can synthesize data from different studies to build a comparative picture.

Table 1: Selectivity Profile of a Spiro-azaindoline HPK1 Inhibitor (Compound 25)

Kinase Target% Inhibition at 0.1 µM
HPK1>95% (Primary Target)
Other Kinases5 out of 47 kinases showed >70% inhibition

Data synthesized from a study on spiro-azaindoline HPK1 inhibitors.[3]

This data indicates that Compound 25 is a potent HPK1 inhibitor with a relatively clean off-target profile at a concentration of 0.1 µM.[3] The "5 out of 47" kinases with significant inhibition would require further investigation to assess potential liabilities.[3]

Table 2: Selectivity Profile of an Indazole-based PLK4 Inhibitor (Compound C05)

Kinase Target% Inhibition at 0.5 µM
PLK487.45%
PLK117.44%
PLK30.70%
TNIK56.74%
CDK4/CyclinD19.25%
Erk16.17%
AXL5.32%
EGFR1.27%
ALK0.05%

Data from a study on indazole-based PLK4 inhibitors.[5][9]

Compound C05 demonstrates excellent selectivity for PLK4 over its family members PLK1 and PLK3.[5] However, it also shows significant inhibition of TNIK, which would warrant further investigation.[5]

Qualitative Selectivity of Other Spiro-Indazole Inhibitors:

  • LRRK2 Inhibitors: A series of spirocarbonitrile-containing indazole inhibitors of LRRK2 were found to have "excellent off-target kinase selectivity."[4]

  • PLK4 Inhibitors: A separate class of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indlin]-2'-ones were described as potent and "selective" inhibitors of PLK4.[2]

Visualizing Workflows and Concepts

To better conceptualize the process of cross-reactivity profiling, the following diagrams illustrate a typical workflow and the relationship between different assay types.

experimental_workflow cluster_0 Biochemical Profiling cluster_1 Native & Cellular Profiling cluster_2 Downstream Analysis a Spiro-Indazole Compound Library b High-Throughput Kinome Screen (e.g., KINOMEscan®) a->b Primary Screen c Initial Hit Identification & Kd Determination b->c Data Analysis d Native Kinase Profiling (e.g., KiNativ™) c->d Physiological Relevance e Live-Cell Target Engagement (e.g., NanoBRET™) c->e Cellular Validation f Confirmation of Cellular Potency & Selectivity d->f e->f g Phenotypic Screening & Functional Assays f->g Functional Impact h Lead Optimization g->h SAR

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

assay_comparison Biochemical Biochemical Cell-Based Cell-Based Biochemical->Cell-Based Increasing Complexity Physiological_Relevance Physiological Relevance Biochemical->Physiological_Relevance Provides Foundational Data Cell-Based->Physiological_Relevance Higher Confidence

Caption: Relationship between different assay types in kinase profiling.

Conclusion and Future Directions

The cross-reactivity profiling of spiro-indazole kinase inhibitors is a multi-faceted process that requires a strategic and integrated approach. While high-throughput biochemical assays like KINOMEscan® provide a crucial foundation for understanding the kinome-wide interaction landscape, their findings must be validated in more physiologically relevant systems. Platforms like KiNativ™ and cell-based target engagement assays such as NanoBRET™ are indispensable for confirming that the observed biochemical potency and selectivity translate to the complex environment of a living cell.

The illustrative data for the HPK1 and PLK4 inhibitors highlight that even with a privileged scaffold like the spiro-indazole, achieving absolute kinase selectivity is rare. The goal of cross-reactivity profiling is not necessarily to find a perfectly "clean" inhibitor, but rather to develop a comprehensive understanding of a compound's off-target interactions. This knowledge enables researchers to anticipate potential liabilities, guide medicinal chemistry efforts to mitigate undesirable off-target activities, and ultimately select drug candidates with the highest probability of success in the clinic. As new technologies for kinase profiling continue to emerge, an iterative and multi-pronged approach to assessing selectivity will remain a cornerstone of successful kinase inhibitor drug discovery.

References

  • Patricelli, M. P., et al. (2007). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. This reference is synthesized from the general knowledge of the KiNativ platform's application and principles as described in search results.
  • Wodicka, L., et al. (2010). Activation State-Dependent Binding of Small Molecule Kinase Inhibitors: Structural Insights from Biochemistry.
  • ActivX Biosciences, Inc. (2007). ActivX Biosciences, Inc. Launches Breakthrough Kinase Platform, KiNativ. BioSpace. [Link]

  • Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. This reference is synthesized from the principles and applications of NanoBRET technology described in the search results.
  • Harris, P. A., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry. [Link]

  • Pauls, H. W., et al. (2014). Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Activx Biosciences (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • ResearchGate. The KiNativ approach to kinase inhibitor profiling. [Link]

  • Scott, J. D., et al. (2022). Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. [Link]

  • Li, S. W., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry. [Link]

  • Pauls, H. W., et al. (2016). Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy. PubMed. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • ResearchGate. The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3 H ]indol]-2′(1′ H )-ones as Orally Bioavailable Antitumor Agents. [Link]

  • Royal Society of Chemistry. Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. [Link]

  • Kumar, V., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

Sources

A Comparative Benchmarking Guide: 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] Against Established Sigma-2 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of therapeutic drug discovery is in continuous evolution, with novel chemical scaffolds offering promise for intractable diseases. Among these, the sigma-2 receptor (S2R), now identified as Transmembrane Protein 97 (TMEM97), has emerged as a compelling target for a range of pathologies, including cancer, neurodegenerative diseases, and neuropathic pain.[1][2][3] Its overexpression in proliferating cancer cells and its role in cellular stress responses and cholesterol homeostasis underscore its therapeutic potential.[4][5][6] This guide introduces the 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] scaffold, a novel chemotype with demonstrated affinity for the S2R, and provides a comprehensive framework for its benchmarking against established S2R ligands.[6]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide the strategic rationale behind the proposed experimental comparisons. By adhering to rigorous scientific principles, we aim to furnish a self-validating roadmap for assessing the true potential of this promising new scaffold in the context of current and emerging therapeutic agents.

The Sigma-2 Receptor (S2R/TMEM97): A High-Value Therapeutic Target

The S2R is a transmembrane protein primarily located in the endoplasmic reticulum, lysosomes, and mitochondria.[6] Its engagement by small molecule ligands can trigger a variety of cellular responses, from inducing apoptosis in tumor cells to providing neuroprotection.[7][8] This duality of effect, where agonists can be cytotoxic to cancer cells and antagonists can be neuroprotective, highlights the nuanced pharmacology of this receptor.[7][8]

Several S2R ligands have advanced into clinical trials, validating the receptor as a viable drug target. Notable examples include:

  • CT1812 (Elayta/Zervimesine): An S2R antagonist in clinical development for Alzheimer's disease.[8][9][10]

  • Roluperidone (MIN-101): An S2R ligand that has been investigated for schizophrenia.[11]

  • Siramesine: A well-characterized S2R agonist used extensively in preclinical research for its anxiolytic and antidepressant-like effects.[1]

These compounds serve as critical benchmarks for any new S2R-targeting agent.

The 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] Scaffold: A Novel Entrant

Recent medicinal chemistry efforts have identified the 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] core as a promising scaffold for developing potent and selective S2R ligands.[6] The inherent three-dimensionality and synthetic tractability of spirocyclic systems offer significant opportunities for exploring novel chemical space and optimizing pharmacodynamic and pharmacokinetic properties.[6] The initial lead optimization from this series has produced compounds with high S2R affinity and selectivity, alongside favorable drug-like properties such as high aqueous solubility and metabolic stability.[6]

To rigorously evaluate the therapeutic potential of this scaffold, a head-to-head comparison with established S2R modulators is essential. The following sections outline a detailed experimental plan for such a benchmark study.

Comparative Benchmarking Workflow

The following diagram illustrates the proposed workflow for a comprehensive comparative analysis.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & QC B Primary Radioligand Binding Assays (S2R Affinity & S1R Selectivity) A->B C Functional Assays (Agonist vs. Antagonist Profile) B->C D Cell Viability/Cytotoxicity Assays (Cancer Cell Lines) C->D E Neuroprotection Assays (Neuronal Cell Models) C->E F Mechanism of Action Studies (e.g., Caspase Activation, Calcium Flux) D->F E->F G Pharmacokinetic Profiling (ADME) F->G H Efficacy in Disease Models (e.g., Xenograft, Neuropathic Pain) G->H I Preliminary Toxicology H->I

Caption: A three-phase workflow for benchmarking novel S2R ligands.

Phase 1: In Vitro Pharmacological Profiling

The initial phase focuses on quantifying the fundamental interaction of the novel compound with the S2R and determining its functional consequence.

Radioligand Binding Assays: Affinity and Selectivity

Rationale: The cornerstone of characterizing any new receptor ligand is to determine its binding affinity (Ki) for the target and its selectivity against related off-targets. For S2R, the sigma-1 receptor (S1R) is the most critical counterscreen.

Protocol:

  • Membrane Preparation: Utilize rat liver homogenates as a source of S2R and guinea pig brain homogenates for S1R, as is standard in the field.[12]

  • S2R Affinity Assay:

    • Perform competitive binding assays using a selective S2R radioligand such as [³H]RHM-1 or [¹²⁵I]RHM-4.[12][13]

    • Incubate membrane homogenates with a fixed concentration of the radioligand and increasing concentrations of the test compound (1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] derivative), a known S2R agonist (Siramesine), and a known S2R antagonist (CT1812).

    • Alternatively, the non-selective ligand [³H]DTG can be used in the presence of (+)-pentazocine to mask S1R sites.[14]

  • S1R Selectivity Assay:

    • Conduct a similar competitive binding assay using guinea pig brain membranes and the S1R-selective radioligand -pentazocine.[12][14]

  • Data Analysis:

    • Calculate the IC₅₀ values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation.

    • Determine the S2R/S1R selectivity ratio (Ki S1R / Ki S2R).

Data Presentation:

CompoundS2R Ki (nM)S1R Ki (nM)Selectivity (S1R/S2R)
1',4',6',7'-Tetrahydrospiro[dioxolane-2,5'-indazole] Lead TBDTBDTBD
Siramesine (Agonist Control)TBDTBDTBD
CT1812 (Antagonist Control)TBDTBDTBD
Functional Assays: Delineating Agonism vs. Antagonism

Rationale: Binding affinity does not reveal the functional effect of a ligand. S2R-mediated cell death is a hallmark of agonist activity, often involving caspase activation.[12] Therefore, cell viability and caspase-3 activation assays are effective methods to functionally classify novel ligands.[12]

Protocol:

  • Cell Culture: Use cell lines known to express S2R, such as the human melanoma cell line MDA-MB-435 or the mouse breast cancer cell line EMT-6.[12]

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • Plate cells and treat with a dose-response of the test compound and controls (Siramesine and CT1812) for 48-72 hours.

    • Measure cell viability and calculate EC₅₀ values for cytotoxicity. S2R agonists are expected to decrease cell viability.

  • Caspase-3 Activity Assay:

    • Treat cells as above for a shorter duration (e.g., 24 hours).

    • Lyse the cells and measure caspase-3 activity using a fluorogenic substrate.

    • Calculate EC₅₀ values for caspase-3 activation.

  • Antagonist Mode Determination:

    • To confirm antagonist behavior, co-treat cells with a fixed concentration of an agonist (Siramesine) and increasing concentrations of the putative antagonist. An antagonist should rescue the cells from agonist-induced cytotoxicity.

Data Presentation:

CompoundCytotoxicity EC₅₀ (µM)Caspase-3 Activation EC₅₀ (µM)Functional Profile
1',4',6',7'-Tetrahydrospiro[dioxolane-2,5'-indazole] Lead TBDTBDTBD
Siramesine (Agonist Control)TBDTBDAgonist
CT1812 (Antagonist Control)>100 (exp.)>100 (exp.)Antagonist

Phase 2: Cellular and Mechanistic Benchmarking

With a foundational pharmacological profile established, the next phase investigates the compound's performance in disease-relevant cellular models.

Oncology Context: Proliferation and Apoptosis Pathway

Rationale: Given the high expression of S2R in proliferating tumors, a primary application for S2R agonists is as anticancer agents.[5][15] A direct comparison of the cytotoxic potential of the novel scaffold against known S2R-targeting cytotoxics is crucial.

G S2R_Agonist S2R Agonist (e.g., Siramesine, Novel Compound) S2R S2R (TMEM97) S2R_Agonist->S2R Binds ER_Stress ER Stress S2R->ER_Stress Triggers Caspase_Cascade Caspase Cascade (Caspase-3 Activation) ER_Stress->Caspase_Cascade Induces Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: S2R agonist-induced apoptotic signaling pathway.

Protocol:

  • Panel of Cancer Cell Lines: Screen the test compound and controls against a panel of cancer cell lines with varying S2R expression levels (e.g., breast, lung, colon, brain cancer lines).[1]

  • Colony Formation Assay: Assess the long-term effect on cancer cell proliferation and survival by treating cells with sub-lethal concentrations of the compounds and monitoring colony growth over 1-2 weeks.

  • Flow Cytometry for Apoptosis: Use Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic and necrotic cells after treatment, confirming the mode of cell death.

Neuroscience Context: Neuroprotection and Synaptic Health

Rationale: S2R antagonists have shown promise in neurodegenerative diseases like Alzheimer's by preventing the binding of toxic amyloid-β oligomers to neurons.[16][17][18] Benchmarking the neuroprotective potential of a novel antagonist is therefore of high interest.

Protocol:

  • Neuronal Cell Culture: Use primary neurons or a human neuroblastoma cell line (e.g., SK-N-SH).[18]

  • Toxicity Induction: Induce neurotoxicity using established methods, such as treatment with amyloid-β oligomers or glutamate.

  • Neuroprotection Assay: Pre-treat neurons with the test antagonist and CT1812 before adding the toxic insult. Measure cell viability (e.g., using LDH release or MTT assay) to quantify the protective effect.

  • Synaptic Function Assay (Advanced): In primary neuronal cultures, assess synaptic health by measuring markers like synaptic density (immunofluorescence for PSD-95/synaptophysin) or synaptic activity (e.g., calcium imaging) following oligomer challenge with and without compound treatment.

Phase 3: In Vivo Proof-of-Concept

The final phase involves transitioning to animal models to assess pharmacokinetics and in vivo efficacy, which are the ultimate determinants of a drug's potential.

Pharmacokinetic (PK) Profiling

Rationale: A compound's efficacy is contingent on its ability to reach the target tissue at a sufficient concentration and for an adequate duration. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is critical.

Protocol:

  • Route of Administration: Based on intended clinical use (e.g., oral for chronic disease, IV for acute), administer a single dose of the compound to rodents (mice or rats).

  • Sample Collection: Collect blood samples at multiple time points. For neuroscience applications, brain tissue should also be collected.

  • Bioanalysis: Quantify compound concentration in plasma and brain tissue using LC-MS/MS.

  • PK Parameter Calculation: Determine key parameters such as Cmax, Tmax, half-life (t1/2), and brain/plasma ratio.

In Vivo Efficacy Models

Rationale: The choice of in vivo model must align with the functional profile determined in vitro.

  • For Agonists (Anticancer):

    • Model: Tumor xenograft model in immunocompromised mice. Implant human cancer cells (e.g., MDA-MB-435) and allow tumors to establish.

    • Protocol: Treat mice with the test compound, a positive control (e.g., a standard chemotherapeutic or another S2R agonist), and vehicle. Monitor tumor volume and body weight over several weeks.

  • For Antagonists (Neuroprotection/Neuropathic Pain):

    • Model: A transgenic mouse model of Alzheimer's disease (e.g., Thy-1 hAPPLond/Swe+) or a spared nerve injury (SNI) model of neuropathic pain.[2][18]

    • Protocol (AD Model): Chronic dosing followed by behavioral tests (e.g., Morris water maze) and post-mortem brain analysis for amyloid plaques and inflammatory markers.[18]

    • Protocol (Pain Model): After inducing nerve injury, treat with the compound and measure pain responses (e.g., von Frey test for mechanical allodynia).

Conclusion

The 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole] scaffold represents a valuable addition to the armamentarium of S2R-targeting chemotypes. Its novelty and favorable preliminary data warrant a rigorous and systematic evaluation. The multi-phase benchmarking guide detailed herein provides a robust framework for such an investigation. By directly comparing its performance against clinically relevant benchmarks like CT1812 and established tool compounds like Siramesine, researchers can objectively determine its therapeutic potential and delineate a clear path forward for its development. This structured approach, grounded in established scientific protocols, ensures that the causality behind experimental choices is clear and that the resulting data is both trustworthy and actionable for the drug development community.

References

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (n.d.). PubMed Central. [Link]

  • Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. (n.d.). ResearchGate. [Link]

  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. (2013). PubMed. [Link]

  • Sigma-2 Receptor as a Potential Drug Target. (n.d.). Semantic Scholar. [Link]

  • Sigma-2 receptor. (n.d.). Wikipedia. [Link]

  • Recent Developments in Sigma-2 Receptor Compounds for Pain. (2024). PubMed Central. [Link]

  • Sigma-2 Receptor as a Potential Drug Target. (n.d.). ResearchGate. [Link]

  • Evaluating Sigma-2 Receptor Modulators as Prospective DMTs for Parkinson Disease. (2022). NeurologyLive. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. (2014). PubMed Central. [Link]

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (2023). MDPI. [Link]

  • Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. (2017). PubMed Central. [Link]

  • The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer's Disease: A Scoping Systematic Review. (2022). MDPI. [Link]

  • Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. (2020). eNeuro. [Link]

  • Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. (2020). Frontiers in Pharmacology. [Link]

  • Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo. (2012). PubMed Central. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2014). PubMed Central. [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (2020). Europe PMC. [Link]

  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • Structures of the σ2 receptor enable docking for bioactive ligand discovery. (2021). PubMed Central. [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. (2022). MDPI. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). National Institutes of Health. [Link]

  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. (2022). Perelman School of Medicine at the University of Pennsylvania. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of Spiro-Indazole Derivatives in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Phenotype—The Imperative of Target Engagement

Spiro-indazole derivatives have emerged as a versatile and potent scaffold in modern drug discovery, frequently investigated as inhibitors of protein kinases and other critical cellular enzymes.[1][2][3] Researchers often identify promising hits from this class through phenotypic screens—observing a desired cellular outcome, such as apoptosis in cancer cells or reduced inflammation. However, a positive phenotypic result is merely the opening chapter. The critical subsequent step, which bridges the gap between a cellular effect and a viable therapeutic strategy, is the unequivocal confirmation of target engagement : proving that the spiro-indazole compound physically interacts with its intended protein target within the complex and dynamic environment of a living cell.[4]

This guide provides a comparative analysis of leading methodologies to confirm and quantify the target engagement of spiro-indazole derivatives. As a Senior Application Scientist, my objective is not to present a simple list of protocols, but to offer a strategic framework for selecting the most appropriate assay. We will delve into the causality behind experimental choices, weighing the strengths and limitations of each technique to ensure that the data you generate is not only accurate but also deeply informative for your drug development pipeline.

Pillar 1: The Cellular Thermal Shift Assay (CETSA®) — A Label-Free Standard

The Cellular Thermal Shift Assay (CETSA) is a cornerstone biophysical method that allows for the detection of target engagement in intact cells and tissues without any modification to the compound or the target protein.[5][6]

The Principle of Thermal Stabilization

The core principle of CETSA is that when a small molecule binds to its target protein, it generally confers thermodynamic stability to the protein structure.[7][8] This stabilization makes the protein-ligand complex more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells across a temperature gradient, treating them with the spiro-indazole derivative, and then quantifying the amount of soluble target protein remaining, one can directly infer binding. A shift to a higher melting temperature (Tm) in the presence of the compound is direct evidence of target engagement.[6]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Compound Spiro-Indazole Derivative Cells->Compound Incubate TreatedCells Treated Cells Compound->TreatedCells Heat Apply Heat Gradient (e.g., 40-70°C) TreatedCells->Heat HeatedAliquots Heated Aliquots Heat->HeatedAliquots Lysis Cell Lysis & Centrifugation HeatedAliquots->Lysis Analysis Quantify Soluble Protein (Western Blot, MS, etc.) Lysis->Analysis Curve Generate Melt Curve (ΔTm) Analysis->Curve

Caption: CETSA workflow for confirming target engagement.

Experimental Protocol: Western Blot-Based CETSA

This protocol provides a framework for a classic CETSA experiment to determine target engagement.

  • Cell Culture and Treatment:

    • Culture your target cell line to approximately 80-90% confluency.

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) at a high density (e.g., 10-20 x 10^6 cells/mL).

    • In separate aliquots, treat the cell suspension with the desired concentration of your spiro-indazole derivative or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[7]

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point.

    • Using a thermal cycler, heat the aliquots for 3 minutes across a predefined temperature range (e.g., 40°C to 70°C in 3°C increments).[7]

    • Immediately cool the samples to 4°C for 3 minutes.[7]

  • Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath.[7]

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Normalize the protein concentration across all samples.

    • Perform standard SDS-PAGE and Western blotting using a specific and validated primary antibody against your target protein.

    • Quantify the band intensities to plot the fraction of soluble protein remaining at each temperature, generating a melting curve.

Variants for Broader Insights
  • Isothermal Dose-Response (ITDR) CETSA: Here, a single, optimized heating temperature is used while titrating the compound concentration. This is more amenable to determining cellular EC50 values.[6]

  • Mass Spectrometry (MS)-CETSA: Instead of a Western blot, the soluble fractions are analyzed by quantitative proteomics. This powerful, unbiased approach can simultaneously assess the engagement of thousands of proteins, revealing both on-target and off-target interactions.[6][9][10]

Pillar 2: NanoBRET™ Target Engagement Assay — Quantifying Affinity in Live Cells

For many spiro-indazole derivatives targeting kinases, the NanoBRET™ assay offers a robust and quantitative method to measure compound binding directly in living cells.[11][12]

The Principle of Proximity-Based Energy Transfer

The NanoBRET assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[11] The target protein is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer, designed to reversibly bind to the active site of the target protein, serves as the energy acceptor. When the tracer is bound to the NanoLuc-fused target, their close proximity allows for BRET.

Your unlabeled spiro-indazole derivative enters the cell and competes with the tracer for binding to the target. This displacement increases the distance between the donor and acceptor, leading to a decrease in the BRET signal. The magnitude of this decrease is directly proportional to the extent of target engagement by your compound.[12]

NanoBRET_Principle cluster_0 No Inhibitor: High BRET cluster_1 With Inhibitor: Low BRET Target_NoInhib        Target ProteinBinding Site     Tracer_NoInhib Fluorescent Tracer NanoLuc_NoInhib NanoLuc® NanoLuc_NoInhib->Target_NoInhib Fusion BRET_Signal BRET Tracer_NoInhib->BRET_Signal Energy Transfer Target_WithInhib        Target ProteinBinding Site     Inhibitor Spiro-Indazole NanoLuc_WithInhib NanoLuc® NanoLuc_WithInhib->Target_WithInhib Fusion Tracer_WithInhib Fluorescent Tracer No_BRET No BRET Tracer_WithInhib->No_BRET Displaced Kinobeads_Workflow Lysate Cell Lysate (Contains Kinases) Incubation Incubate Lysate + Compound + Kinobeads Lysate->Incubation Compound Spiro-Indazole (Competitor) Compound->Incubation Kinobeads Kinobeads (Immobilized Inhibitors) Kinobeads->Incubation Wash Wash Beads (Remove Non-binders) Incubation->Wash Elution Elute Bound Kinases Wash->Elution MS LC-MS/MS Analysis (Identify & Quantify) Elution->MS

Sources

Navigating the Labyrinth: A Guide to Ensuring Reproducible Biological Data for Novel Spiro-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in the Era of Novel Scaffolds

In the landscape of modern drug discovery, the "reproducibility crisis" is a specter that looms large over preclinical research.[1][2] The path from a promising molecular entity to a clinically viable drug is fraught with challenges, with a significant failure rate when transitioning from preclinical discoveries to human trials.[3] This "valley of death" is often a consequence of foundational preclinical data that proves to be irreproducible.[3] For researchers, scientists, and drug development professionals, the imperative is clear: we must build our scientific narratives on a bedrock of robust, verifiable data. This is particularly crucial when exploring novel chemical matter such as spiro-heterocycles.

Spiro-heterocycles, with their unique three-dimensional architectures, are of increasing interest in medicinal chemistry.[4][5] Their rigid, complex structures offer the potential to engage with biological targets in novel ways, potentially unlocking new therapeutic avenues.[6][7] However, these same structural and physicochemical properties can present unique challenges in biological assays, making a rigorous and self-validating approach to data generation not just best practice, but an absolute necessity.

This guide provides an in-depth comparison of methodologies and experimental frameworks designed to ensure the reproducibility of biological data for novel spiro-heterocycles. We will move beyond rote protocols to explain the causal relationships behind experimental choices, empowering you to design studies that are not only scientifically sound but also inherently trustworthy.

The Spiro-Heterocycle Challenge: Unique Properties Influencing Biological Assays

The very features that make spiro-heterocycles attractive drug candidates can also be sources of experimental variability and potential artifacts. Understanding these properties is the first step toward mitigating their impact on data reproducibility.

  • Three-Dimensionality and Conformational Rigidity: The fixed spatial arrangement of substituents on a spirocyclic core can lead to highly specific interactions with a target protein.[6] However, this rigidity can also influence how the molecule behaves in an assay environment, potentially promoting aggregation or unforeseen interactions with assay components.

  • Physicochemical Properties: The introduction of spiro-centers can significantly alter a molecule's solubility, lipophilicity, and metabolic stability.[5][8] Poor aqueous solubility is a notorious culprit for irreproducible data, as compounds may precipitate in assay buffers, leading to inaccurate concentration-response curves.[7]

  • Potential for Assay Interference: Like many complex organic molecules, spiro-heterocycles can interfere with assay detection technologies. This can manifest as autofluorescence, light scattering, or direct inhibition of reporter enzymes (e.g., luciferase), all of which can generate false-positive "hits" in a screening campaign.[9]

A proactive approach to understanding and controlling for these factors is essential. This begins with a robust hit validation cascade designed to systematically eliminate artifacts and confirm true biological activity.

A Self-Validating Framework for Generating Reproducible Data

The foundation of reproducible research is a workflow that continuously validates its own findings. For novel spiro-heterocycles, this means moving beyond a single primary assay and embracing a multi-pronged approach that incorporates orthogonal and counter-screening methodologies from the outset.

G cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Mechanism of Action & Selectivity cluster_3 Validated Hit for Lead Optimization Primary Assay Primary Assay Dose-Response Confirmation Dose-Response Confirmation Primary Assay->Dose-Response Confirmation Initial Hits Assay Interference Screen Assay Interference Screen Dose-Response Confirmation->Assay Interference Screen Confirmed Actives Orthogonal Assay Orthogonal Assay Assay Interference Screen->Orthogonal Assay Filter out False Positives Biophysical Binding Assay Biophysical Binding Assay Orthogonal Assay->Biophysical Binding Assay Validate On-Target Activity Cellular Target Engagement Cellular Target Engagement Biophysical Binding Assay->Cellular Target Engagement Confirm Direct Binding Selectivity Panel Selectivity Panel Cellular Target Engagement->Selectivity Panel Confirm Cellular Activity Reproducible SAR Reproducible SAR Selectivity Panel->Reproducible SAR Validated, Selective Hit

Comparing Primary Screening Assays: A Critical First Step

The choice of the primary assay is a critical decision that can significantly impact the quality and reproducibility of screening data. The following table compares common assay formats and their suitability for screening novel spiro-heterocycles.

Assay TypePrincipleAdvantages for Spiro-HeterocyclesPotential Reproducibility Pitfalls & Mitigation Strategies
Fluorescence Intensity/Polarization Measures changes in light emission or polarization upon binding/activity.High-throughput, sensitive.Interference: Spiro-heterocycles can be autofluorescent. Mitigation: Pre-screen compounds for intrinsic fluorescence and use alternative dyes. Run a counter-screen without the target protein.[10]
Luminescence (e.g., Luciferase) Measures light produced by an enzymatic reaction.High signal-to-noise ratio.Interference: Compounds can directly inhibit the reporter enzyme. Mitigation: Run a counter-screen with the reporter enzyme alone to identify inhibitors.[9]
AlphaScreen/AlphaLISA Proximity-based assay generating a chemiluminescent signal.Homogeneous, no-wash format.Interference: Light scattering from precipitated compounds can be an issue. Mitigation: Ensure compound solubility in the final assay concentration.
Surface Plasmon Resonance (SPR) Label-free detection of binding events on a sensor surface.Provides kinetic data (on/off rates).Non-specific Binding: "Sticky" compounds can bind non-specifically to the sensor surface. Mitigation: Use reference flow cells and appropriate buffer conditions.
High-Content Imaging Automated microscopy to measure cellular phenotypes.Provides multi-parametric, physiologically relevant data.Compound Cytotoxicity: Can mask specific effects. Mitigation: Simultaneously assess cell viability to distinguish specific phenotypes from general toxicity.

Experimental Protocols for a Robust Hit Validation Cascade

The following protocols outline a self-validating system for confirming hits from a primary screen and eliminating common sources of irreproducibility.

Protocol 1: Counter-Screen for Assay Interference (Luminescence-Based Assay Example)

Causality: This protocol is designed to identify and eliminate compounds that do not inhibit the target of interest, but rather interfere with the assay's detection system (in this case, a luciferase reporter). This is a critical step to prevent wasted effort on false positives.[9]

Methodology:

  • Plate Preparation: Prepare a 384-well assay plate containing the same buffer, ATP, and luciferase enzyme concentration as the primary screen. Omit the target protein.

  • Compound Addition: Add the "hit" compounds to the plate at the same concentration used in the primary screen. Include positive (known luciferase inhibitor) and negative (DMSO) controls.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as the primary assay.

  • Signal Detection: Measure the luminescence signal.

  • Data Analysis: Compounds that show a significant decrease in luminescence in this assay are considered potential luciferase inhibitors and should be flagged as likely false positives.

Protocol 2: Orthogonal Assay for Hit Confirmation (Biophysical Binding)

Causality: An orthogonal assay confirms the biological activity of a hit using a different technology or experimental principle.[3][11] This provides an independent line of evidence for the compound's effect, significantly increasing confidence in the result. If a compound is active in two distinct assays, it is much more likely to be a true hit. Here, we use Surface Plasmon Resonance (SPR) as an orthogonal method to a primary biochemical inhibition assay.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

  • Compound Preparation: Prepare a dilution series of the hit compound in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the sensor chip surface and a reference flow cell (without protein).

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time to detect binding.

  • Kinetic Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Interpretation: A dose-dependent binding signal that fits a kinetic model provides strong evidence of a direct interaction between the spiro-heterocycle and the target protein.

G Primary_Screen_Hit Hit from Primary Screen Interference_Check Assay Interference Screen Primary_Screen_Hit->Interference_Check Orthogonal_Assay Orthogonal Assay (e.g., SPR) Interference_Check->Orthogonal_Assay No Interference False_Positive False Positive (Artifact) Interference_Check->False_Positive Interference Detected Orthogonal_Assay->False_Positive No Activity Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit Activity Confirmed

Conclusion: Building a Culture of Reproducibility

Ensuring the reproducibility of biological data for novel spiro-heterocycles is not a matter of following a single, rigid protocol. Instead, it requires a deep understanding of the potential challenges posed by this unique chemical class and the implementation of a self-validating experimental framework. By integrating counter-screens to eliminate artifacts and employing orthogonal assays to confirm biological activity, researchers can build a robust and trustworthy dataset. This rigorous approach is fundamental to navigating the complexities of drug discovery and is the most effective way to ensure that the promise of novel scaffolds like spiro-heterocycles is translated into tangible therapeutic advances. The principles outlined in this guide—transparency, rigor, and a commitment to independent validation—are the cornerstones of scientific integrity and the keys to successfully crossing the "valley of death" in drug development.[3][12]

References

  • A Guide to Reproducibility in Preclinical Research - PMC - NIH. (n.d.).
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (n.d.).
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
  • Process Validation and Screen Reproducibility in High-Throughput Screening. (n.d.).
  • Enhancing Reproducibility in Drug Development Research - Center for Open Science (COS). (2024, January 11).
  • From gene to validated and qualified hits | AXXAM. (n.d.).
  • Process validation and screen reproducibility in high-throughput screening - PubMed. (n.d.).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (n.d.).
  • Effects of Properties on Biological Assays | Request PDF - ResearchGate. (n.d.).
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. (n.d.).
  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed. (2021, February 9).
  • Charting Biologically Relevant Spirocyclic Compound Space - PubMed. (2017, January 12).
  • Physicochemical Factors Affecting Biological Activity | 5 | Theory and. (n.d.).
  • Replication crisis - Wikipedia. (n.d.).
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.).
  • What are some case studies of clinical trials gone wrong? - Quora. (2022, June 26).
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). (n.d.).
  • The Most Infamous Stories Of Clinical Trials Going Wrong - Kents Pharmacy. (2023, March 30).
  • Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters - ACS Publications. (2025, September 5).
  • Physicochemical Perspective of Biological Heterogeneity - PMC - PubMed Central. (n.d.).
  • (PDF) Irreproducibility –The deadly sin of preclinical research in drug development. (2021, January 28).
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. (2025, April 15).
  • 5 disastrous clinical trials with tragic outcomes - MDLinx. (2020, June 24).
  • Synthesis of unprecedented steroidal spiro heterocycles as potential antiproliferative drugs. (2018, January 1).
  • Physicochemical Properties - Pacific BioLabs. (n.d.).

Sources

A Researcher's Guide to Comparing the Metabolic Stability of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in the Advancement of Indazole-Based Drug Candidates

The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across a range of disease areas, including oncology, inflammation, and neurodegenerative disorders.[1][2][3][4] Its versatility as a bioisostere for moieties like phenols and indoles often imparts favorable interactions with biological targets.[5][6] However, the journey from a promising hit compound to a viable drug candidate is frequently challenged by metabolic liabilities. A compound that is rapidly metabolized may struggle to achieve and maintain therapeutic concentrations in the body, while slow metabolism can lead to accumulation and potential toxicity.[7] Therefore, a thorough understanding and early assessment of the metabolic stability of different indazole derivatives are paramount for successful drug development.

This guide provides a comprehensive comparison of the metabolic stability of various indazole derivatives, offering insights into their metabolic pathways and presenting a robust experimental framework for their evaluation. We will delve into the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.

Understanding the Metabolic Landscape of Indazole Derivatives

The biotransformation of indazole-containing molecules is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver.[8][9][10] These enzymes catalyze a variety of phase I metabolic reactions. The specific metabolic fate of an indazole derivative is highly dependent on its substitution pattern.

Common metabolic pathways include:

  • Hydroxylation: The addition of a hydroxyl group is a frequent metabolic route, often occurring on the indazole ring itself or on appended substituents. For instance, hydroxylation can occur at the N-butyl indazole moiety or on a t-butyl group.[11]

  • N-Dealkylation: If the indazole nitrogen is substituted with an alkyl group, enzymatic cleavage of this group can occur.[11]

  • Oxidation: Further oxidation of hydroxylated metabolites can lead to the formation of ketones or carboxylic acids.[11]

  • Ring Cleavage: In some cases, more extensive metabolism can lead to the cleavage of the indazole ring itself. One study postulated an N-deindazolation reaction proceeding through an oxaziridine intermediate.[10]

  • Glucuronidation: Following phase I metabolism, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[5][11]

The susceptibility of an indazole derivative to metabolism is influenced by several factors, including the position and nature of substituents. For example, replacing a metabolically labile methoxy group with a more stable five- or six-membered ring can enhance metabolic stability.[12] Similarly, the introduction of fluorine atoms can block sites of metabolism due to the strength of the carbon-fluorine bond.[12]

Experimental Assessment of Metabolic Stability: A Step-by-Step Protocol

To objectively compare the metabolic stability of different indazole derivatives, a standardized in vitro assay is essential. The liver microsomal stability assay is a widely used, cost-effective method for determining the intrinsic clearance of a compound.[8][13] This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[8][13]

Protocol: In Vitro Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Test Compounds: Prepare stock solutions of the indazole derivatives in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Liver Microsomes: Obtain pooled liver microsomes from the desired species (e.g., human, rat, mouse). These are commercially available and should be stored at -80°C until use. Thaw on ice immediately before the experiment.

  • NADPH Regenerating System: This system is crucial for sustaining the activity of CYP enzymes. A common formulation includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffered solution.

  • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4) to maintain physiological pH during the incubation.

  • Quenching Solution: Prepare a solution containing an organic solvent (e.g., acetonitrile) and an internal standard to stop the reaction and aid in analytical quantification.

2. Experimental Procedure:

  • Pre-incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (at a final concentration typically around 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the cold quenching solution. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of the remaining parent compound at each time point.[8][14]

3. Data Analysis:

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Calculation of In Vitro Half-Life (t½): Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is equal to the elimination rate constant (k). The half-life is then calculated using the equation: t½ = 0.693 / k.

  • Calculation of Intrinsic Clearance (CLint): Intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug, can be calculated from the half-life and the assay conditions.[7][15]

Visualizing the Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagents Prepare Reagents (Test Compounds, Microsomes, NADPH, Buffer) pre_incubate Pre-incubation at 37°C (Buffer, Microsomes, Compound) reagents->pre_incubate 1 initiate Initiate Reaction (Add NADPH) pre_incubate->initiate 2 sampling Time-Point Sampling (0, 5, 15, 30, 60 min) initiate->sampling 3 quench Quench Reaction (Add Acetonitrile with Internal Standard) sampling->quench 4 process Sample Processing (Centrifugation) quench->process 5 lcms LC-MS/MS Analysis process->lcms 6 data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis 7 G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Indazole Indazole Derivative Hydroxylation Hydroxylation Indazole->Hydroxylation N_Dealkylation N-Dealkylation Indazole->N_Dealkylation Oxidation Oxidation Indazole->Oxidation Ring_Cleavage Ring Cleavage Indazole->Ring_Cleavage Glucuronidation Glucuronidation Hydroxylation->Glucuronidation N_Dealkylation->Glucuronidation Oxidation->Glucuronidation Ring_Cleavage->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Sources

Safety Operating Guide

Proper Disposal of 1',4',6',7'-tetrahydrospiro[dioxolane-2,5'-indazole]: A Guide for Laboratory Professionals

Proper Disposal of 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole]: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole], a heterocyclic compound utilized in synthetic chemistry and drug discovery.[3][4] In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is grounded in the chemical's structural motifs—a tetrahydroindazole core, a spirocyclic linkage, and a dioxolane ring—and adheres to the stringent guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The fundamental principle of this guide is precautionary. Given the known hazards of related chemical structures, 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole] must be treated as hazardous waste. The structural components suggest potential for irritant properties and other health hazards. For instance, the related compound 4,5,6,7-tetrahydro-1H-indazole is known to cause skin and eye irritation, and may cause respiratory irritation.[5] Furthermore, the presence of a 1,3-dioxolane ring is a cause for concern, as the parent compound is a highly flammable liquid and vapor that can cause serious eye irritation and may have reproductive toxicity.[6][7] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[8]

Part 1: Hazard Assessment and Waste Classification

Due to the lack of specific toxicological data for 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole], a conservative approach to hazard identification is mandatory. The compound should be presumed to possess hazards associated with its constituent chemical families: heterocyclic compounds, dioxolanes, and indazole derivatives.

Table 1: Hazard Profile Based on Structural Analogs

Structural ComponentPotential HazardsAuthoritative Source
TetrahydroindazoleSkin irritation, serious eye irritation, respiratory irritation.[5]PubChem
1,3-DioxolaneHighly flammable liquid and vapor, serious eye irritation, potential reproductive toxicity.[6][7]Sigma-Aldrich SDS, ECHA
Heterocyclic CompoundsCan be toxic, carcinogenic, and persistent in the environment.[9]MDPI

Based on this assessment, waste containing 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole] must be classified as hazardous chemical waste .

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste generated from the use of 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole].

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole] in a dedicated, clearly labeled, and puncture-resistant container.

    • This includes:

      • Unused or expired solid compound.

      • Contaminated consumables such as weighing paper, gloves, and bench paper.

  • Liquid Waste:

    • Collect all liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle with a secure cap).

    • Crucially, segregate halogenated and non-halogenated solvent waste streams. [10] Mixing these can complicate and increase the cost of disposal.

    • Never mix this waste with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.[11]

  • Sharps Waste:

    • Any chemically contaminated sharps, such as needles, Pasteur pipettes, or broken glassware, must be placed in a designated sharps container.

Step 3: Waste Container Labeling

Accurate and clear labeling is an EPA requirement and is essential for safety and compliance.[12]

  • All waste containers must be labeled with the words "Hazardous Waste" .

  • The label must clearly identify the contents. For mixtures, list all components and their approximate percentages.

  • Include the date when the first waste was added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate an SAA for the temporary storage of hazardous waste.[1][12]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Store waste containers in a secondary containment bin to prevent spills.

  • Ensure incompatible waste streams are segregated within the SAA.[1]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Familiarize yourself with your institution's specific procedures for waste pickup.

  • Ensure all documentation, such as waste profiles and manifests, is completed accurately.[13]

  • Your institution will likely have a contract with a waste broker or a certified Treatment, Storage, and Disposal Facility (TSDF) to handle the final disposal, which may involve incineration or other approved methods.[2][12]

Part 3: Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole].

DisposalWorkflowcluster_prepPreparationcluster_generationWaste Generation & Segregationcluster_containmentContainment & Labelingcluster_storageInterim Storagecluster_disposalFinal DisposalPPEWear Appropriate PPE(Goggles, Gloves, Lab Coat)Waste_GenWaste GeneratedPPE->Waste_GenSolid_WasteSolid Waste(Contaminated materials)Waste_Gen->Solid_WasteLiquid_WasteLiquid Waste(Solutions)Waste_Gen->Liquid_WasteSharps_WasteSharps Waste(Needles, Glassware)Waste_Gen->Sharps_WasteSolid_ContainerLabeled, Puncture-ResistantSolid Waste ContainerSolid_Waste->Solid_ContainerLiquid_ContainerLabeled, Leak-ProofLiquid Waste ContainerLiquid_Waste->Liquid_ContainerSharps_ContainerDesignatedSharps ContainerSharps_Waste->Sharps_ContainerSAASatellite Accumulation Area (SAA)(Secondary Containment)Solid_Container->SAALiquid_Container->SAASharps_Container->SAAEHS_PickupArrange for Pickup byEHS or Licensed ContractorSAA->EHS_PickupTSDFTransport to aCertified TSDFEHS_Pickup->TSDFFinal_DisposalFinal Disposal(e.g., Incineration)TSDF->Final_Disposal

Caption: Workflow for the safe disposal of 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole].

Part 4: Trustworthiness and Self-Validation

This protocol is designed as a self-validating system by adhering to established best practices from regulatory and safety organizations. By treating this compound with a high degree of caution based on the known hazards of its structural analogs, this guide ensures a conservative and safe approach. The emphasis on segregation, clear labeling, and disposal through certified channels aligns with federal and state regulations, minimizing risk to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • ChemBK. 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole] Request for Quotation. [Link]

  • Clean Management Environmental Group. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • ScienceDirect. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [Link]

  • Hazardous Waste Experts. How OSHA Workplace Rules Affect Hazardous Waste Management. [Link]

  • ChemBK. 2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • PENTA s.r.o. 1,3-Dioxolane Safety Data Sheet. [Link]

  • TSI Journals. Exploration of heterocyclic compounds from bio waste sugars: a Review. [Link]

  • PubChemLite. 2',4',6',7'-tetrahydrospiro[1,3-dioxolane-2,5'-indazole]. [Link]

Personal protective equipment for handling 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole]

This document provides essential safety and handling protocols for 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole]. As specific toxicological and reactivity data for this compound are not widely available, this guide is founded on a conservative risk assessment based on its primary structural motifs: a tetrahydroindazole core and a spiro-fused 1,3-dioxolane ring. The procedures outlined here are designed to protect researchers, scientists, and drug development professionals by assuming a hazard profile that includes potential flammability, eye and skin irritation, and unknown biological activity.

Hazard Analysis and Risk Mitigation

The core principle for handling a compound with limited safety data is to treat it as hazardous. The known risks associated with its constituent chemical classes provide the basis for our recommended precautions.

  • 1,3-Dioxolane Moiety : This functional group is prevalent in various chemical contexts. Derivatives of 1,3-dioxolane are often classified as flammable liquids that can irritate the skin and eyes.[3][4] A significant, and often overlooked, hazard is the potential for these compounds to form explosive peroxides upon prolonged storage and exposure to air and light.[3][5][6] Therefore, all handling and storage procedures must mitigate fire, explosion, and contact hazards.

  • Tetrahydroindazole Moiety : Indazoles and their derivatives are heterocyclic compounds widely used as scaffolds in medicinal chemistry, indicating inherent biological activity.[7][8][9] While the specific toxicology of this structure is unknown, general principles of handling heterocyclic amines and amides should be applied, focusing on avoiding ingestion, inhalation, and skin contact.[10]

Table 1: Anticipated Hazard Profile and Rationale

Hazard Category Anticipated Risk Justification Based on Structural Analogs
Flammability High. Assumed to be a flammable liquid or solid.1,3-dioxolane is a highly flammable liquid.[6][11] Vapors may form explosive mixtures with air and can travel to an ignition source.[5][6]
Eye Irritation High. Assumed to be a serious eye irritant.Dioxolane derivatives are known to cause serious eye irritation.[4][11][12]
Skin Irritation Moderate to High. Assumed to be a skin irritant.Many solvents and heterocyclic compounds can cause skin irritation upon contact.[4][10]
Reactivity Moderate. Potential for peroxide formation.Ethers and cyclic acetals like dioxolanes can form explosive peroxides when exposed to air.[3][5][6]
Toxicity Unknown. Assume moderate to high toxicity.As a novel indazole derivative, the compound has unknown biological effects and should be handled as a potent bioactive agent.[13]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of PPE is contingent on the scale and nature of the operation being performed.

Standard Laboratory Operations (Quantities < 1g)

For routine tasks such as weighing, preparing solutions, and analytical measurements within a certified chemical fume hood.

  • Eye Protection : Tightly fitting chemical splash goggles that meet ANSI Z87.1 standards are required.[1][14] Safety glasses are insufficient.

  • Hand Protection : Chemical-resistant nitrile gloves are the minimum requirement. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[1][14][15]

  • Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned.[1][16]

  • Footwear : Closed-toe shoes that fully cover the foot are mandatory.[15][16]

Large-Scale Operations or Splash Hazard (Quantities > 1g)

For procedures involving larger volumes, heating, pressure, or any operation with an increased risk of splashing or aerosol generation.

  • Enhanced Eye/Face Protection : In addition to chemical splash goggles, a full-face shield must be worn to protect the neck and face.[15][16]

  • Enhanced Hand Protection : Double-gloving, with two pairs of nitrile gloves or a heavier-duty glove (e.g., neoprene) over a nitrile base, is recommended.

  • Enhanced Body Protection : A flame-retardant, chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Work with this compound should always be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1] If procedures could generate dust or aerosols and cannot be contained within a fume hood, respiratory protection is required. This necessitates a formal respiratory protection program, including fit testing and medical evaluation.[15]

PPE_Selection_Workflow cluster_legend Legend start Begin Work with Compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood respirator STOP WORK Consult EHS Respirator Program Required fume_hood->respirator No scale_check Scale > 1g or Splash/Aerosol Risk? fume_hood->scale_check Yes standard_ppe Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Flame-Resistant Lab Coat enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Double-Gloving - Add Chemical Apron scale_check->standard_ppe No scale_check->enhanced_ppe Yes Start Start Decision Decision Safe_Action Safe Action Warning Warning/Stop

Caption: PPE selection workflow based on operational scale and location.

Operational and Disposal Plans

Handling and Storage Protocol
  • Ventilation : All manipulations must occur in a chemical fume hood with verified airflow.

  • Ignition Sources : Eliminate all sources of ignition, including open flames, hot plates, and spark-producing equipment, from the handling area.[1][5] Use only non-sparking tools.[5]

  • Peroxide Prevention :

    • Upon receipt, date the container. Date it again upon opening.

    • Store the container tightly closed in a cool, dry, well-ventilated area, protected from light.[3][11]

    • Do not store for extended periods after opening. If peroxide formation is suspected (e.g., crystal formation), do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Static Discharge : For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static electricity buildup.[5]

Chemical Spill Emergency Plan

Immediate and correct response to a spill is critical.

Spill_Response_Plan spill Chemical Spill Occurs assess Assess Spill Size & Risk (Fire, Exposure) spill->assess major_spill MAJOR SPILL (Large, High Hazard, Uncontrolled) assess->major_spill Major minor_spill MINOR SPILL (Small, Contained, Manageable) assess->minor_spill Minor evacuate 1. Alert others & Evacuate Area major_spill->evacuate isolate 2. Isolate the area, close doors evacuate->isolate call_ehs 3. Call EHS/Emergency Response isolate->call_ehs alert 1. Alert personnel in immediate area minor_spill->alert don_ppe 2. Don appropriate PPE (Goggles, Gloves, Coat) alert->don_ppe confine 3. Confine spill with absorbent material (Vermiculite, Sand) don_ppe->confine absorb 4. Absorb spill, working from outside in confine->absorb collect 5. Collect waste in a sealed container absorb->collect decontaminate 6. Decontaminate area collect->decontaminate

Caption: Decision tree for responding to a chemical spill.

First Aid for Exposures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[17][18] Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing while under a safety shower.[17] Seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[11][14]

  • Waste Identification : All waste (solid material, contaminated consumables, solutions) must be labeled as "Hazardous Waste" with the full chemical name: 1',4',6',7'-tetrahydrospiro[[1][2]dioxolane-2,5'-indazole].[14]

  • Waste Segregation : Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Waste Collection : Collect all waste in a designated, leak-proof, and sealed container.

  • Final Disposal : Arrange for pickup and disposal through your institution's certified EHS or hazardous waste management program.[3][5]

References

  • BenchChem. (n.d.). Essential Procedures for the Disposal of 2-(4-Nitrophenyl)-1,3-dioxolane.
  • Oklahoma State University-Tulsa. (n.d.). Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES.
  • Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
  • BenchChem. (n.d.). Proper Disposal of 4-Hexyl-2-methoxy-1,3-dioxolane: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 2,4-Diphenyl-1,3-dioxolane: A Step-by-Step Guide for Laboratory Professionals.
  • Penta s.r.o. (2023, March 14).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dioxolane.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • University of Western Australia. (2024, November 27). Laboratory emergency response procedures.
  • Sigma-Aldrich. (2025, November 6). 1,3-Dioxolane - SAFETY DATA SHEET.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health and Safety.
  • Sigma-Aldrich. (2024, August 6). 2,2,4-Trimethyl-1,3-dioxolane - SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from Dartmouth Environmental Health and Safety.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. (2024, September 7). Solketal - SAFETY DATA SHEET.
  • ChemBK. (2024, April 9).
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, spiro[1,3-dioxolane-2,8'(5'H)-[2H-2,4a]methanonaphthalene],hexahydro-1',1',5',5'-tetramethyl-, [2'S-(2'α,4'aα,8'aα)]-, CAS Registry Number 154171-77-4. Food and Chemical Toxicology, 189 Suppl 1, 114579.
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • Esvan, Y. J., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. RSC Medicinal Chemistry, 12(9), 1555–1565.
  • NOAA. (n.d.). DIOXOLANE. CAMEO Chemicals.
  • Greitāns, K., Rībena, D., & Turks, M. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction.
  • Greitāns, K., Rībena, D., & Turks, M. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction.
  • Yuan, Z., et al. (2020). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.
  • Sisto, A., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4239–4257.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]
Reactant of Route 2
1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.